Metam-sodium
Description
Properties
IUPAC Name |
sodium;N-methylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS2.Na/c1-3-2(4)5;/h1H3,(H2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCCDDWKHLHPDF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4NNaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
144-54-7 (Parent) | |
| Record name | Metam-sodium [ISO] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137428 | |
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| Record name | Vaporooter | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2029167 | |
| Record name | Metam-sodium | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Metam sodium (compounds, weed, killing, liquid) appears as a yellow to light yellow-green solution with an odor of amine and sulfur that varies in intensity., White crystals; [HSDB] Aqueous solution: Yellow to light yellow-green liquid with an odor of amine and sulfur; [CAMEO] White solid with an odor of sweet onions; [EFSA] White crystals; [Aldrich MSDS] | |
| Record name | METAM SODIUM (COMPOUNDS, WEED, KILLING, LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Metam-sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1231 | |
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Boiling Point |
BP: 110 °C /Commercial product/ | |
| Record name | SODIUM METHYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Crystals; anhydrous at 130 °C; moderately sol in alcohol; 72.2 g/100 mL water at 20 °C; moderately sol in alcohol; sparingly sol in other solvents; unpleasant odor, similar to that of disulfide. /Sodium methyldithiocarbamate dihydrate/, Moderately soluble in alcohol; stable in concentrated aqueous solution but decomposes in dilute aqueous solutions, In acetone, ethanol, kerosene, xylene < 5 g/L. Practically insoluble in most other organic solvents., In water, 7.22X10+5 mg/L at 20 °C | |
| Record name | SODIUM METHYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Non-volatile | |
| Record name | SODIUM METHYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, White crystalline solid | |
CAS No. |
137-42-8, 6734-80-1 | |
| Record name | METAM SODIUM (COMPOUNDS, WEED, KILLING, LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Metam-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vaporooter | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metam-sodium | |
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| Record name | Metam-sodium | |
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| Record name | Carbamodithioic acid, methyl-, monosodium salt, dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAM-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CD7UKN224 | |
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| Record name | SODIUM METHYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes without melting | |
| Record name | SODIUM METHYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Metam-Sodium in Soil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metam-sodium stands as a widely utilized soil fumigant, critical in managing a broad spectrum of soil-borne pathogens, nematodes, and weeds. Its efficacy is not direct but relies on its rapid decomposition in moist soil into the potent biocide, methyl isothiocyanate (MITC). This technical guide provides a comprehensive overview of the chemical transformation of this compound, the multifaceted factors influencing its conversion and subsequent biocidal activity, and its impact on the broader soil microbiome. Detailed experimental protocols and quantitative data are presented to offer a complete understanding of its mechanism of action for research and development professionals.
Chemical Transformation in Soil: From Prodrug to Active Agent
This compound (sodium N-methyldithiocarbamate) itself is a stable precursor, or "prodrug," that requires activation within the soil environment. Upon application to moist soil, it undergoes a rapid, abiotic decomposition to yield its primary active agent, methyl isothiocyanate (MITC).[1][2][3] This conversion is a critical hydrolysis reaction.[1]
The fundamental chemical equation for this transformation is:
CH₃NHCS₂Na (this compound) + H₂O → CH₃NCS (MITC) + H₂S (Hydrogen Sulfide) + NaOH (Sodium Hydroxide)[1]
This conversion process is typically swift, often completing within an hour to a day following application, contingent upon various soil conditions.[1][4] The efficiency of this conversion is generally high, with reports indicating ranges from 87% to 95%.[4]
Factors Influencing this compound to MITC Conversion
The rate and efficiency of the conversion of this compound to the biocidal MITC are not constant but are influenced by a complex interplay of edaphic and environmental factors.[1] Understanding these factors is paramount for optimizing fumigation efficacy.
-
Soil Moisture: Adequate soil moisture is essential for the hydrolysis of this compound to occur.[1][5][6] Ideally, soil moisture should be maintained at 80% of the soil's moisture-holding capacity for up to 30 days prior to application to ensure pests are actively respiring and thus more susceptible.[5][6] While essential for the reaction, conversion efficiency has been shown to be independent of soil moisture content at typical field application rates.[3][4]
-
Soil Temperature: Higher soil temperatures generally accelerate the decomposition of this compound.[1][7]
-
Soil Type and Composition: Soil texture, organic matter content, and particle size can influence the conversion process.[7] For instance, conditions favoring MITC generation include high clay or organic matter content and smaller soil particle size.[7]
-
Application Rate: The formation rate of MITC can be influenced by the initial concentration of this compound applied to the soil.[4]
The Biocidal Action of Methyl Isothiocyanate (MITC)
Once formed, MITC, a highly volatile and reactive compound, serves as the primary agent of toxicity.[1][3][8] Its broad-spectrum activity targets a wide range of soil organisms, including fungi, nematodes, insects, and weed seeds.[1][2]
The primary mode of action of MITC is its non-specific inhibition of essential enzymes in living organisms.[1][9] It specifically targets sulfhydryl groups (-SH) found in the amino acid cysteine, a crucial component of many proteins and enzymes.[1] By binding to these sulfhydryl groups, MITC disrupts vital cellular processes, most notably cellular respiration, leading to cell death.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound and MITC in soil.
Table 1: Conversion Dynamics of this compound to MITC
| Parameter | Condition | Value | Reference |
| Conversion Efficiency | Various soil types | 87% - 95% | [4] |
| Conversion Time | Moist soil | 1 hour to 1 day | [1][4] |
| MITC Formation Half-Life | 0.5 mmol/kg this compound | Decreases with increasing application rate | [4] |
| MITC Formation Half-Life | 40 mmol/kg this compound | Approximately 4x shorter than at 0.5 mmol/kg | [4] |
| MITC Degradation Half-Life | Unamended soil | A few days to weeks | [10] |
Table 2: Efficacy of this compound Against Soil-Borne Fungal Pathogens
| Pathogen | Application Rate | Efficacy | Reference |
| Verticillium dahliae | Various rates | Significant reduction in soil populations | [11] |
| Pythium pod rot (in peanut) | Single application | Significant reduction in incidence | [12] |
| Pythium pod rot (in peanut) | Two applications | Reduced effectiveness | [12] |
| Verticillium wilt (in potato) | Single application | Significantly effective | [12] |
| Verticillium wilt (in potato) | Three consecutive applications | Diminished efficacy | [12] |
Experimental Protocols
Protocol for Assessing this compound to MITC Conversion in Soil
Objective: To quantify the rate and efficiency of MITC formation from this compound under controlled laboratory conditions.
Materials:
-
Test soil (e.g., Arlington sandy loam)
-
This compound solution
-
Gas-tight vials
-
Gas chromatograph (GC) with a suitable detector
-
Autoclave (for sterile controls)
-
Incubator
Methodology:
-
Soil Preparation: Sieve the soil to achieve a uniform particle size. Adjust the soil moisture to the desired level (e.g., 10% w/w).[4] For sterile controls, autoclave the soil.[4]
-
Sample Treatment: Place a known weight of the prepared soil into gas-tight vials. Apply a specific concentration of this compound solution to the soil (e.g., 0.5 mmol/kg).[4] Seal the vials immediately.
-
Incubation: Incubate the vials at a constant temperature (e.g., 21°C).[4]
-
Headspace Analysis: At predetermined time intervals, collect a sample of the headspace gas from the vials using a gas-tight syringe.
-
MITC Quantification: Inject the headspace sample into a GC to determine the concentration of MITC.
-
Data Analysis: Plot the concentration of MITC over time to determine the formation rate. The conversion efficiency can be calculated by comparing the maximum MITC concentration to the initial this compound concentration.[4]
Protocol for Evaluating the Efficacy of this compound against Soil-Borne Pathogens
Objective: To assess the effectiveness of this compound in reducing the population of a target soil-borne pathogen.
Materials:
-
Soil infested with the target pathogen (e.g., Verticillium dahliae)
-
This compound solution
-
Pots or soil columns
-
Growth medium for pathogen enumeration
-
Incubator or greenhouse
Methodology:
-
Soil Preparation: Use soil with a known inoculum density of the target pathogen.
-
Treatment Application: Divide the infested soil into treatment groups. Apply different rates of this compound to the respective soil groups. Include a non-treated control group.
-
Incubation: Place the treated and control soils in pots or columns and incubate under conditions suitable for the pathogen.
-
Pathogen Enumeration: After a specified period, collect soil samples from each treatment group. Use appropriate microbiological techniques (e.g., dilution plating on a selective medium) to quantify the population of the target pathogen.
-
Data Analysis: Compare the pathogen populations in the this compound-treated soils to the non-treated control to determine the efficacy of the fumigant.
Visualizing the Core Mechanisms and Relationships
To further elucidate the processes involved, the following diagrams illustrate key pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.nationbuilder.com [assets.nationbuilder.com]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. spudman.com [spudman.com]
- 6. Metam Movement: Field Study Explains Metam Sodium Movement in Soil, Helps Increase Efficacy of Applications - Onion World [onionworld.net]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. 6. Methyl Isothiocyanate Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. spraydays.cdpr.ca.gov [spraydays.cdpr.ca.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. ndsu.edu [ndsu.edu]
- 12. Accelerated degradation of this compound in soil and consequences for root-disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
The Degradation of Metam-Sodium to Methyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metam-sodium (sodium N-methyldithiocarbamate) is a widely used soil fumigant that, upon application, rapidly degrades to its primary biocidal agent, methyl isothiocyanate (MITC).[1][2] This transformation is a critical step for its efficacy in controlling a broad spectrum of soil-borne pathogens, nematodes, and weeds.[1][2] This technical guide provides an in-depth overview of the degradation pathway of this compound to MITC, including the underlying chemistry, influencing factors, quantitative data, and detailed experimental protocols for its study.
The Core Degradation Pathway
The conversion of this compound to MITC is a rapid, abiotic decomposition process that occurs in the presence of moisture.[3][4] The fundamental chemical reaction involves the hydrolysis of the dithiocarbamate salt.[5][6]
The chemical equation for the preparation of this compound is the reaction of methylamine with carbon disulfide in the presence of sodium hydroxide:
CH₃NH₂ + CS₂ + NaOH → CH₃NHCS₂Na + H₂O[5]
Upon introduction to a moist soil environment, this compound decomposes to form methyl isothiocyanate (MITC) and other sulfur-containing compounds.[3][5]
Factors Influencing the Degradation Pathway
Several environmental and soil-specific factors significantly influence the rate and efficiency of the conversion of this compound to MITC.
-
Soil Moisture: Adequate soil moisture is essential for the hydrolysis of this compound to MITC.[2] The degradation process is significantly faster in moist soil compared to dry conditions.[3]
-
Temperature: Higher soil temperatures generally accelerate the decomposition of this compound.[2][3]
-
pH: The stability of this compound is pH-dependent. It is more stable in alkaline conditions (pH > 8.8) and readily hydrolyzes at neutral or acidic pH (pH ≤ 7).[6] The hydrolysis half-lives are shorter at pH 5 and 7 compared to pH 9.[1]
-
Soil Type: While the conversion is generally rapid across different soil types, factors like soil texture can influence the process.[3]
-
Application Rate: The initial concentration of this compound can affect the rate and extent of its conversion to MITC, with higher application rates sometimes leading to a decrease in conversion efficiency.[3]
Quantitative Data on this compound Degradation
The degradation of this compound is a rapid process, as indicated by its short half-life in various environmental compartments. The yield of MITC is a critical parameter for its pesticidal activity.
| Parameter | Condition | Value | Reference |
| This compound Half-Life | Aerobic Soil | 23 minutes | [1] |
| Water (Photodegradation) | 28 minutes | [1] | |
| Hydrolysis (pH 5) | 2 days | [1] | |
| Hydrolysis (pH 7) | 2 days | [1] | |
| Hydrolysis (pH 9) | 4.5 days | [1] | |
| MITC Yield | Aerobic Soil | 83% of applied this compound | [1] |
| Hydrolysis (pH 5) | 18% | [1] | |
| Hydrolysis (pH 7) | 60% | [1] | |
| Hydrolysis (pH 9) | 20% | [1] |
Further Degradation of MITC
MITC itself is not persistent in the environment and undergoes further degradation through both biotic and abiotic pathways.[3] In the atmosphere, MITC degrades via photolysis with a half-life of 29 to 39 hours.[1] Minor degradates of MITC include methyl isocyanate (MIC) and hydrogen sulfide (H₂S).[1] Repeated applications of this compound can lead to accelerated microbial degradation of MITC in some soils, potentially reducing its efficacy.[7][8][9]
Experimental Protocols
The analysis of this compound and its primary degradate, MITC, requires distinct analytical approaches due to their differing chemical properties.
Analysis of this compound
Due to its ionic nature, this compound is typically analyzed using liquid chromatography, specifically ion chromatography.[10]
Protocol: Ion Chromatography of this compound
-
Sample Preparation:
-
Extract soil samples with a suitable aqueous buffer.
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm filter prior to injection.
-
-
Instrumentation:
-
Ion chromatograph equipped with a conductivity detector.
-
-
Chromatographic Conditions:
-
Column: Anion-exchange column suitable for organic anions.
-
Eluent: A gradient of sodium hydroxide or other suitable eluent.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Temperature: Ambient or controlled column temperature (e.g., 30 °C).
-
Injection Volume: 10 - 100 µL.
-
-
Quantification:
-
Prepare a calibration curve using certified standards of this compound.
-
Quantify the concentration in samples by comparing the peak area to the calibration curve.
-
Analysis of MITC
The volatile nature of MITC makes it well-suited for analysis by gas chromatography (GC), often coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD).[10]
Protocol: Gas Chromatography of MITC
-
Sample Preparation (Solvent Extraction):
-
Weigh 10 g of soil into a 20 mL vial.
-
Add 10 mL of a suitable organic solvent (e.g., ethyl acetate).[10]
-
Seal the vial and shake vigorously for 1 hour.[10]
-
Centrifuge to separate the soil and solvent.[10]
-
Transfer the supernatant to a clean vial, and if necessary, dry with anhydrous sodium sulfate.[10]
-
The extract is now ready for GC analysis.
-
-
Instrumentation:
-
Gas chromatograph with an NPD or MS detector.
-
-
Chromatographic Conditions:
-
Inlet: Splitless mode at 220-250 °C.[10]
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.[10]
-
Oven Temperature Program:
-
Initial temperature: 50 °C for 1 minute.
-
Ramp to 150 °C at 10 °C/min.
-
Hold at 150 °C for 2 minutes.
-
-
Detector Temperature: 280-300 °C.[10]
-
-
Quantification:
-
Prepare a calibration curve using certified standards of MITC in the extraction solvent.
-
Quantify the concentration in samples by comparing the peak area to the calibration curve.
-
Visualizations
Degradation Pathway of this compound
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. benchchem.com [benchchem.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metam sodium - Wikipedia [en.wikipedia.org]
- 6. This compound | C2H4NNaS2 | CID 5366415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Accelerated degradation of this compound in soil and consequences for root-disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Metam-Sodium: A Comprehensive Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Metam-sodium, a dithiocarbamate salt with the chemical formula C₂H₄NNaS₂, is a widely utilized broad-spectrum biocide.[1] Primarily employed as a soil fumigant, it is also used as a fungicide, herbicide, insecticide, and nematicide.[1] This technical guide provides an in-depth overview of the chemical properties and synthesis of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is the sodium salt of methyldithiocarbamic acid.[2] In its solid form, it exists as white crystals, though it is most commonly supplied as a yellow to light yellow-green aqueous solution with a sulfurous odor.[3][4] The compound is hygroscopic and its stability is highly dependent on the surrounding conditions.[5] While stable in a concentrated aqueous solution, it readily decomposes in dilute solutions or in the presence of moisture, particularly under acidic conditions.[6][7] This decomposition is central to its mode of action, as it releases the highly reactive and volatile biocide, methyl isothiocyanate (MITC).[2][8]
The following table summarizes the key quantitative properties of this compound:
| Property | Value | References |
| IUPAC Name | sodium N-methylcarbamodithioate | [6] |
| CAS Number | 137-42-8 | [6] |
| Molecular Formula | C₂H₄NNaS₂ | [1] |
| Molar Mass | 129.18 g/mol | [6] |
| Appearance | White crystalline solid; typically a yellow to light yellow-green aqueous solution | [4][6] |
| Boiling Point | Decomposes before boiling; Commercial product: 110 °C | [4][9] |
| Melting Point | Decomposes without melting | [6] |
| Solubility in Water | 722 g/L at 20 °C | [6] |
| Solubility in Organic Solvents | Moderately soluble in alcohol; < 5 g/L in acetone, ethanol, kerosene, xylene | [5][6] |
| Vapor Pressure | 5.75 x 10⁻² Pa at 25 °C | [10] |
| logP (Octanol-Water Partition Coefficient) | -2.91 | [1] |
| Flash Point | 97 °C | [4] |
| Decomposition Temperature | 150 °C | [4] |
Synthesis of this compound
The industrial synthesis of this compound is a well-established exothermic process involving the reaction of methylamine (CH₃NH₂) with carbon disulfide (CS₂) in the presence of a base, typically sodium hydroxide (NaOH).[1][11] This reaction forms the sodium salt of methyldithiocarbamic acid.[1]
Synthesis Pathway
The synthesis of this compound can be visualized as a two-step process. First, methylamine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form the N-methyldithiocarbamic acid intermediate. This intermediate is then deprotonated by sodium hydroxide to yield the stable this compound salt and water.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is a generalized procedure for the laboratory-scale synthesis of this compound, adapted from industrial production principles.[12][13]
Materials and Equipment:
-
Methylamine (40% aqueous solution)
-
Carbon disulfide
-
Sodium hydroxide (30% aqueous solution)
-
Reaction vessel with stirring and cooling capabilities
-
Dropping funnel
-
Thermometer
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, place the reaction vessel in a cooling bath (e.g., ice-water bath). Equip the vessel with a mechanical stirrer and a thermometer.
-
Initial Reaction: Charge the reaction vessel with a specific weight part of carbon disulfide.
-
Addition of Methylamine: Slowly add 1.0 to 1.2 weight parts of a 40% methylamine solution to the carbon disulfide while stirring vigorously. The reaction is exothermic; maintain the temperature between 10-30 °C by controlling the addition rate and the cooling bath.[13] This step should take approximately 2-3 hours to form the N-methyldithiocarbamic acid intermediate.[13]
-
Neutralization: Once the initial reaction is complete, slowly add 2.0 to 2.2 weight parts of a 30% sodium hydroxide solution to the reaction mixture.[13] Continue stirring and monitor the pH, aiming for a final pH between 6 and 10.[13] Maintain the temperature between 35-60 °C during this neutralization step, which should take about 2 hours.[13]
-
Isolation and Purification:
-
Dehydration: Concentrate the resulting solution by removing water under reduced pressure using a rotary evaporator.[13]
-
Crystallization: Cool the concentrated solution to induce crystallization of this compound.[12]
-
Filtration: Collect the crystals by suction filtration and wash with a small amount of cold ethanol or another suitable solvent to remove impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to obtain the final product.
-
Safety Precautions: Carbon disulfide is highly flammable and toxic. Methylamine is a corrosive and flammable gas. Sodium hydroxide is corrosive. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Decomposition and Mode of Action
The biocidal activity of this compound is not due to the compound itself, but rather its primary decomposition product, methyl isothiocyanate (MITC).[2][8] Upon application to moist soil, this compound rapidly hydrolyzes to form MITC and hydrogen sulfide.[2]
Decomposition Pathway
The decomposition of this compound in an aqueous environment is a critical process for its function as a fumigant. The hydrolysis reaction leads to the formation of the volatile and highly reactive MITC.
MITC is a potent electrophile that reacts with nucleophilic groups, such as the sulfhydryl groups of amino acids in essential enzymes of target organisms.[14] This non-specific binding disrupts cellular respiration and other vital metabolic processes, leading to cell death.[14] This multi-site activity makes MITC effective against a broad range of soil-borne pathogens, nematodes, and weeds, and reduces the likelihood of resistance development.[2] Under acidic conditions, the decomposition of this compound can also produce carbon disulfide and methylamine.[6]
Conclusion
This compound serves as a crucial pro-biocide, whose efficacy is unlocked through its chemical transformation in the soil. A thorough understanding of its chemical properties, synthesis, and decomposition pathways is essential for its effective and safe application in agricultural and industrial settings. The information presented in this guide provides a solid foundation for researchers and scientists working with this important compound.
References
- 1. This compound (Ref: N 869) [sitem.herts.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. 6. Methyl Isothiocyanate Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metam Sodium©¦Network Academic Resources of Pesticide [agr123.com]
- 5. Metam sodium | 137-42-8 [chemicalbook.com]
- 6. This compound | C2H4NNaS2 | CID 5366415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METAM SODIUM (COMPOUNDS, WEED, KILLING, LIQUID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Metam sodium CAS#: 137-42-8 [amp.chemicalbook.com]
- 10. productcatalog.eastman.com [productcatalog.eastman.com]
- 11. Metam sodium - Wikipedia [en.wikipedia.org]
- 12. Sodium Methyldithiocarbamate Dihydrate|RUO [benchchem.com]
- 13. CN102267931A - Metham production process - Google Patents [patents.google.com]
- 14. Mode of Action | Nemasol | Eastman [eastman.com]
An In-depth Technical Guide on the Mode of Action of Metam-sodium Against Soil-borne Pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mode of action of metam-sodium, a widely used soil fumigant for managing soil-borne pathogens. This document details the chemical transformation of this compound into its active compound, its mechanism of action at the cellular level, its efficacy against various pathogens, and the experimental protocols used to evaluate its activity.
Introduction
This compound (sodium N-methyldithiocarbamate) is a broad-spectrum soil fumigant effective against a wide range of soil-borne pests, including fungi, nematodes, insects, and weeds.[1][2] Its efficacy is not due to the compound itself but rather its rapid decomposition in moist soil into the potent biocide, methyl isothiocyanate (MITC).[1][3] This guide delves into the technical aspects of this compound's activity, providing detailed information for research and development professionals.
Chemical Transformation and Bioactivation
Upon application to moist soil, this compound undergoes a rapid, abiotic decomposition to form methyl isothiocyanate (MITC), which is the primary agent responsible for its biocidal activity.[3][4][5]
The chemical reaction for this conversion is as follows:
CH₃NHCS₂Na + H₂O → CH₃NCS + H₂S + NaOH[3]
This hydrolysis is typically completed within one hour to a day after application, influenced by factors such as soil moisture, temperature, and texture.[3][4] Adequate soil moisture is crucial for this conversion to occur efficiently.[3] The conversion efficiency is generally high, ranging from 87% to 95%.[4]
Core Mechanism of Action
The primary mode of action of MITC is the non-selective inhibition of essential enzymes in living organisms.[6] MITC is a highly reactive and volatile compound that targets sulfhydryl groups (-SH) found in the amino acid cysteine, a critical component of many proteins and enzymes.[3][6]
By binding to these sulfhydryl groups, MITC disrupts vital cellular processes, including cellular respiration, leading to cell death.[3] Mitochondria are a primary target of isothiocyanate-induced apoptosis.[6] The metabolism of MITC in organisms can also involve conjugation with glutathione (GSH) through the action of glutathione S-transferase (GST).[6]
Efficacy Against Soil-Borne Pathogens
This compound, through its conversion to MITC, exhibits broad-spectrum activity against a variety of soil-borne fungal pathogens and nematodes.[1][3]
Fungal Pathogens
Studies have demonstrated the efficacy of this compound against several economically important fungal pathogens.
| Target Pathogen | Application Rate | Efficacy (% Reduction or Mortality) | Soil Type/Conditions | Reference |
| Verticillium dahliae | 373 L/ha | 12% to 77% (0-10 cm depth), 39% to 93% (10-20 cm depth) | Fine-textured, high organic matter | [7] |
| Verticillium dahliae | 373-655 L/ha | Significant reduction in microsclerotia | Not specified | [8] |
| Pythium spp. | 300 L/ha | 64% after first application, 41% after second | Not specified | [1] |
| Fusarium oxysporum f. sp. radicis-lycopersici | 60 µl/g of soil | 95% mortality after single application, 72% after repeated | Not specified | [1] |
| Fungal pathogens (general) | 75 cm³/m² | 90.6% reduction | Greenhouse soil | [1] |
| Sclerotinia sclerotiorum | 20 g/m² dazomet + 30 ml/m² this compound | 97% control | Sandy clay soil | [9] |
| Calonectria spp. | 400-1,000 L/ha | High to complete mortality of microsclerotia | Nursery conditions | [10] |
Nematodes
This compound is also an effective nematicide.
| Target Nematode | Application Rate | Efficacy | Reference |
| Root-knot nematode (Meloidogyne incognita) | Not specified | Reduced number of galls | [11] |
| Various parasitic nematodes | 63-702 L/ha | Significant reduction in soil populations and root gall ratings | [11] |
Impact on Soil Microbial Communities
The non-selective nature of MITC means that this compound application affects a wide range of soil microorganisms, not just the target pathogens.[3] This typically leads to a short-term reduction in total microbial biomass and a shift in the microbial community structure.[3][12] While populations of many bacteria and fungi are initially suppressed, some, like Paenibacillus and Luteimonas, may increase in number following fumigation.[12][13] Repeated applications can lead to accelerated degradation of MITC by adapted microorganisms, potentially reducing its efficacy.[14][15]
Experimental Protocols
Analysis of MITC in Soil via Gas Chromatography
This protocol outlines the determination of MITC concentration in soil samples.
Objective: To quantify the amount of MITC present in soil following this compound application.
Materials:
-
Gas chromatograph (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometer (MS)
-
GC column suitable for volatile organic compounds (e.g., DB-624)
-
Headspace vials with PTFE-lined septa
-
Analytical standard of methyl isothiocyanate
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Syringes for gas and liquid sampling
-
Vortex mixer and centrifuge[3]
Procedure:
-
Sample Collection: Collect soil samples from treated areas at specified time intervals. Store in airtight containers and keep cool.[3]
-
Extraction:
-
Weigh a subsample of soil into a headspace vial.
-
Add a known volume of organic solvent (e.g., ethyl acetate).
-
Add anhydrous sodium sulfate to remove moisture.
-
Seal the vial and vortex thoroughly.
-
Centrifuge to separate the soil and solvent.
-
-
GC Analysis:
-
Injector Temperature: 200°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
Detector Temperature (FPD): 250°C
-
Carrier Gas (Helium) Flow Rate: 1.5 mL/minute[3]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of MITC.
-
Analyze the standards under the same GC conditions.
-
Determine the MITC concentration in the soil extract by comparing the peak area of the sample to the calibration curve.[3]
-
Soil Bioassay for Fungal Pathogen Viability
This protocol assesses the effectiveness of this compound treatment by measuring the viability of a target fungal pathogen.
Objective: To determine the viability of a specific fungal pathogen in soil after this compound treatment.
Materials:
-
Soil samples from treated and untreated (control) fields
-
Petri dishes
-
Selective agar medium for the target pathogen (e.g., sucrose-asparagine agar for Pythium spp.)[1]
Procedure:
-
Sample Collection: Collect soil samples from both treated and control plots before and after fumigation.
-
Plating:
-
In a laboratory setting, weigh a small amount of each soil sample (e.g., 0.5 g).
-
Plate the soil onto Petri dishes containing the selective agar medium.[1]
-
-
Incubation: Incubate the plates under conditions suitable for the growth of the target pathogen (e.g., in the dark at 28°C for 2-4 days for Pythium spp.).[1]
-
Enumeration: Count the number of pathogen colonies that grow on the agar.[1]
-
Data Analysis: Express the results as colony-forming units (CFU) per gram of dry soil and compare the viability between treated and untreated soils.[1]
Conclusion
The mode of action of this compound against soil-borne pathogens is a well-defined process initiated by its rapid conversion to the highly reactive biocide, methyl isothiocyanate. The efficacy of this fumigant is dependent on the abiotic conversion in moist soil and the subsequent non-specific inhibition of essential enzymes in target organisms. While highly effective, its broad-spectrum nature also impacts non-target soil microorganisms, a factor that should be considered in its application and in the development of future soil health management strategies. The experimental protocols provided herein offer standardized methods for the continued study and evaluation of this compound and other soil fumigants.
References
- 1. benchchem.com [benchchem.com]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. benchchem.com [benchchem.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Mode of Action | Nemasol | Eastman [eastman.com]
- 7. ndsu.edu [ndsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Sublabeled Rates of Dazomet and this compound Applied Under Low-Permeability Films on Calonectria Microsclerotia Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jofamericanscience.org [jofamericanscience.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of fumigation with this compound on soil microbial biomass, respiration, nitrogen transformation, bacterial community diversity and genes encoding key enzymes involved in nitrogen cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mbao.org [mbao.org]
- 15. researchgate.net [researchgate.net]
The Environmental Journey of Metam-sodium: A Technical Guide to its Fate and Transport
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Metam-sodium, a widely used soil fumigant, undergoes a complex series of transformations upon its release into the environment. Its efficacy as a broad-spectrum biocide is intrinsically linked to its rapid degradation into the volatile and highly reactive compound, methyl isothiocyanate (MITC). Understanding the environmental fate and transport of both this compound and its primary active ingredient, MITC, is critical for assessing its environmental impact, ensuring agricultural efficacy, and safeguarding human and ecological health. This technical guide provides a comprehensive overview of the degradation pathways, mobility, and persistence of this compound in soil and water, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Chemical Identity and Physicochemical Properties
This compound (sodium N-methyldithiocarbamate) is an organosulfur compound that is highly soluble in water and relatively non-volatile in its salt form.[1] Its primary degradant, methyl isothiocyanate (MITC), in contrast, is a volatile compound with a strong odor. The distinct physicochemical properties of these two compounds govern their behavior and distribution in the environment.
| Property | This compound | Methyl Isothiocyanate (MITC) |
| Chemical Formula | C₂H₄NNaS₂ | CH₃NCS |
| Molar Mass | 129.18 g/mol | 73.12 g/mol |
| Water Solubility | 722 g/L at 20°C | 7.6 g/L at 20°C |
| Vapor Pressure | Negligible | 21 mmHg at 25°C |
| Log K_ow_ (Octanol-Water Partition Coefficient) | -1.7 | 1.1 |
Environmental Fate: Degradation Pathways and Half-Life
This compound is non-persistent in the environment, rapidly breaking down into MITC and other byproducts.[2] This transformation is a critical activation step, as MITC is the primary biocidal agent.[3] The degradation of this compound and the subsequent fate of MITC are influenced by a combination of biotic and abiotic processes, including hydrolysis, photolysis, and microbial degradation.
Degradation of this compound
The primary degradation pathway of this compound is its rapid conversion to MITC in the presence of moisture.[3] This process is primarily an abiotic chemical hydrolysis.[3]
Key Degradation Reactions:
-
Hydrolysis to MITC: In moist soil or water, this compound hydrolyzes to form methyl isothiocyanate (MITC) and hydrogen sulfide.[3]
-
Influence of pH: The rate of hydrolysis is pH-dependent. Under acidic conditions, the degradation can also yield carbon disulfide (CS₂) and methylamine.[4]
The following diagram illustrates the primary degradation pathway of this compound.
Fate of Methyl Isothiocyanate (MITC)
Once formed, MITC is subject to several environmental dissipation processes, including volatilization, microbial degradation, and photolysis.
-
Volatility: Due to its high vapor pressure, a significant portion of MITC can volatilize from the soil surface into the atmosphere, where it undergoes photodegradation.[1][3]
-
Microbial Degradation: Soil microorganisms play a crucial role in the breakdown of MITC.[5] The rate of microbial degradation can be influenced by soil type, organic matter content, temperature, and moisture. Repeated applications of this compound can lead to accelerated microbial degradation of MITC in some soils.[4]
-
Photolysis: In the atmosphere and in surface waters, MITC can be degraded by sunlight.[1]
The following diagram illustrates the environmental fate of MITC.
Half-Life in Soil and Water
The persistence of this compound and MITC in the environment is quantified by their half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. These values are highly variable and depend on environmental conditions.
Table 1: Half-life of this compound in Environmental Matrices
| Matrix | Condition | Half-life (DT₅₀) | Reference(s) |
| Soil | Aerobic | 23 minutes | [1] |
| Water | Hydrolysis (pH 5) | 2 days | [1] |
| Water | Hydrolysis (pH 7) | 2 days | [1] |
| Water | Hydrolysis (pH 9) | 4.5 days | [1] |
| Water | Photodegradation | 28 minutes | [1] |
Table 2: Half-life of MITC in Environmental Matrices
| Matrix | Condition | Half-life (DT₅₀) | Reference(s) |
| Soil | Aerobic | 3.3 - 9.9 days | [1] |
| Air | Photolysis | 29 - 39 hours | [1] |
Environmental Transport: Mobility in Soil and Water
The movement of this compound and MITC through the environment is a key factor in determining potential exposure to non-target organisms and ecosystems.
Soil Mobility and Leaching
This compound is highly soluble in water and has a low potential for adsorption to soil particles, indicating a high potential for mobility in soil.[6] However, its rapid degradation to the more volatile MITC limits its leaching potential.
MITC also has a relatively low adsorption to soil, suggesting it can be mobile in the soil profile.[1] Its movement is influenced by soil type, organic matter content, and water flow. While leaching to groundwater is a potential concern, the volatility of MITC often leads to its dissipation into the atmosphere before significant downward movement can occur.[7]
Table 3: Soil Sorption Coefficients for this compound and MITC
| Compound | Soil Type | K_d_ (L/kg) | K_oc_ (L/kg) | Reference(s) |
| This compound | Sandy Loam | Data not readily available | Data not readily available | |
| MITC | Sandy Loam | 0.4 - 1.2 | 50 - 150 | Estimated from various sources |
| MITC | Clay Loam | 1.5 - 3.0 | 100 - 300 | Estimated from various sources |
Note: K_d_ (soil-water partition coefficient) and K_oc_ (organic carbon-normalized sorption coefficient) values are indicative and can vary significantly with soil properties.
Volatilization and Atmospheric Transport
A primary transport pathway for MITC is volatilization from the soil surface into the atmosphere.[3] The rate of volatilization is influenced by soil temperature, moisture, and application method. Surface applications of this compound generally result in higher MITC emissions compared to soil injection methods.[3] Once in the atmosphere, MITC can be transported over distances before being degraded by photolysis.[1]
Experimental Protocols for Environmental Fate Studies
Standardized methods are crucial for reliably assessing the environmental fate and transport of pesticides. The following sections outline typical experimental protocols for key studies.
Soil Dissipation Study (Aerobic)
This protocol is a generalized representation based on OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.
Objective: To determine the rate of degradation of this compound and the formation and decline of its major degradate, MITC, in soil under aerobic laboratory conditions.
Methodology:
-
Soil Collection and Preparation:
-
Collect a representative agricultural soil. Sieve the soil (e.g., through a 2 mm sieve) to remove large debris.
-
Characterize the soil for properties such as texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.
-
Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).
-
-
Application of Test Substance:
-
Prepare a stock solution of radiolabeled ([¹⁴C]) this compound.
-
Apply the solution to replicate soil samples at a concentration equivalent to the maximum recommended field application rate.
-
-
Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C) in a flow-through system or biometer flasks.
-
Maintain a continuous flow of carbon dioxide-free, humidified air to ensure aerobic conditions.
-
Trap volatile organic compounds and [¹⁴C]O₂ in appropriate trapping solutions (e.g., ethylene glycol for volatiles, potassium hydroxide for CO₂).
-
-
Sampling and Analysis:
-
Collect replicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Analyze the trapping solutions for radioactivity to quantify volatilization and mineralization.
-
Extract the soil samples with appropriate solvents (e.g., acetonitrile/water).
-
Analyze the soil extracts for this compound and its transformation products using High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Characterize and quantify non-extractable (bound) residues by combustion analysis.
-
-
Data Analysis:
-
Calculate the dissipation half-life (DT₅₀) and DT₉₀ values for this compound and MITC using appropriate kinetic models (e.g., first-order kinetics).
-
The following diagram illustrates a typical workflow for a soil dissipation study.
Adsorption/Desorption Study (Batch Equilibrium)
This protocol is a generalized representation based on OECD Guideline 106 for determining the adsorption-desorption of chemicals in soil.
Objective: To determine the soil-water partition coefficient (K_d_) and the organic carbon-normalized sorption coefficient (K_oc_) of this compound and MITC.
Methodology:
-
Soil and Test Solution Preparation:
-
Select a range of soils with varying organic carbon content, clay content, and pH. Air-dry and sieve the soils.
-
Prepare a stock solution of the test substance (this compound or MITC) in 0.01 M CaCl₂ solution. Prepare a series of dilutions.
-
-
Adsorption Phase:
-
Add a known mass of soil to centrifuge tubes.
-
Add a known volume of the test solution to each tube.
-
Shake the tubes at a constant temperature (e.g., 25 ± 1 °C) for a predetermined equilibrium time (typically 24-48 hours).
-
Include control samples without soil to check for adsorption to the container walls.
-
-
Equilibrium and Analysis:
-
Centrifuge the tubes to separate the soil and aqueous phases.
-
Carefully remove an aliquot of the supernatant (aqueous phase).
-
Analyze the concentration of the test substance in the supernatant using a suitable analytical method (e.g., HPLC-UV for this compound, GC-MS for MITC).
-
Calculate the amount of substance adsorbed to the soil by subtracting the amount remaining in the aqueous phase from the initial amount.
-
-
Desorption Phase (Optional):
-
After the adsorption phase, remove a known amount of the supernatant and replace it with fresh 0.01 M CaCl₂ solution.
-
Resuspend the soil and shake for the same equilibrium time.
-
Centrifuge and analyze the aqueous phase to determine the amount of substance desorbed.
-
-
Data Analysis:
-
Calculate the soil-water partition coefficient (K_d_) as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium.
-
Calculate the organic carbon-normalized sorption coefficient (K_oc_) by dividing K_d_ by the fraction of organic carbon in the soil.
-
Analytical Methodologies
Accurate quantification of this compound and MITC in environmental matrices is essential for fate and transport studies.
Analysis of this compound
Due to its ionic and thermally labile nature, this compound is typically analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation (Water): Water samples can often be directly injected after filtration.
-
Sample Preparation (Soil): Extraction from soil is typically performed with a polar solvent mixture, such as acetonitrile and water.
-
Chromatographic Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Analysis of MITC
MITC is a volatile compound and is well-suited for analysis by Gas Chromatography (GC) , often coupled with a Mass Spectrometer (MS) for sensitive and selective detection.
-
Sample Preparation (Water): Headspace solid-phase microextraction (HS-SPME) is a common technique where a coated fiber is exposed to the headspace above the water sample to adsorb volatile analytes, which are then thermally desorbed into the GC inlet.
-
Sample Preparation (Soil): Similar to water analysis, HS-SPME can be used for soil samples. Alternatively, solvent extraction with a non-polar solvent like hexane or ethyl acetate can be performed, followed by direct injection of the extract into the GC.
-
GC-MS Parameters: A capillary column with a non-polar or mid-polar stationary phase is typically used. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for MITC.
Conclusion
The environmental fate and transport of this compound are dominated by its rapid conversion to the volatile and reactive compound, methyl isothiocyanate. While this compound itself is mobile in soil, its short half-life limits its potential for significant leaching. The subsequent behavior of MITC is a complex interplay of volatilization, microbial degradation, and potential leaching, all of which are heavily influenced by environmental conditions such as soil type, temperature, and moisture. A thorough understanding of these processes, supported by robust experimental data, is essential for the responsible and effective use of this compound in agriculture and for the comprehensive assessment of its environmental risks. This guide provides a foundational framework for researchers and scientists to delve deeper into the intricate environmental journey of this important soil fumigant.
References
Toxicological Profile of Metam-sodium and its Primary Metabolite, Methyl Isothiocyanate (MITC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profiles of the soil fumigant Metam-sodium and its principal active and volatile metabolite, methyl isothiocyanate (MITC). The information is compiled from a range of toxicological studies and is intended to serve as a detailed resource for professionals in research and development.
This compound itself is relatively unstable and rapidly converts to MITC in the environment, which is responsible for the majority of the observed toxicity.[1][2] The toxicological effects of both compounds are multifaceted, encompassing acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects.[1][3][4]
Quantitative Toxicological Data
The following tables summarize the key quantitative data from various toxicological studies on this compound and MITC.
Table 1: Acute Toxicity Data
| Compound | Species | Route | LD50 / LC50 | Reference |
| This compound | Rat | Oral | 781 - 896 mg/kg | [5][6][7] |
| Rabbit | Dermal | >1050 mg/kg | [5] | |
| Rat | Inhalation (4h) | >2.20 mg/L | [5] | |
| MITC | Rat | Oral | 55 - 82 mg/kg | [8] |
| Rat | Inhalation (1h) | 633 ppm | [8] | |
| Rat | Inhalation (4h) | 180 ppm | [8] | |
| Rabbit | Dermal | 145 - 202 mg/kg | [8] |
Table 2: Genotoxicity Data
| Compound | Assay | System | Concentration/Dose | Result | Reference |
| This compound | Ames Test | S. typhimurium | <500 µ g/plate | Negative | [5] |
| Chromosomal Aberration | Human Lymphocytes (in vitro) | Not specified | Positive (Clastogenic) | [5] | |
| Micronucleus Test | Hamster (in vivo) | Not specified | Positive (Clastogenic) | [5] | |
| MITC | Ames Test | S. typhimurium TA100, TA98 | 100 µg/mL | Marginal Increase | [9] |
| DNA Repair Assay | E. coli | ≥4 µg/mL | Positive | [9] | |
| Micronucleus Assay | Human Hepatoma (HepG2) cells | <5 µg/mL | Positive | [9] | |
| Comet Assay | Human Hepatoma (HepG2) cells | <5 µg/mL | Positive | [9] | |
| Micronucleus Test | Mouse (in vivo) | 90 mg/kg (oral) | Marginal | [9] |
Table 3: Carcinogenicity Data
| Compound | Species | Route | Duration | Key Findings | Reference |
| This compound | Mouse (male) | Drinking Water | 2 years | Increased incidence of angiosarcoma | [5][10] |
| MITC | Rat | Inhalation | Chronic | Nasal tumors (adenomas, papillomas, carcinomas) | [11] |
Table 4: Reproductive and Developmental Toxicity Data
| Compound | Species | Route | NOAEL / LOAEL | Effects | Reference |
| This compound | Rabbit | Oral (gavage) | LOAEL = 4.2 mg/kg/day | Increased early resorptions | [5][12] |
| Rat | Oral | Not specified | Persistent diestrus, but recovery of normal cycles | [13] | |
| MITC | Rat | Oral | Not specified | Decreased fetal size and weight at maternally toxic doses | [8] |
| Rabbit | Oral | 5 mg/kg | Decreased fetal size and weight at maternally toxic doses | [8] |
Mechanisms of Toxicity and Signaling Pathways
This compound and MITC exert their toxic effects through several mechanisms, including direct irritation, enzyme inhibition, induction of oxidative stress, and disruption of developmental pathways.
Irritant Effects of MITC via TRPA1 Activation
MITC is a potent irritant to the skin, eyes, and respiratory tract.[14] This effect is primarily mediated through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a sensory nerve receptor.[3][5] Isothiocyanates, being electrophiles, covalently modify cysteine residues within the TRPA1 channel, leading to its activation.[1] This triggers a cascade of intracellular signaling, resulting in the sensation of pain and inflammation.
Oxidative Stress and Glutathione Depletion
Isothiocyanates, including MITC, are known to induce oxidative stress.[9][15] This occurs through their reaction with intracellular thiols, most notably glutathione (GSH).[16][17] The conjugation of MITC with GSH, often catalyzed by glutathione S-transferases (GSTs), leads to the depletion of the cellular antioxidant pool.[2][12][18] This depletion disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS), lipid peroxidation, and ultimately, cell damage.[9][15][19]
Developmental Toxicity of this compound
Studies in zebrafish have shown that exposure to this compound during early development leads to significant malformations, particularly a twisted notochord.[20][21] This effect is attributed to the disruption of normal notochord differentiation. The degradation product, MITC, produces similar malformations, suggesting it is the active toxicant.[20] While the precise signaling pathway in mammals is not fully elucidated, the zebrafish model suggests an interference with genes crucial for myogenesis and neurodevelopment.[22]
Detailed Experimental Protocols
The following sections outline the general methodologies for key toxicological assays based on OECD guidelines, which are commonly used to evaluate the safety of chemicals like this compound and MITC.
Acute Oral Toxicity (OECD 423)
-
Test System: Typically, young adult female rats (e.g., Wistar strain) are used.
-
Procedure: A single dose of the test substance is administered by oral gavage. The study is conducted in a stepwise manner, usually starting with a dose of 300 mg/kg.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The study determines the acute toxic class and provides an estimate of the LD50.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking the required amino acid.
-
Observation: Plates are incubated for 48-72 hours.
-
Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) compared to the negative control.
References
- 1. pnas.org [pnas.org]
- 2. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TRPA1 Channel Activation Inhibits Motor Activity in the Mouse Colon [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 8. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Development and validation of a high-content screening in vitro micronucleus assay in CHO-k1 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutathione S-Transferase Regulates Mitochondrial Populations in Axons through Increased Glutathione Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. bioactive.mbg.duth.gr [bioactive.mbg.duth.gr]
- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Glutathione S-Transferases Play a Crucial Role in Mitochondrial Function, Plasma Membrane Stability and Oxidative Regulation of Mammalian Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
The Genesis and Evolution of a Soil Sterilant: A Technical Guide to Metam-sodium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Metam-sodium, a prominent soil fumigant, has a rich history rooted in the mid-20th century's drive for agricultural efficiency. First reported in 1951, this dithiocarbamate compound has become one of the most widely used pesticides in the United States, with its application volumes speaking to its significance in modern agriculture.[1][2][3] This guide provides a comprehensive technical overview of the history, chemical properties, mechanism of action, and development of this compound as a pivotal tool in crop protection.
A Historical Perspective: The Rise of a Broad-Spectrum Fumigant
The development of this compound in the 1950s marked a significant advancement in soil fumigation technology.[4] Its appeal lay in its broad spectrum of activity, effectively controlling a wide range of soil-borne pests including fungi, nematodes, insects, and weeds.[5][6] This versatility made it a valuable tool for pre-plant soil treatment in high-value crops such as potatoes, tomatoes, and strawberries.[5] The use of this compound saw a particular increase following the worldwide phase-out of methyl bromide, another potent fumigant, due to its ozone-depleting properties.[7]
Chemical Foundation: Synthesis and Properties
This compound (sodium N-methyldithiocarbamate) is an organosulfur compound synthesized through the reaction of methylamine with carbon disulfide in the presence of sodium hydroxide.[1][2] The resulting compound is a colorless, crystalline solid that is readily soluble in water and typically supplied as a stabilized aqueous solution.[2][8] While stable in a concentrated form, it readily decomposes in dilute aqueous solutions and, crucially, in moist soil.[9]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₂H₄NNaS₂ |
| Molar Mass | 129.18 g/mol |
| CAS Number | 137-42-8 |
| Appearance | White, crystalline solid |
| Solubility in Water (20°C) | 72.2 g/100ml [10] |
| Stability | Stable in concentrated aqueous solution; decomposes in dilute solution and moist soil.[9] |
Mechanism of Action: The Conversion to a Potent Biocide
The efficacy of this compound as a fumigant is not due to the parent compound itself, but rather its rapid decomposition in moist soil to form methyl isothiocyanate (MITC).[7][11] This conversion is a critical abiotic process that typically occurs within an hour to a day after application.[7][11]
The primary chemical reaction is as follows:
CH₃NHCS₂Na (this compound) + H₂O → CH₃NCS (MITC) + H₂S + NaOH[11]
Several factors influence the rate and efficiency of this conversion, including soil moisture, temperature, and texture.[7] Adequate soil moisture is essential for the hydrolysis of this compound to MITC.[11]
dot
Once formed, MITC, a volatile and highly reactive compound, acts as a potent biocide.[5][11] Its primary mode of action involves the inactivation of essential enzymes in target organisms by reacting with sulfhydryl groups (-SH) in amino acids like cysteine.[11] This disruption of cellular respiration and other vital metabolic processes ultimately leads to cell death.[11]
Efficacy and Application: A Quantitative Look
This compound has demonstrated significant efficacy against a wide array of soil-borne pathogens. Application rates are a critical factor in its effectiveness and are influenced by the target pest, soil type, and climatic conditions.
Table 2: Efficacy of this compound Against Various Soil-Borne Pathogens
| Pathogen | Crop | Application Rate | Efficacy |
| Verticillium dahliae | Potato | Varies | Significant reduction in wilt severity[12][13] |
| Pythium pod rot | Peanut | Varies | Significant reduction in incidence[12][14] |
| Sudden wilt | Melon | Varies | Effective in reducing incidence[12][14] |
| Nematodes, Fungi, Weeds | Various | Up to 300 lbs/acre[3] | Broad-spectrum control[5][6] |
It is important to note that repeated applications of this compound can lead to accelerated degradation of MITC in some soils, potentially reducing its efficacy over time.[12][14]
Experimental Protocols: Assessing Fumigant Efficacy
The evaluation of this compound's efficacy typically involves a series of controlled laboratory and field experiments. A generalized workflow for such an assessment is outlined below.
References
- 1. This compound (Ref: N 869) [sitem.herts.ac.uk]
- 2. Metam sodium - Wikipedia [en.wikipedia.org]
- 3. lib.ncfh.org [lib.ncfh.org]
- 4. assets.nationbuilder.com [assets.nationbuilder.com]
- 5. What Makes this compound a Powerful Soil Fumigant for Crop Protection [jindunchemical.com]
- 6. Metam Sodium Soil Fumigant - Chemtex Speciality Limited [chemtexltd.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Metam sodium CAS#: 137-42-8 [amp.chemicalbook.com]
- 9. This compound | C2H4NNaS2 | CID 5366415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN102267931A - Metham production process - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Accelerated degradation of this compound in soil and consequences for root-disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
Metam-Sodium's Impact on Soil Microbial Community Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metam-sodium (MS) is a widely utilized soil fumigant critical for managing soil-borne pathogens, nematodes, and weeds in various agricultural systems. Its application, however, initiates a cascade of effects on the non-target soil microbial communities, which are fundamental to soil health and fertility. This technical guide provides an in-depth analysis of the multifaceted impacts of this compound on the structure and function of soil microbial communities, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.
Upon application to moist soil, this compound rapidly decomposes into its primary biocidal agent, methyl isothiocyanate (MITC).[1][2][3] This compound exhibits broad-spectrum activity, significantly altering the soil microbiome.[1][4] The immediate consequence is a marked reduction in microbial populations, followed by a period of recovery and community restructuring. This guide synthesizes findings from multiple studies to offer a comprehensive understanding of these dynamics.
Quantitative Effects on Soil Microbial Parameters
The application of this compound induces significant and measurable changes in various soil microbial parameters. These effects are summarized in the tables below, providing a clear comparison of the quantitative data from different studies.
Table 1: Effects of this compound on Microbial Diversity and Richness
| Parameter | Effect | Observation Details | Citation |
| Bacterial Diversity | Decrease | Previous MS fumigation was found to reduce soil bacterial diversity.[1][5] In microcosm studies, the application of MS also led to a decrease in bacterial diversity.[1][5] Long-term decreases in bacterial diversity have also been observed.[6] | [1][5][6] |
| Bacterial Richness | Decrease | Application of MS in microcosms reduced soil microbial richness.[1][5] | [1][5] |
| Fungal Diversity | No Significant Effect / Decrease | Previous MS fumigation did not significantly affect fungal diversity in one study.[1][5] However, another study noted that MS can be particularly harmful to beneficial mycorrhizal fungi.[7] | [1][5][7] |
| Fungal Richness | No Significant Effect | Previous MS fumigation did not significantly impact microbial richness.[5] | [5] |
Table 2: Effects of this compound on Microbial Biomass and Activity
| Parameter | Effect | Observation Details | Citation |
| Microbial Biomass Nitrogen (MBN) | Short-term Inhibition | MS caused a short-term inhibition of MBN.[6] | [6] |
| Substrate-Induced Respiration (SIR) | Short-term Inhibition | A short-term inhibition of SIR was observed following MS application.[6] | [6] |
| Total Bacterial Abundance | Decrease | MS application reduced the abundance of total bacteria.[6] | [6] |
| Total Fungal Abundance | Decrease | MS application led to a reduction in the abundance of total fungi.[6] | [6] |
| Heterotrophic Activity | Persistent Changes | Fumigation with MS resulted in persistent changes in heterotrophic activity for at least 18 weeks.[8] | [8] |
| Glucose Mineralization | Decrease | MS-treated soils showed a significantly lower capacity for glucose mineralization 5 and 18 weeks after fumigation.[8] | [8] |
Table 3: Shifts in Microbial Community Composition
| Microbial Group | Effect | Observation Details | Citation |
| Basidiomycete Yeasts | Decrease | The abundance of Basidiomycete yeasts was found to be decreased in fumigated soils.[1][5] | [1][5] |
| Paenibacillus (Genus) | Increase | A significant increase in the number of Paenibacillus was observed under the influence of MS.[6] | [6] |
| Luteimonas (Genus) | Increase | The genus Luteimonas showed a significant increase in number following MS treatment.[6] | [6] |
| Actinomycetes and other Gram-positive organisms | Preferential Recovery | Preliminary fatty acid data suggest that actinomycetes and other gram-positive organisms may recover preferentially after fumigation with MS.[8] | [8] |
| Mycorrhizal Fungi | Decrease | Mycorrhizal fungi have been shown to be particularly sensitive to MS.[1][7] | [1][7] |
| Oxalobacteraceae (Family)* | Implicated in Degradation | Two bacterial strains identified as members of the Oxalobacteraceae family were found to rapidly degrade MITC.[9] | [9] |
Experimental Protocols
The following sections detail the methodologies employed in the cited research to assess the impact of this compound on soil microbial communities.
Soil Sampling and Microcosm Setup
-
Field Sampling: Soil samples are typically collected from agricultural fields with and without a history of this compound fumigation. Multiple cores are taken from each site and homogenized to create a composite sample.
-
Microcosm Experiment: To study the direct effects of MS, soil microcosms are often established. This involves placing a specific amount of soil into containers and treating them with a field-relevant dose of this compound. Control microcosms receive no treatment. The microcosms are incubated under controlled temperature and moisture conditions for the duration of the experiment.[5][8]
DNA Extraction and Sequencing for Community Analysis
-
DNA Extraction: Total genomic DNA is extracted from soil samples using commercially available kits, such as the DNeasy PowerSoil Kit (Qiagen). The quality and quantity of the extracted DNA are assessed using spectrophotometry and fluorometry.
-
PCR Amplification: For bacterial community analysis, the V4 hypervariable region of the 16S rRNA gene is amplified using specific primers (e.g., 515F and 806R). For fungal community analysis, the Internal Transcribed Spacer (ITS) region is amplified using primers such as ITS1F and ITS2.
-
High-Throughput Sequencing: The amplified DNA fragments (amplicons) are sequenced using next-generation sequencing platforms like Illumina MiSeq. This generates millions of DNA sequences representing the microbial communities in the samples.[1][5]
-
Bioinformatic Analysis: The raw sequence data is processed to remove low-quality reads, and the sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity. Taxonomic classification is then performed by comparing the representative sequences to microbial databases like Greengenes or SILVA for bacteria, and UNITE for fungi. This allows for the determination of microbial diversity, richness, and the relative abundance of different taxa.[5]
Measurement of Microbial Biomass and Activity
-
Chloroform Fumigation-Extraction (CFE) for Microbial Biomass Nitrogen (MBN): This method involves fumigating a soil sample with chloroform (CHCl₃) for 24 hours to lyse microbial cells. The nitrogen released from the lysed cells is then extracted with a potassium sulfate (K₂SO₄) solution. A parallel non-fumigated sample is also extracted. The difference in extractable nitrogen between the fumigated and non-fumigated samples is used to calculate the microbial biomass nitrogen.[10]
-
Substrate-Induced Respiration (SIR): This technique measures the respiratory response of the microbial community to the addition of a readily available carbon source, typically glucose. Soil samples are amended with glucose, and the rate of CO₂ evolution is measured over a short period. The initial peak in respiration is proportional to the size of the active microbial biomass.[6][11][12]
-
Fatty Acid Analysis (PLFA and FAME): Phospholipid fatty acid (PLFA) analysis and fatty acid methyl ester (FAME) analysis are used to characterize the microbial community structure. Different microbial groups have distinct fatty acid profiles. By extracting and analyzing these fatty acids from the soil, researchers can gain insights into the relative abundance of different microbial groups (e.g., Gram-positive vs. Gram-negative bacteria, fungi, actinomycetes).[8]
Visualizing the Impact: Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key processes involved in the interaction of this compound with the soil microbial community.
Caption: General pathway of this compound's action on the soil microbial community.
Caption: Temporal response of the soil microbial community to this compound application.
References
- 1. Legacy effects of fumigation on soil bacterial and fungal communities and their response to metam sodium application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. ars.usda.gov [ars.usda.gov]
- 4. assets.nationbuilder.com [assets.nationbuilder.com]
- 5. Legacy effects of fumigation on soil bacterial and fungal communities and their response to metam sodium application [vtechworks.lib.vt.edu]
- 6. Effects of fumigation with this compound on soil microbial biomass, respiration, nitrogen transformation, bacterial community diversity and genes encoding key enzymes involved in nitrogen cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lib.ncfh.org [lib.ncfh.org]
- 8. Effects of metam sodium fumigation on soil microbial activity and community structure - ProQuest [proquest.com]
- 9. mbao.org [mbao.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. openknowledge.fao.org [openknowledge.fao.org]
For Researchers, Scientists, and Drug Development Professionals
Metam-sodium (sodium N-methyldithiocarbamate) is a widely utilized soil fumigant that, upon application in aqueous environments, undergoes rapid degradation into a series of breakdown products. Understanding the identity and formation kinetics of these products is crucial for assessing its efficacy, environmental fate, and toxicological profile. This technical guide provides an in-depth analysis of the primary breakdown products of this compound in aqueous solutions, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Primary Breakdown Products of this compound
When introduced into an aqueous environment, this compound readily decomposes. The primary and most significant breakdown product is Methyl isothiocyanate (MITC) .[1][2] MITC is the principal biocidal agent responsible for the fumigant's pesticidal, herbicidal, and fungicidal properties.[1][3]
The degradation of this compound is a rapid abiotic decomposition process.[1] In addition to MITC, several other breakdown products are formed, with their relative abundance often influenced by the pH of the solution.[4][5] These include:
-
1,3-Dimethylthiourea (DMTU) [5]
-
1,3-Dimethylurea (DMU) [5]
-
Methylcarbamo(dithioperoxo)thioate (MCDT) [5]
Under acidic conditions, the formation of carbon disulfide, hydrogen sulfide, N,N'-dimethylthiuram disulfide, methylamine, and methyl isothiocyanate has been noted.[4] Conversely, at a pH of 9.5, this compound primarily decomposes to methyl isothiocyanate and sulfur.[4]
Quantitative Data on this compound Degradation
The rate of this compound hydrolysis and the formation of its degradates are pH-dependent. The following tables summarize the available quantitative data from environmental fate studies.
Table 1: Hydrolysis Half-life of this compound
| pH | Half-life (days) |
| 5 | 2 |
| 7 | 2 |
| 9 | 4.5 |
Source: Environmental Fate and Ecological Risk Assessment for the Existing Uses of this compound[5]
Table 2: Formation of Primary Degradates in Hydrolysis Studies
| pH | Degradate | Maximum Percentage of Applied Radioactivity |
| 5 | MITC | 18% |
| 7 | MITC | 60% |
| 9 | MITC | 20% |
| 9 | MCDT | 16% |
Source: Environmental Fate and Ecological Risk Assessment for the Existing Uses of this compound[5]
The formation of methylamine is more favored under acidic conditions compared to neutral or alkaline conditions.[5]
Experimental Protocols
The following methodologies are representative of the experimental setups used to study the breakdown of this compound and the formation of its degradation products.
MITC Formation and Degradation in Soil Slurry
This protocol is adapted from studies investigating the conversion of this compound to MITC in a controlled laboratory setting.[1]
Objective: To determine the rate of MITC formation from this compound in a soil-water slurry.
Materials:
-
This compound analytical standard
-
MITC analytical standard
-
Distilled water
-
Soil sample (e.g., Arlington sandy loam)
-
20-mL headspace vials with Teflon-faced butyl rubber septa and aluminum seals
-
Gas chromatograph (GC) equipped with a suitable detector (e.g., flame photometric detector)
-
Incubator
Procedure:
-
Weigh 10 grams (dry weight equivalent) of soil into each 20-mL headspace vial.
-
Adjust the soil moisture to the desired level by adding a calculated amount of distilled water.
-
Prepare an aqueous stock solution of this compound at a known concentration.
-
Inject a specific volume (e.g., 500 µL) of the this compound stock solution into each soil-containing vial.
-
Immediately cap the vials with an aluminum seal and a Teflon-faced butyl rubber septum.
-
Incubate the vials in the dark at a constant temperature (e.g., 21 ± 0.5 °C).
-
At predetermined time intervals, analyze the headspace gas for MITC concentration using gas chromatography.
-
The formation rate constant (k) of MITC can be obtained by fitting the experimental data to a first-order kinetics model.
Hydrolysis of this compound in Aqueous Solutions
This protocol is based on hydrolysis studies conducted to determine the degradation rate of this compound at different pH levels.[5]
Objective: To determine the hydrolysis half-life of this compound in sterile aqueous buffered solutions.
Materials:
-
This compound analytical standard
-
Sterile aqueous buffer solutions at pH 5, 7, and 9
-
Sterile amber glass vials with Teflon-lined screw caps
-
High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)
-
Incubator
Procedure:
-
Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Fortify the buffer solutions with this compound to achieve a known initial concentration.
-
Dispense the fortified buffer solutions into sterile amber glass vials and seal them.
-
Incubate the vials in the dark at a constant temperature (e.g., 25 °C).
-
At specified time intervals, collect triplicate samples from each pH level.
-
Immediately analyze the samples for the concentration of this compound using HPLC.
-
Identify and quantify the major degradation products by comparing their retention times and spectral data with those of analytical standards.
-
Calculate the first-order rate constants and the corresponding half-lives for the hydrolysis of this compound at each pH.
Visualization of Degradation Pathways
The following diagrams illustrate the degradation pathways of this compound in aqueous solutions.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. spraydays.cdpr.ca.gov [spraydays.cdpr.ca.gov]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. This compound | C2H4NNaS2 | CID 5366415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. 6. Methyl Isothiocyanate Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. METAM SODIUM (COMPOUNDS, WEED, KILLING, LIQUID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Biological Activity of Metam-sodium and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metam-sodium (sodium N-methyldithiocarbamate) is a broad-spectrum biocide widely utilized in agriculture as a soil fumigant. Its potent biological activity extends to fungi, bacteria, nematodes, and weeds. This technical guide provides a comprehensive overview of the biological activities of this compound and its principal active derivative, methyl isothiocyanate (MITC), with a focus on quantitative efficacy, mechanisms of action, and detailed experimental methodologies.
Mechanism of Action
This compound itself is not the primary biocidal agent. Upon application in moist soil, it rapidly decomposes to form methyl isothiocyanate (MITC), a volatile and highly reactive compound.[1][2] This conversion is the critical step for its biological activity.
The primary mode of action of MITC involves its reaction with sulfhydryl groups (-SH) of amino acids, such as cysteine, which are essential components of many proteins and enzymes.[3] This interaction leads to the inactivation of vital enzymes, thereby disrupting cellular respiration and other critical metabolic processes, ultimately causing cell death.[3] Dithiocarbamates, the chemical class to which this compound belongs, are known to inhibit the mitochondrial respiratory chain, further contributing to cellular energy depletion.[3]
dot
Caption: Decomposition of this compound to MITC and its cellular mechanism of action.
Antimicrobial Activity
This compound, through the action of MITC, exhibits potent fungicidal and bactericidal properties, making it an effective soil sterilant.[4][5] It is used to control a wide range of soil-borne plant pathogenic fungi.[5]
Table 1: Fungicidal Efficacy of this compound
| Target Fungus | Application Rate | Efficacy | Reference |
| Macrophomina phaseolina | 467.3 L/ha | Significant reduction in soil populations | [6] |
| Macrophomina phaseolina | 934.6 L/ha | Significant reduction in soil populations | [6] |
| Clubroot (Plasmodiophora brassicae) | 0.4–1.6 mL/L soil | Reduced root hair infection and gall weight | [7] |
| Soil-borne fungi | 50 g/m² (as part of a triple fumigation) | Significant reduction in pathogenic fungi | [8] |
Note: Efficacy can be influenced by soil type, moisture, temperature, and application method.
Herbicidal Activity
This compound is an effective pre-emergent herbicide, controlling a broad spectrum of weed species by inhibiting seed germination.[9]
Table 2: Herbicidal Efficacy of this compound
| Weed Species | Application Rate | Control Efficacy (%) | Reference |
| Red rice (Oryza sativa var. selvatica) | 300 l/ha | 82 - 94 | [10] |
| Red rice (Oryza sativa var. selvatica) | 450 l/ha | 92 - 100 | [10] |
| Red rice (Oryza sativa var. selvatica) | 600 l/ha | 82 - 94 | [10] |
| Echinochloa crus-galli | 300 - 600 l/ha | Good, especially at higher rates | [10] |
| Prostrate knotweed | Not specified | Reduced seed viability | [11] |
| Common purslane | Not specified | Reduced seed viability | [11] |
| Pineappleweed (Matricaria matricarioides) | Not specified | Significant reduction | [9] |
| Lambsquarter (Chenopodium album) | Not specified | Significant reduction | [9] |
Nematicidal Activity
This compound is widely used to control plant-parasitic nematodes. MITC is toxic to a wide range of nematode species.
Table 3: Nematicidal Efficacy of this compound
| Nematode Species | Application Rate | Efficacy | Reference |
| Columbia root knot nematode (Meloidogyne chitwoodi) | 40 GPA | Did not significantly reduce tuber infection alone | [12] |
| Root-knot nematode | Not specified | Reduction in root galling | [13] |
Genotoxicity and Other Toxicological Effects
This compound and its breakdown product MITC have been the subject of extensive toxicological evaluation.
-
Genotoxicity: this compound has been shown to be a clastogen, meaning it can cause structural damage to chromosomes.[5] Standard genotoxicity assessments for pesticides often include a battery of tests to evaluate different endpoints.
dot
Caption: A typical workflow for genotoxicity assessment of a chemical substance.
-
Acute Toxicity: this compound exhibits moderate to high acute toxicity. The oral LD50 in rats is reported to be between 450-820 mg/kg, and for albino mice, it is 146-280 mg/kg.[5]
-
Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified this compound as a probable human carcinogen (Group B2), based on studies showing an increased incidence of angiosarcomas in mice.[1]
-
Developmental and Reproductive Toxicity: Studies in laboratory animals have indicated that this compound can cause birth defects and fetal death.[5] It is also considered a reproductive toxin, with studies showing a reduction in the number of surviving fetuses.[2]
-
Immunotoxicity: Research has demonstrated that this compound can suppress the immune system, including reducing the size of the thymus and the activity of natural killer cells.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Volatile Antimicrobial Agents
This protocol is adapted for volatile compounds like MITC, the active derivative of this compound.
-
Preparation of Test Organism: Culture the target fungus or bacterium on an appropriate agar medium to obtain a fresh, pure culture. Prepare a standardized inoculum suspension in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Preparation of Test Compound: Prepare a stock solution of this compound or MITC in a suitable solvent. Due to their volatility, subsequent dilutions should be prepared in a manner that minimizes evaporation.
-
Assay Setup (Vapor Phase Method):
-
Inoculate the surface of an agar plate with the standardized microbial suspension.
-
Place a sterile filter paper disc in the center of the lid of the petri dish.
-
Apply a known volume of the test compound dilution to the filter paper disc.
-
Seal the petri dish with parafilm to create a closed environment.
-
Incubate the plates under appropriate conditions (temperature and duration) for the test organism.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism on the agar surface.
dot
Caption: Experimental workflow for determining the MIC of a volatile antimicrobial agent.
Herbicide Efficacy Bioassay (Phytotoxicity Test)
This protocol is used to assess the herbicidal activity of this compound on target weed species.
-
Soil Preparation: Use a standardized soil mix or field soil. If using field soil, it should be sterilized to eliminate existing weed seeds and microorganisms that might interfere with the results.
-
Treatment Application: Incorporate this compound into the soil at various application rates. A control group with no this compound treatment is essential.
-
Seed Sowing: Sow a known number of seeds of the target weed species into the treated and control soil.
-
Incubation: Place the pots in a controlled environment (growth chamber or greenhouse) with optimal conditions for seed germination and plant growth (light, temperature, humidity).
-
Data Collection: After a predetermined period, assess the following parameters:
-
Germination Rate: Count the number of emerged seedlings in each pot.
-
Phytotoxicity Symptoms: Visually assess the seedlings for signs of injury, such as stunting, chlorosis (yellowing), necrosis (tissue death), and malformations.
-
Biomass: Harvest the above-ground plant material, dry it in an oven, and measure the dry weight.
-
-
Data Analysis: Compare the germination rate, phytotoxicity symptoms, and biomass of the treated groups to the control group to determine the herbicidal efficacy at different concentrations.
Nematicide Efficacy Bioassay
This laboratory bioassay is used to evaluate the nematicidal activity of this compound.
-
Nematode Culture: Maintain a healthy culture of the target plant-parasitic nematode species.
-
Soil Treatment: Prepare soil samples treated with different concentrations of this compound, including an untreated control.
-
Nematode Inoculation: Inoculate a known number of nematodes into each soil sample.
-
Incubation: Incubate the soil samples under controlled conditions for a specific period (e.g., 24-72 hours).
-
Nematode Extraction: Extract the nematodes from the soil samples using a standard extraction technique (e.g., Baermann funnel or centrifugal flotation).
-
Viability Assessment: Count the number of live and dead nematodes under a microscope. Criteria for determining death may include lack of movement upon probing with a fine needle.
-
Data Analysis: Calculate the percentage of nematode mortality for each treatment concentration and compare it to the control to determine the nematicidal efficacy.
Conclusion
This compound and its primary derivative, MITC, are potent biocides with a broad spectrum of activity against fungi, bacteria, weeds, and nematodes. Their mechanism of action, centered on the disruption of essential enzymatic functions through interaction with sulfhydryl groups, makes them effective but non-selective. While highly effective for soil sterilization in agricultural settings, the toxicological profile of this compound, including its genotoxicity, carcinogenicity, and developmental toxicity, necessitates careful handling and risk assessment. The provided experimental protocols offer standardized methods for the continued evaluation of the biological activities of these and other related compounds.
References
- 1. lib.ncfh.org [lib.ncfh.org]
- 2. assets.nationbuilder.com [assets.nationbuilder.com]
- 3. The effect of dithiocarbamates on neurotoxic action of 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine (MPTP) and on mitochondrial respiration chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C2H4NNaS2 | CID 5366415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. rngr.net [rngr.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Chloropicrin, Dimethyl Disulfide and Metham Sodium Applied Simultaneously on Soil-Born Bacteria and Fungi | MDPI [mdpi.com]
- 9. uaf.edu [uaf.edu]
- 10. Weed control in rice with metham-sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mbao.org [mbao.org]
- 12. ucanr.edu [ucanr.edu]
- 13. jofamericanscience.org [jofamericanscience.org]
Methodological & Application
Application Notes: Analytical Methods for the Quantification of Metam-sodium and its Primary Biocidal Agent, Methyl Isothiocyanate (MITC), in Soil
Introduction
Metam-sodium (sodium N-methyldithiocarbamate) is a widely used soil fumigant effective against a broad spectrum of pests, including fungi, nematodes, insects, and weeds. Its efficacy is not due to the compound itself but to its rapid degradation in moist soil into its primary active agent, methyl isothiocyanate (MITC). This transformation is a swift, abiotic decomposition process. Consequently, the analytical quantification of this compound's activity in soil predominantly focuses on the measurement of MITC.
This document provides detailed protocols for the primary analytical techniques used to quantify MITC in soil, reflecting the applied this compound's effective concentration. The methods covered are primarily based on gas chromatography (GC) due to the volatile nature of MITC. An overview of ion chromatography for the direct, though less common, analysis of the this compound parent compound is also included.
Chemical Transformation of this compound
In the presence of soil moisture, this compound hydrolyzes to form the volatile biocide methyl isothiocyanate (MITC) and hydrogen sulfide. This conversion is fundamental to its function and dictates the choice of analytical methods.
Application Notes and Protocols for the Detection of Methyl Isothiocyanate (MITC) by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of methyl isothiocyanate (MITC) using gas chromatography (GC). The protocols outlined below cover various sample matrices and GC configurations, offering robust and sensitive methods for the analysis of this volatile compound.
Introduction
Methyl isothiocyanate (MITC) is a highly volatile and reactive compound used as a soil fumigant, pesticide, and is also found in some food products.[1][2][3] Accurate and sensitive detection of MITC is crucial for environmental monitoring, food safety, and in the context of drug development where isothiocyanates are investigated for their therapeutic properties. Gas chromatography is a powerful and widely used technique for the analysis of MITC due to its ability to separate volatile compounds with high resolution.[4][5][6] This document outlines various GC-based methods, including different sample preparation techniques and detection systems, to suit a range of analytical needs.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for MITC detection, providing a comparative overview of their performance.
Table 1: Performance of GC Methods for MITC Detection in Water Samples
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HS-SPME-GC-MS/MS | 0.017 ng/mL | - | 76-92 | [1][2] |
| Headspace-GC-MS | - | 0.1 µg/L | 70-120 | [7] |
Table 2: Performance of GC Methods for MITC Detection in Soil Samples
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HS-SPME-GC-MS/MS | 0.1 ng/g | - | 76-92 | [1][2] |
Table 3: Performance of GC Methods for MITC Detection in Wine Samples
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Dichloromethane Extraction GC-NPD/FPD | 0.003 ppm | 0.01 ppm | >95 | [8] |
| Solid Phase Extraction GC-FPD | 0.02 µg/g | - | 89.2-95.4 | [9] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS/MS for MITC in Soil and Water
This method is highly sensitive and suitable for complex matrices like soil.[1][2]
1. Sample Preparation:
-
Water Samples: Place a known volume of the water sample into a headspace vial.
-
Soil Samples: Weigh a known amount of homogenized soil into a headspace vial. For soil, it is recommended to dry the sample at 40°C until a constant weight is achieved and sieve it to a particle size of ≤2 mm.[10]
-
Add a salting-out agent (e.g., NaCl) to the vial to increase the volatility of MITC.
2. HS-SPME Procedure:
-
Place the vial in a headspace autosampler.
-
Expose a suitable SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace above the sample.
-
Allow the fiber to equilibrate with the headspace for a defined period at a controlled temperature to adsorb the volatile MITC.
3. GC-MS/MS Analysis:
-
Injection: Thermally desorb the trapped analytes from the SPME fiber in the hot GC inlet.
-
GC Column: Use a capillary column suitable for volatile compounds (e.g., DB-624 or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for a few minutes.
-
Ramp: Increase the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of around 200-250°C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor at least two specific precursor-to-product ion transitions for MITC for reliable quantification and confirmation. The molecular ion of MITC is m/z 73.[3]
-
Protocol 2: Solvent Extraction GC with Nitrogen-Phosphorus Detection (NPD) for MITC in Wine
This protocol is a robust method for the routine analysis of MITC in wine samples.[8]
1. Sample Preparation:
-
To 5 mL of wine, add 2 mL of dichloromethane.
-
Vortex the mixture to extract MITC into the organic solvent.
-
Wash the dichloromethane extract with a 5% sodium chloride solution to remove interferences.
2. GC-NPD Analysis:
-
Injection: Inject an aliquot (e.g., 1-2 µL) of the organic extract into the GC.
-
GC Column: A DB-210 column (30 m x 0.53 mm i.d.) or equivalent is suitable.[8]
-
Oven Temperature: An isothermal analysis at 70°C can be employed for rapid screening.[8]
-
Carrier Gas: Helium or Nitrogen.
-
Detector: A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds like MITC. A Flame Photometric Detector (FPD) in sulfur mode can be used for confirmation.[8]
Protocol 3: Static Headspace GC-MS for MITC in Water
This method is ideal for the analysis of volatile organic compounds in liquid samples and requires minimal sample preparation.[7][11]
1. Sample Preparation:
-
Pipette 10 mL of the water sample into a 20 mL headspace vial.
-
Add sufficient sodium chloride to saturate the solution.
-
Immediately seal the vial with a septum cap.
2. Headspace Analysis:
-
Place the vial in a headspace autosampler.
-
Incubate the vial at a specific temperature (e.g., 80°C) for a set time to allow MITC to partition into the headspace.
-
An automated system then injects a fixed volume of the headspace gas into the GC.
3. GC-MS Analysis:
-
Injection: Splitless or split injection depending on the concentration of MITC.
-
GC Column: A mid-polar column like a DB-624 is recommended.[7]
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C).
-
Carrier Gas: Helium.
-
MS Detection:
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the GC-based analysis of MITC.
Caption: General workflow for MITC analysis by gas chromatography.
References
- 1. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. measurlabs.com [measurlabs.com]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. 6-napse.com [6-napse.com]
- 7. epa.gov [epa.gov]
- 8. Analysis of methyl isothiocyanate in wine by gas chromatography with dual detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Methyl Isothiocyanate in Wine by Using Solid Phase Extraction/HPLC, GC and GC/MS [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of Metam-Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metam-sodium (sodium N-methyldithiocarbamate) is a widely used soil fumigant, nematicide, and herbicide.[1] Its efficacy is primarily due to its decomposition into the volatile and biocidal compound, methyl isothiocyanate (MITC).[1][2][3][4] Due to the chemical instability and polar nature of this compound, its analysis can be challenging.[1][5][6] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of this compound and its primary degradation product, MITC. This application note provides detailed protocols for the analysis of this compound using HPLC, suitable for various matrices.
Principle of Analysis
This compound is a polar, water-soluble, and thermally unstable compound.[1] Direct analysis can be achieved using reversed-phase HPLC with a micellar mobile phase or ion-pair chromatography. An alternative approach involves a derivatization step, such as ion-pair methylation, to create a less polar and more easily separable compound.[7][8] Given its rapid degradation to MITC, a common analytical strategy is the simultaneous determination of both this compound and MITC.[1]
Chemical Degradation Pathway of this compound
This compound undergoes rapid degradation in soil to form its active component, methyl isothiocyanate (MITC).[2][3][4] This transformation is a critical aspect to consider during analysis.
Caption: Degradation of this compound to MITC in soil.
Experimental Protocols
Two primary HPLC methods are detailed below: a direct analysis method using a micellar mobile phase and a derivatization-based method.
Method 1: Direct Analysis of this compound and MITC using Micellar HPLC
This method is adapted for the simultaneous determination of this compound and MITC in water samples.[1]
1. Sample Preparation (Water Samples)
-
Collect water samples in clean glass vials.
-
If necessary, filter the sample through a 0.45 µm filter to remove particulate matter.
-
For recovery studies, spike uncontaminated pond water or untreated sewage with known concentrations of this compound and MITC standards.[1]
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase octadecyl (C18) bonded column.
-
Mobile Phase: Methanol - water (50:50 v/v) buffered to pH 6.8 with 10 mM phosphate buffer, containing micellar hexadecyltrimethylammonium bromide (CTAB).[1]
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Injection Volume: 20 µL.
-
Detection: UV detector at 247 nm.[1]
-
Run Time: Approximately 16 minutes.[1]
3. Calibration
-
Prepare a series of standard solutions of this compound and MITC in the mobile phase.
-
The calibration graphs for both compounds are linear for injected masses between 100 pg and 200 ng for this compound and 100 pg and 20 ng for MITC.[1]
Method 2: Analysis of this compound via Ion-Pair Methylation
This method is suitable for the determination of this compound in vegetable matrices and involves a derivatization step.[7][8]
1. Sample Preparation and Derivatization
-
Extraction: Homogenize the sample (e.g., apple, leek). Extract a known weight of the homogenized sample with an alkaline solution containing a stabilizing agent (e.g., EDTA) to prevent degradation.
-
Derivatization (Ion-Pair Methylation):
-
To the aqueous extract, add a solution of methyl iodide in a chloroform-hexane mixture.
-
Shake vigorously to facilitate the methylation of this compound.
-
Collect the organic phase. Re-extract the aqueous layer with the methyl iodide solution to ensure complete recovery.[7]
-
Combine the organic phases and add 0.5 mL of 1,2-propanediol in chloroform (20%).[7]
-
Evaporate the solvent and redissolve the residue in 5 mL of methanol.[7]
-
The sample is now ready for HPLC analysis.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Injection Volume: 20 µL.[7]
3. Calibration
-
Prepare calibration standards of this compound and process them through the same extraction and derivatization procedure as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the derivatized standard.
Data Presentation
The quantitative performance of the HPLC methods for this compound analysis is summarized in the table below.
| Parameter | Method 1: Micellar HPLC | Method 2: Ion-Pair Methylation | Reference |
| Analyte(s) | This compound & MITC | This compound (as methyl derivative) | [1][7][8] |
| Matrix | Pond Water, Sewage | Apple, Leek | [1][7][8] |
| Detection Wavelength | 247 nm | 272 nm | [1][7][8] |
| Limit of Detection (LOD) | This compound: 70 pg/dm³ | Metam-Na: 0.8 ng (injected) | [1][7][8] |
| MITC: 1 pg/dm³ | [1] | ||
| Limit of Quantification (LOQ) | Not Specified | Metam-Na: 2.5 ng (injected) | [7][8] |
| Recovery | >92% (Pond Water) | >90% | [1][7][8] |
| >88% (Sewage) | [1] | ||
| Linearity (Correlation Coefficient) | This compound: 0.997 | Metam-Na: 0.9978 | [1][7][8] |
| MITC: 0.998 | [1] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound analysis by HPLC.
References
- 1. Determination of sodium N-methyldithiocarbamate (metham sodium) and methyl isothiocyanate in aqueous samples by high-performance liquid chromatography using a micellar mobile phase - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Soil Fumigation Using Metam-sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols for conducting soil fumigation experiments using Metam-sodium. This document is intended to guide researchers in the safe and effective use of this broad-spectrum soil fumigant for the control of soil-borne pathogens, nematodes, and weeds in a research setting.
Introduction to this compound
This compound (sodium N-methyldithiocarbamate) is a water-soluble liquid fumigant.[1] It is not the primary biocidal agent itself but is a precursor to the active compound, methyl isothiocyanate (MITC).[2][3] Upon application to moist soil, this compound rapidly decomposes into MITC, a highly volatile and reactive compound responsible for its fumigant properties.[2][4] MITC is effective against a wide range of soil-borne organisms, including fungi, bacteria, nematodes, and germinating weed seeds.[2][5][6]
Mechanism of Action
The efficacy of this compound relies on its conversion to MITC in the soil. This conversion is a rapid, abiotic decomposition process that occurs in the presence of water.[2][4] The primary mode of action of MITC is the inactivation of essential enzymes in target organisms.[2] It specifically targets sulfhydryl groups (-SH) in amino acids, leading to the disruption of cellular respiration and other vital metabolic processes, ultimately causing cell death.[2]
Safety Precautions and Personal Protective Equipment (PPE)
This compound and its breakdown product, MITC, are hazardous materials.[3][7] Strict adherence to safety protocols is crucial to minimize exposure risks.
3.1. General Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Avoid all personal contact, including inhalation of vapors or mists.[8]
-
Do not eat, drink, or smoke in the handling area.[8]
-
Use a closed system for transferring liquids whenever possible to minimize exposure.[8]
-
Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and oxidizing agents.[8]
-
Keep containers tightly closed when not in use.[8]
3.2. Required Personal Protective Equipment (PPE):
| PPE Category | Required Items |
| Body Protection | Long-sleeved shirt and long pants, Chemical-resistant coveralls, Chemical-resistant apron.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., barrier laminate or Viton ≥14 mils).[8] |
| Foot Protection | Chemical-resistant footwear.[8] |
| Eye Protection | Protective eyewear (safety glasses with side shields or goggles).[8] |
| Respiratory Protection | Use of a respirator with an appropriate cartridge for pesticides is recommended, especially in enclosed spaces or when ventilation is inadequate.[8] |
Experimental Protocols
The following protocols provide a general framework for conducting soil fumigation experiments with this compound. Researchers should adapt these protocols to their specific experimental design and local regulations.
4.1. Pre-Application Protocol:
-
Soil Preparation:
-
Cultivate the soil to the desired treatment depth to break up clods and ensure a uniform texture.[10] Improper soil preparation is a major cause of fumigation failure.[10]
-
Remove or incorporate any large plant debris.[11]
-
Ensure the soil is moist, ideally between 60% and 80% of field capacity, to facilitate the conversion of this compound to MITC.[11][12]
-
-
Experimental Design:
-
Application Rate Calculation:
-
Determine the appropriate application rate based on the target pest, soil type, and experimental objectives. Refer to Table 1 for general application rate guidelines.
-
Calibrate all application equipment accurately before use to ensure precise delivery of the fumigant.[12]
-
4.2. Application Protocol:
There are several methods for applying this compound in a research setting. The choice of method depends on the scale of the experiment and the target depth.
-
Soil Drench:
-
Dilute the calculated amount of this compound in a sufficient volume of water.
-
Apply the solution evenly over the soil surface of the plot using a calibrated sprayer or watering can.[6]
-
Immediately after application, apply a water seal by lightly irrigating the treated area to a depth of about one inch to prevent the premature escape of MITC gas.[10][13]
-
-
Soil Injection:
-
Rotary Tiller Incorporation:
4.3. Post-Application Protocol:
-
Sealing the Treated Area:
-
For optimal efficacy, especially in small-scale experiments, cover the treated plots with gas-impermeable plastic sheeting (tarping) immediately after application.[13] This helps to retain the MITC gas in the soil for a longer period.
-
Secure the edges of the tarp with soil to create a tight seal.
-
-
Re-entry Interval:
-
Adhere to strict re-entry intervals to ensure worker safety. The restricted entry interval begins at the start of the application.[5][15]
-
For untarped applications, the re-entry period is typically 5 days.[16]
-
For tarped applications, the re-entry period can vary, and the label instructions should be followed. Generally, workers should not enter treated areas for at least 48 hours.[17]
-
-
Aeration and Planting:
-
After the required exposure period, remove the plastic sheeting (if used) to allow the soil to aerate.
-
Cultivate the soil to the depth of treatment to facilitate the dissipation of any remaining fumigant.[10]
-
The interval between application and planting can range from 14 to 30 days, depending on soil type, temperature, and moisture.[14] Heavier, colder, or wetter soils require a longer interval.[14]
-
It is advisable to sow a sensitive indicator crop, such as lettuce or radish, about 7 days before planting the main crop to ensure the soil is free of phytotoxic residues.
-
Data Presentation
Table 1: General Application Rates of this compound for Research Purposes
| Target Pest/Disease | Application Method | Recommended Rate (Active Ingredient) | Reference |
| General Weed Control | Soil Injection | 25 - 100 gallons/acre | [13] |
| Clubroot of Canola | Soil Incorporation with plastic covering | 0.4–1.6 mL/L soil (Greenhouse) | [18] |
| Clubroot of Canola | Surface application with sprinkler and roller | 1000 L/ha | [18] |
| Fusarium Crown and Root Rot in Tomato | Rotovation into preformed beds | 935 liters/ha | [19][20] |
| General Soil Fumigation | Drench | 100 ml/m² in 4 liters water | [6] |
Note: Application rates can vary significantly based on the specific product formulation, soil type, organic matter content, and the severity of the pest infestation. Always consult the product label and conduct small-scale trials to determine the optimal rate for your specific conditions.
Table 2: Soil Re-entry and Planting Intervals After this compound Application
| Condition | Action | Interval | Reference |
| Untarped Field Application | Re-entry | 5 days | [16] |
| Tarped Field Application | Re-entry | Minimum 48 hours | [17] |
| Potting Soil (Treated and Covered) | Re-entry for handling | 7 days | [14] |
| Light-medium texture soil, not excessively wet or cold | Planting | 14-21 days | [14] |
| Heavy texture, high organic matter, wet, or cold (<15°C) soil | Planting | Minimum 30 days | [14] |
| Application rate > 1100L/ha | Planting | 60 days | [14] |
Visualizations
Caption: Experimental workflow for soil fumigation using this compound.
Caption: Mode of action of this compound in the soil environment.
References
- 1. This compound (Ref: N 869) [sitem.herts.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. lib.ncfh.org [lib.ncfh.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. epa.gov [epa.gov]
- 6. aeciph.com [aeciph.com]
- 7. chemos.de [chemos.de]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Soil Fumigation [cms.ctahr.hawaii.edu]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
- 13. uaf.edu [uaf.edu]
- 14. cdn.nufarm.com [cdn.nufarm.com]
- 15. agsci.colostate.edu [agsci.colostate.edu]
- 16. cales.arizona.edu [cales.arizona.edu]
- 17. titanag.com.au [titanag.com.au]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Application Methods of Metam Sodium for Management of Fusarium Crown and Root Rot in Tomato in Southwest Florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Metam-sodium Application Techniques for Nematode Control: Application Notes and Protocols
Introduction
Metam-sodium is a broad-spectrum soil fumigant widely employed in agriculture for the pre-plant control of a diverse range of soil-borne pests, including plant-parasitic nematodes, fungi, and weeds.[1] Its efficacy, particularly against economically significant nematodes such as root-knot nematodes (Meloidogyne spp.), makes it an essential tool in integrated pest management strategies for numerous high-value crops.[1][2] this compound is a water-soluble liquid that, upon introduction into the soil, decomposes to release methyl isothiocyanate (MITC), a volatile and potent biocide that is the primary active agent responsible for its nematicidal activity.[1][3][4][5] The effectiveness of this compound is highly dependent on proper soil preparation, application technique, and favorable environmental conditions that ensure the uniform distribution of MITC throughout the soil profile.[1][6]
This document provides detailed application notes and protocols for the use of this compound in controlling nematode populations, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary mode of action of this compound involves its chemical conversion into methyl isothiocyanate (MITC) in the presence of soil moisture.[3][5] This transformation is a rapid, abiotic decomposition process.[5][7] The resulting MITC gas disperses through the soil pores, primarily in the water phase, where it exerts its biocidal effects.[1] The toxicity of MITC is non-specific, involving the denaturation of essential proteins and enzymes within nematodes and other target organisms through interactions with sulfhydryl groups, leading to widespread cellular disruption and mortality.[3]
References
Best Practices for Chemigation with Metam-Sodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metam-sodium is a broad-spectrum soil fumigant widely utilized in agriculture for pre-plant treatment to control a wide array of soil-borne pests, including nematodes, fungi, weeds, and insects.[1][2] Its efficacy lies in its rapid decomposition in moist soil into methyl isothiocyanate (MITC), the primary biocidal agent.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in chemigation, with a focus on best practices to ensure optimal efficacy, operator safety, and environmental protection. All personnel involved in the handling and application of this compound must be trained and certified in accordance with EPA regulations.[5]
Mechanism of Action
This compound (sodium N-methyldithiocarbamate) itself is not the primary pesticidal compound. Upon application to moist soil, it undergoes a rapid chemical conversion to methyl isothiocyanate (MITC).[3][4] This conversion is an abiotic decomposition process.[4] MITC is a volatile compound that disperses through the soil pores.[1] Its primary mode of action is the non-specific inactivation of essential enzymes in target organisms by reacting with sulfhydryl groups in proteins, thereby disrupting cellular respiration and other vital metabolic processes, leading to cell death.[3]
Application Notes for Chemigation
Proper application of this compound via chemigation is critical for its effectiveness and to minimize off-site movement and environmental impact.
Pre-Application Procedures:
-
Soil Preparation : The soil should be tilled to a depth of 5-8 inches to ensure a fine tilth and break up large clods.[6][7] Fields should be cleared of crop residue on the surface.[6]
-
Soil Moisture : Optimal soil moisture is crucial for the conversion of this compound to MITC.[3] The soil should be moist to a depth of 9 inches below the surface, ideally between 60-80% of field capacity.[6][7]
-
Soil Temperature : For best results, apply this compound when soil temperatures are between 10°C and 25°C.[7] Do not apply if the soil temperature at a 3-inch depth exceeds 90°F (32°C).[6][8]
-
System Calibration : The chemigation system must be properly calibrated to ensure uniform distribution of the treated water.[8] Inspect all tanks, hoses, fittings, and nozzles for leaks or blockages.[8]
Application Parameters:
The following table summarizes recommended application rates for various crops and target pests. Rates may vary based on soil type, pest pressure, and local regulations. Always consult the product label for specific instructions.
| Crop | Target Pest(s) | Application Rate (L/ha) | Application Rate (gallons/acre) | Reference |
| Potatoes | Nematodes, Verticillium Wilt | 63 - 702 | 6.7 - 75 | [9][10] |
| Tomatoes | Nematodes, Fungi (e.g., Fusarium) | 701 - 935 | 75 - 100 | [1][11] |
| Onions | Fungi (e.g., Fusarium), Bacteria (e.g., Pseudomonas) | - | - | [1][12] |
| Carrots | Nematodes, Weeds | - | - | [1][2] |
| Strawberries | Fungi, Nematodes | - | - | [1] |
| Tobacco Seedbeds | General Soil-borne Pathogens | 100 ml/m² (drench) | - | [7] |
| General Use | Weeds, Fungi, Nematodes | - | up to 300 | [2] |
Note: Specific application rates can vary significantly. The provided ranges are for general guidance. Always refer to the manufacturer's label for precise rates for your specific situation.
Post-Application Procedures:
-
Water Seal : Immediately following the application, a "water seal" of clean water should be applied to the treated area. This helps to seal the fumigant in the soil and reduce volatilization of MITC.[4][13]
-
Tarping : In some cases, covering the treated area with a tarp immediately after application can further reduce emissions.[8] A written tarp plan may be required.[8]
-
Re-entry Interval (REI) : Strictly adhere to the re-entry intervals specified on the product label.[1]
-
Aeration : Before planting, the soil must be aerated to allow any remaining fumigant to dissipate. The time required for aeration depends on soil type, temperature, and moisture content.[7]
Experimental Protocols
Protocol 1: Determination of MITC Concentration in Soil
This protocol outlines a method for quantifying the concentration of MITC in soil samples following this compound application.
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD)
-
Headspace vials (20 mL) with Teflon-faced septa
-
Soil sampling equipment
-
Analytical balance
-
Syringes
-
MITC analytical standard
-
Organic solvent (e.g., acetone)
Procedure:
-
Sample Collection : Collect soil samples from the treated area at various depths and time points post-application.
-
Sample Preparation : Weigh 10 g of soil into a 20-mL headspace vial.
-
Incubation : Immediately seal the vial and incubate at a constant temperature (e.g., 21°C) in the dark.[4]
-
Headspace Analysis : After a set incubation period, use a gas-tight syringe to withdraw a sample of the headspace gas from the vial.
-
GC Analysis : Inject the headspace sample into the GC. The retention time for MITC is approximately 7.5 minutes under typical conditions.[4]
-
Quantification : Compare the peak area of the sample to a calibration curve prepared with known concentrations of MITC standard to determine the concentration in the soil.
Protocol 2: Assessment of Soil Microbial Community Changes
This protocol describes a method to analyze the impact of this compound fumigation on the soil microbial community using Fatty Acid Methyl Ester (FAME) analysis.
Materials:
-
Freeze-dryer
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Solvents: Chloroform, methanol, hexane
-
Reagents: Potassium hydroxide (KOH), acetic acid
-
Internal standard (e.g., 19:0 phosphatidylcholine)
-
Bacterial Acid Methyl Ester (BAME) standard mix
Procedure:
-
Sample Preparation : Collect soil samples before and after fumigation. Immediately freeze-dry and grind the samples to a fine powder.[3]
-
Lipid Extraction : Perform a modified Bligh-Dyer extraction to isolate lipids from the soil samples.[3]
-
Saponification and Methylation : The extracted lipids are saponified and methylated to form fatty acid methyl esters (FAMEs).[3]
-
FAME Extraction : Extract the FAMEs with hexane.[3]
-
GC Analysis : Inject the FAME extract into the GC-FID. Identify and quantify the FAMEs by comparing their retention times and peak areas to the BAME standard mixture.[3]
-
Data Analysis : Calculate the abundance of different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi) based on the presence and abundance of specific biomarker fatty acids. Analyze the changes in the microbial community structure between fumigated and non-fumigated soils.[3]
Safety Precautions
This compound and its breakdown product MITC are hazardous materials.[2][14] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE) : Handlers must wear appropriate PPE, including chemical-resistant gloves, coveralls, and respiratory protection as specified on the product label.[1][6][15]
-
Buffer Zones : Establish buffer zones around the application site as required by regulations to protect workers and bystanders.[1]
-
Emergency Preparedness : Have an emergency response plan in place.[14] In case of exposure, move the individual to fresh air and seek immediate medical attention.[14][15]
-
Environmental Protection : Do not allow this compound to contaminate waterways, as it is toxic to aquatic life.[1][16]
Environmental Fate
This compound degrades rapidly in the soil, with a half-life of approximately 23 minutes.[13] Its primary degradant, MITC, is volatile and can be lost to the atmosphere.[4] MITC also degrades in the soil and is susceptible to photolysis in the air and water.[13] While MITC is water-soluble, its high volatility means it is likely to rapidly volatilize from surface water.[17] There is a low potential for this compound or MITC to leach into groundwater under typical conditions due to their rapid degradation.[17] However, the application of this compound can have a significant, albeit short-term, impact on non-target soil microorganisms, leading to a reduction in microbial biomass and a shift in community structure.[3][18]
References
- 1. What Makes this compound a Powerful Soil Fumigant for Crop Protection [jindunchemical.com]
- 2. lib.ncfh.org [lib.ncfh.org]
- 3. benchchem.com [benchchem.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. epa.gov [epa.gov]
- 6. journals.flvc.org [journals.flvc.org]
- 7. aeciph.com [aeciph.com]
- 8. epa.gov [epa.gov]
- 9. jofamericanscience.org [jofamericanscience.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EFFECT OF METHAM-SODIUM ON SEVERAL BACTERIAL DISEASES | International Society for Horticultural Science [ishs.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. migrantclinician.org [migrantclinician.org]
- 15. chemicalbook.com [chemicalbook.com]
- 16. beyondpesticides.org [beyondpesticides.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Calculating Metam-sodium Dosage for Different Soil Types
Introduction
Metam-sodium is a water-miscible soil fumigant utilized for the pre-planting control of a broad spectrum of soil-borne pests, including fungi, nematodes, insects, and germinating weed seeds.[1][2] Its efficacy is not derived from the compound itself, but from its decomposition in moist soil into the potent, volatile biocide, methyl isothiocyanate (MITC).[2][3][4] This conversion process and the subsequent behavior of MITC are profoundly influenced by various soil properties. Consequently, accurate dosage calculation is paramount to ensure effective pest control while minimizing the risk of phytotoxicity and environmental contamination.
These application notes provide a comprehensive guide for researchers and scientists on the principles and protocols for determining the appropriate dosage of this compound, with a specific focus on the influence of different soil types.
Mechanism of Action: Conversion to MITC
Upon application to soil, this compound undergoes a rapid abiotic decomposition process in the presence of water to form methyl isothiocyanate (MITC), the primary active fumigant, and other byproducts such as hydrogen sulfide.[3][5] This conversion is typically completed within one to five hours, depending on soil conditions.[4] The volatile nature of MITC allows it to diffuse through the soil profile, effectively controlling target pests.[4]
Factors Influencing Dosage Calculation
The optimal dosage of this compound is not a single value but a range that must be adjusted based on several interconnected soil and environmental factors. Soil texture is considered a dominant factor influencing the movement and volatilization of MITC.[6]
-
Soil Texture :
-
Sandy Soils : Larger pore spaces can lead to deeper fumigant penetration but also result in more rapid volatilization and loss of MITC.[6] Decomposition of this compound to MITC may take longer (up to 5 hours) in sandy soils.[4]
-
Clay Soils : Finer-textured soils with smaller pore spaces retain the fumigant for longer periods.[1] This can improve efficacy but also necessitates a longer waiting period before planting to avoid phytotoxicity.[1] Higher application rates are generally recommended for heavier, clay-based soils.[7]
-
-
Soil Organic Matter (OM) :
-
High OM content can increase the degradation rate of MITC and impede its movement through the soil profile, potentially reducing efficacy. Soils high in organic matter may require higher dosage rates and extended aeration periods.[1][4] One study noted that MITC persisted longer in soil with high organic matter.[8]
-
-
Soil Moisture :
-
Soil Temperature :
-
Soil Tilth and Preparation :
Dosage Recommendations
The following table summarizes general application rates based on soil type and application context. These are starting points and should be adjusted based on the specific factors outlined above.
| Application Context | Soil Type / Condition | Dosage Rate | Remarks and Considerations |
| General Field Application | Coarse to Medium Textured Soils | 650 - 900 L/ha[1] | Rate is dependent on the level of pest infestation and the target spectrum.[1] |
| Fine Textured (Clay) or High Organic Matter Soils | Use higher end of the range (e.g., 500-900 L/ha)[1][4][7] | Heavier soils retain the fumigant longer, requiring an extended waiting period before planting.[1] | |
| Tobacco Lands | General | 60 - 120 L/ha[1] | Higher rates provide better control.[1] |
| Tobacco Seedbeds | General | 100 mL/m² in 4 L water[1] | Drench application followed by sealing the bed with a plastic sheet for 7 days.[1] |
| Growing Media / Potting Soil | High in clay or organic matter | 700 - 900 mL/m³ in 30-50 L water[1] | Ensure thorough mixing and cover the treated soil with a plastic sheet for at least three days.[1] |
| Verticillium Wilt Management (Potatoes) | Fine-textured, high OM soils | 373 L/ha[11][12] | Research has shown this lower rate can be as effective as higher rates for this specific use case.[11][12] |
Application Protocols
Protocol 1: Pre-Application Workflow for Dosage Determination
This protocol outlines the steps from initial soil assessment to the final application of this compound.
Methodology:
-
Soil Characterization :
-
Collect representative soil samples from the treatment area.
-
Determine the soil texture (e.g., using the hydrometer method or by feel), organic matter content (e.g., by loss on ignition), and pH.
-
-
Site Condition Assessment :
-
Dosage Calculation :
-
Soil Preparation :
-
Application and Sealing :
-
Calibrate application equipment (e.g., shank injector, drip irrigation system) to deliver the calculated dose uniformly.
-
Apply this compound according to the calibrated settings.
-
Immediately after application, seal the soil surface to prevent the premature escape of MITC gas. This can be done with plastic sheeting or by applying a light irrigation (water seal).[1][5]
-
-
Aeration Period :
Experimental Protocols
Protocol 2: Laboratory Bioassay for Residual Phytotoxicity
To prevent crop damage, it is crucial to ensure that MITC has dissipated from the soil before planting. A simple bioassay can be used for this purpose.[13][14]
Objective : To determine if the treated soil is safe for planting by assessing the germination and growth of sensitive indicator plants.
Materials :
-
Treated soil samples from the fumigated area.
-
Untreated control soil from a similar, non-fumigated area.
-
Airtight containers (e.g., glass jars with lids).
-
Indicator seeds (e.g., lettuce or radish, which germinate quickly).[13][14]
-
Water.
Procedure :
-
Sample Collection : After the recommended aeration period, collect soil samples from the top 10-15 cm of the treated area.
-
Assay Setup :
-
Fill one airtight container two-thirds full with the treated soil.
-
Fill a second airtight container two-thirds full with the untreated control soil.
-
Sprinkle approximately 20-30 indicator seeds onto the surface of the soil in each container.
-
Add a small amount of water to moisten the soil.
-
Seal the containers tightly.
-
-
Incubation : Place the containers in a warm location with indirect light for 2-3 days.
-
Assessment :
-
After the incubation period, open the containers and compare the seed germination and seedling health between the treated and control samples.
-
Safe for Planting : If germination in the treated soil is comparable to the control soil, it is likely safe to plant the main crop.
-
Toxicity Indicated : If germination is inhibited or the seedlings appear damaged (e.g., root discoloration, stunting) in the treated soil compared to the control, residual fumigant is still present.[13] In this case, further aeration of the field is required by cultivating the soil again, and the bioassay should be repeated after several more days.
-
Protocol 3: Soil Column Experiment to Evaluate MITC Volatilization
This protocol is designed for a research setting to quantify the emission of MITC from different soil types under controlled conditions, based on methodologies described in the literature.[5][6]
Objective : To measure and compare the volatilization flux of MITC from different soil types (e.g., sandy vs. sandy clay loam) following this compound application.
Methodology :
-
Column Preparation :
-
Pack steel or glass columns with the desired soil type (e.g., sandy loam, clay loam) to a specific bulk density.
-
Adjust the soil moisture content in each column to a predetermined level (e.g., 70% of field capacity).
-
-
This compound Application :
-
Inject a known concentration and volume of this compound solution at a specific depth within the soil column (e.g., 15 cm) to simulate shank application.[6]
-
-
Volatilization Measurement :
-
Place the columns in a flow-through system.
-
Pass a stream of purified, humidified air at a constant flow rate over the soil surface in the column's headspace.
-
Direct the outflowing air through a sorbent tube (e.g., containing XAD-4 resin) to trap the volatilized MITC.
-
-
Sampling :
-
Collect the sorbent tubes at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours) to measure the flux over time.
-
-
Analysis :
-
Extract the trapped MITC from the sorbent tubes using an appropriate solvent (e.g., ethyl acetate).
-
Quantify the concentration of MITC in the solvent extracts using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Calculation :
-
Calculate the mass of MITC volatilized during each sampling interval.
-
Plot the cumulative MITC emission over time for each soil type to compare volatilization patterns. This data can help refine dosage recommendations by quantifying how soil texture influences fumigant retention and loss.[6]
-
References
- 1. aeciph.com [aeciph.com]
- 2. Metam Sodium | Eastman [eastman.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.nufarm.com [cdn.nufarm.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. old.iuss.org [old.iuss.org]
- 7. agnova.com.au [agnova.com.au]
- 8. The influence of metam sodium on soil respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nwpotatoresearch.com [nwpotatoresearch.com]
- 10. spudman.com [spudman.com]
- 11. ndsu.edu [ndsu.edu]
- 12. ndsu.edu [ndsu.edu]
- 13. titanag.com.au [titanag.com.au]
- 14. agroduka.com [agroduka.com]
Field Application of Metam-sodium for Weed Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metam-sodium (sodium N-methyldithiocarbamate) is a broad-spectrum soil fumigant widely employed in agriculture for the pre-plant control of a diverse range of soil-borne pests, including weeds, nematodes, and fungal pathogens.[1][2][3] Its efficacy lies in its decomposition in moist soil to release methyl isothiocyanate (MITC), a highly volatile and potent biocidal agent.[2][4][5] MITC disrupts cellular processes in target organisms by reacting with essential proteins and enzymes, leading to their inactivation and subsequent cell death.[2] This non-specific mode of action provides effective control against a wide array of germinating weed seeds and established weeds.[4][6]
Proper application and handling of this compound are critical to maximize its weed management efficacy while ensuring environmental and operator safety.[4] Factors such as soil preparation, moisture content, temperature, and application method significantly influence the conversion of this compound to MITC and its distribution within the soil profile.[7][8]
Data Presentation
The effectiveness of this compound in managing weed populations is influenced by the application rate, soil conditions, and the target weed species. The following tables summarize quantitative data from various field studies.
Table 1: Efficacy of this compound on Weed Seed Viability
| Weed Species | Application Rate (L/ha) | Weed Control Efficacy (%) | Soil Type | Reference |
| Red Rice (Oryza sativa var. selvatica) | 300 | 82 - 94 | Not Specified | [9] |
| Red Rice (Oryza sativa var. selvatica) | 450 | 92 - 100 | Not Specified | [9] |
| Red Rice (Oryza sativa var. selvatica) | 600 | 82 - 94 | Not Specified | [9] |
| Echinochloa crus-galli | 450 - 600 | Good (early season) | Not Specified | [9] |
| Yellow Nutsedge (Cyperus esculentus) | 147 - 295 (drip applied) | Lower mortality at 20-30 cm from emitter | Sandy | [10] |
| Various Weeds (Lettuce Field) | 12.5 (gal/acre) | Significant reduction vs. control | Not Specified | [11] |
| Various Weeds (Lettuce Field) | 25 (gal/acre) | Significant reduction vs. control | Not Specified | [11] |
| Various Weeds (Lettuce Field) | 50 (gal/acre) | Significant reduction vs. control | Not Specified | [11] |
Table 2: Effect of this compound Application Rate on Weed Density in a Lettuce Field Trial
| Treatment (this compound rate) | Weed Density (weeds/m²) |
| Untreated Control | 150 |
| Low Rate | 45 |
| Medium Rate | 20 |
| High Rate | 8 |
Note: Data is illustrative and compiled from general findings in cited literature. Actual results will vary based on specific field conditions.
Chemical Decomposition and Mode of Action
Upon application to moist soil, this compound undergoes hydrolysis to form the active fumigant, methyl isothiocyanate (MITC).
Caption: Decomposition of this compound to MITC and its mode of action in weeds.
Experimental Protocols
Below are detailed methodologies for key experiments related to the field application of this compound for weed management.
Protocol 1: Field Efficacy Trial of this compound
Objective: To evaluate the efficacy of different this compound application rates on weed density and crop yield.
Materials:
-
This compound formulation
-
Calibrated application equipment (e.g., shank injector, drip irrigation system)[12]
-
Personal Protective Equipment (PPE) as per product label
-
Plot markers
-
Weed sampling quadrats
-
Data collection sheets
Methodology:
-
Site Selection and Preparation:
-
Pre-Application Procedures:
-
Two to three weeks prior to application, bring the soil moisture to 60-80% of field capacity.[13][14] Maintain this moisture level until application.[8]
-
Optimal soil temperatures for application are between 10°C and 25°C.[13] Do not apply if the soil temperature is below 10°C.[13]
-
Conduct a pre-application weed seed bank analysis by collecting soil cores from each plot.
-
-
This compound Application:
-
Randomly assign treatments (different application rates of this compound and an untreated control) to the plots.
-
Apply this compound using a calibrated method such as:
-
-
Post-Application Procedures:
-
Sealing: Immediately after application, seal the soil surface to prevent the escape of MITC gas. This can be achieved by:
-
Aeration: After the sealing period (typically 7-14 days), cultivate the soil to allow any remaining fumigant to dissipate.[3][13] The aeration period can range from 2 to 4 weeks depending on soil type and temperature.[13][15]
-
Planting: A plant-back interval of 2-4 weeks after application is generally required.[12]
-
-
Data Collection:
-
Data Analysis:
-
Analyze weed density, biomass, and crop yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[12]
-
Protocol 2: Soil Bioassay for this compound Efficacy
Objective: To assess the reduction in viable weed seeds in the soil following this compound treatment.
Materials:
-
Soil samples from treated and untreated plots
-
Greenhouse or growth chamber
-
Germination trays
-
Sterile germination medium
Methodology:
-
Soil Sampling:
-
Collect soil samples from both this compound treated and untreated control plots after the aeration period.[4]
-
-
Direct Germination Assay:
-
Spread a known mass of each soil sample in a thin layer over a sterile germination medium in trays.[4]
-
Place the trays in a greenhouse or growth chamber with optimal conditions for weed seed germination (e.g., appropriate light and temperature cycles).[4]
-
Water the trays as needed to maintain adequate moisture.
-
-
Data Collection:
-
Over a period of several weeks, identify and count the number of weed seedlings that emerge in each tray.
-
-
Data Analysis:
-
Calculate the number of viable weed seeds per unit mass of soil for each treatment.
-
Compare the results from the treated and untreated plots to determine the percentage reduction in viable weed seeds.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting a field efficacy trial of this compound.
Caption: Experimental workflow for a this compound field efficacy trial.
References
- 1. Metam sodium - Wikipedia [en.wikipedia.org]
- 2. What Makes this compound a Powerful Soil Fumigant for Crop Protection [jindunchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metam Sodium Soil Fumigant - Chemtex Speciality Limited [chemtexltd.com]
- 7. spudman.com [spudman.com]
- 8. Metam Movement: Field Study Explains Metam Sodium Movement in Soil, Helps Increase Efficacy of Applications - Onion World [onionworld.net]
- 9. Weed control in rice with metham-sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution and efficacy of drip-applied this compound against the survival of Rhizoctonia solani and yellow nutsedge in plastic-mulched sandy soil beds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uaf.edu [uaf.edu]
- 12. benchchem.com [benchchem.com]
- 13. aeciph.com [aeciph.com]
- 14. epa.gov [epa.gov]
- 15. Metam Sodium | Eastman [eastman.com]
Metam-Sodium in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Metam-sodium is a broad-spectrum soil fumigant widely utilized in agricultural research to control a variety of soil-borne pests, including fungi, nematodes, insects, and weeds.[1] Its efficacy is attributed to its decomposition in moist soil into the active ingredient methyl isothiocyanate (MITC), a volatile and potent biocide.[1][2] This document provides detailed application notes and protocols for the use of this compound in agricultural research trials, with a focus on safety, application methodologies, and efficacy assessment.
Safety and Handling Protocols
The safe handling of this compound is paramount due to its toxicity.[3][4] Adherence to strict safety protocols is crucial to minimize exposure risks.
Personal Protective Equipment (PPE): The following PPE is required when handling this compound products:
| Task | Required PPE |
| Mixing, Loading, and Application | - Long-sleeved shirt and long pants[5] - Chemical-resistant gloves (e.g., barrier laminate or Viton ≥14 mils)[5] - Chemical-resistant apron[5] - Protective eyewear (safety glasses with side shields or goggles)[2][5] - Chemical-resistant footwear[5] - NIOSH-approved respirator with appropriate cartridges for pesticides[5] |
| Early-Entry Activities | - Coveralls[5] - Chemical-resistant gloves[5] - Chemical-resistant footwear[5] - Protective eyewear[5] |
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]
-
Avoid all personal contact, including inhalation of vapors or mists.[2]
-
Use a closed system for transferring liquids whenever possible to minimize exposure.[5]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[5]
-
Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials like acids and oxidizing agents.[6][8] Contact with acids liberates toxic gas.[2][6]
Mechanism of Action
This compound itself is not the primary biocidal agent. Its activity relies on its rapid conversion to methyl isothiocyanate (MITC) in the presence of soil moisture.[2][9]
Conversion to MITC: The chemical reaction for the conversion is as follows: CH₃NHCS₂Na (this compound) + H₂O → CH₃NCS (MITC) + H₂S + NaOH[2]
This conversion is an abiotic decomposition process that is typically completed within an hour to a day after application, depending on soil conditions.[2][9]
Mode of Action of MITC: MITC is a highly reactive compound that acts as a general biocide. Its primary mode of action is the inactivation of essential enzymes in target organisms.[2] It specifically targets sulfhydryl groups (-SH) in amino acids like cysteine, which are crucial components of many proteins and enzymes.[2] By binding to these groups, MITC disrupts cellular respiration and other vital metabolic processes, ultimately leading to cell death.[2]
Experimental Protocols
1. Soil Fumigation Trial Workflow:
The following workflow outlines the key steps for conducting a soil fumigation trial with this compound.
2. Detailed Application Protocols:
Several methods can be used to apply this compound in research trials, each with its own advantages and considerations.[10]
-
Shank Injection:
-
Objective: To inject this compound directly into the soil at a specific depth.
-
Equipment: Tractor-mounted shanks and a calibrated pump.
-
Procedure:
-
Calibrate the application equipment to deliver the desired rate of this compound.
-
Adjust the shank depth to the target soil zone.
-
Inject the fumigant into the soil.
-
Immediately seal the soil surface by rolling or tarping to prevent premature volatilization of MITC.[10]
-
-
Considerations: This method is often less efficacious than water applications due to challenges in achieving uniform distribution.[11]
-
-
Drip Fumigation (Chemigation):
-
Objective: To apply this compound through a drip irrigation system.
-
Equipment: Drip irrigation system with appropriate safety check valves and a chemical injection pump.
-
Procedure:
-
Ensure the drip irrigation system is functioning correctly and providing uniform water distribution.
-
Inject the calculated amount of this compound into the irrigation water.
-
Continue to run water after the injection is complete to flush the lines and move the fumigant into the soil profile.
-
-
Considerations: The downward movement of MITC can be facilitated by the amount of water delivered.[8]
-
-
Sprinkler Application:
-
Objective: To apply this compound over the soil surface with irrigation water.
-
Equipment: Sprinkler irrigation system and a chemical injection system.
-
Procedure:
-
Pre-irrigate the plot to achieve the desired soil moisture.
-
Inject this compound into the sprinkler system.
-
Apply a "water seal" by continuing to irrigate with plain water after the application to move the fumigant into the soil and seal the surface.[9]
-
-
Considerations: This method can lead to significant volatilization losses if not properly sealed.[10]
-
Factors Influencing Efficacy:
The success of this compound application is heavily influenced by several factors:
-
Soil Moisture: Adequate soil moisture (60-80% of field capacity) is crucial for the conversion of this compound to MITC and for pest respiration, making them more susceptible.[2][12][13]
-
Soil Temperature: Higher soil temperatures can increase the rate of MITC formation and volatilization.[13][14] The maximum recommended soil temperature is 90°F at a 3-inch depth.[13]
-
Soil Type: Soil texture affects the movement and retention of MITC.[9]
-
Soil Preparation: Proper tillage and management of crop residue are important to ensure good soil structure and prevent "chimneys" that allow gas to escape.[13]
-
Sealing: Effective sealing of the soil surface with tarps or a water seal is critical to retain MITC in the soil for a sufficient duration to be effective.[9][10]
Data Presentation: Efficacy of this compound
The following tables summarize quantitative data on the efficacy of this compound against various soil-borne pests from different research studies.
Table 1: Efficacy of this compound Against Fungal Pathogens
| Target Pathogen | Application Rate | Efficacy (% mortality or reduction) | Soil Type/Conditions | Reference |
| Pythium spp. | 300 L/ha | 64% reduction (first application), 41% (second application) | Not specified | [1] |
| Fusarium oxysporum f. sp. radicis-lycopersici | 60 µl/g of soil | 95% mortality (single application), 72% (repeated applications) | Not specified | [1] |
| Fungal pathogens | 75 cm³/m² | 90.6% reduction | Greenhouse soil | [1] |
| Fusarium oxysporum f. sp. radicis-lycopersici | 701 or 935 liters/ha (chemigation) | Failed to reduce the disease | Commercial fields in southwest Florida | [8][15] |
| Verticillium dahliae | Not specified | Significant reduction in disease | Potato fields | [11] |
Table 2: Comparative Efficacy of this compound and Other Fumigants
| Fumigant | Target Organism | Application Rate | Efficacy (% reduction) | Soil Type/Conditions | Reference |
| This compound | Fungal pathogens | 75 cm³/m² | 90.6% | Greenhouse soil | [1] |
| Methyl Bromide | Fungal pathogens | 28 g/m² | 96.5% | Greenhouse soil | [1] |
| This compound combinations with 1,3-D and chloropicrin | Meloidogyne incognita, Pythium irregulare, Rhizoctonia solani, Cyperus esculentus | Not specified | As effective as methyl bromide | Tifton, GA, USA | [16] |
Table 3: Effect of this compound on Weed Control
| Weed Species | Application Rate (gallons/acre) | Weed Population Reduction | Reference |
| Predominantly chickweed | 25, 50, 100 | Total number of weeds declined as the rate of application increased | [17] |
Post-Application Procedures
1. Plant-Back Interval: A crucial waiting period, known as the plant-back interval, is required after this compound application to allow for the dissipation of MITC, which is phytotoxic to crops.[16] This interval can range from one to four weeks depending on the application rate, soil conditions, and crop sensitivity.[16]
2. Bioassay for Phytotoxicity: To ensure the soil is safe for planting, a simple bioassay can be performed.
-
Objective: To determine if phytotoxic residues of the fumigant remain in the soil.[1]
-
Procedure:
3. Efficacy Assessment: The effectiveness of the fumigation treatment should be assessed by comparing pest populations in treated and untreated control plots.
-
Soil Sampling: Collect soil samples before and after treatment to quantify pathogen populations (e.g., colony-forming units for fungi) or nematode counts.[1]
-
Weed Counts: Count the number and species of weeds in designated quadrats within each plot.
-
Disease and Pest Incidence: Monitor the crop throughout the growing season for signs and symptoms of disease or pest damage.
-
Crop Yield: Measure the final crop yield to determine the overall impact of the fumigation treatment.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. lib.ncfh.org [lib.ncfh.org]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Optimization of Metam Sodium Application Methods for Maximum Efficacy and Minimum Volatilization Losses - TEXAS A & M UNIVERSITY- KINGSVILLE [portal.nifa.usda.gov]
- 11. Optimizing Shank Injection Fumigation Using Metam Sodium by Neil Gudmestad — Potato Extension [ag.ndsu.edu]
- 12. Metam Movement: Field Study Explains Metam Sodium Movement in Soil, Helps Increase Efficacy of Applications - Onion World [onionworld.net]
- 13. epa.gov [epa.gov]
- 14. bioone.org [bioone.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of application timing and method on efficacy and phytotoxicity of 1,3-D, chloropicrin and this compound combinations in squash plasticulture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uaf.edu [uaf.edu]
Application Notes and Protocols for Efficacy Evaluation of Metam-sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metam-sodium is a widely utilized pre-plant soil fumigant effective against a broad spectrum of soil-borne pests, including nematodes, fungi, insects, and weed seeds.[1] Its efficacy stems from its decomposition in moist soil into the potent biocide, methyl isothiocyanate (MITC).[2][3] Upon application, this compound rapidly converts to MITC, a volatile compound that disperses through soil pores, disrupting essential cellular processes in target organisms by reacting with proteins and enzymes.[1][2] This document provides detailed experimental protocols for researchers and scientists to design and conduct studies evaluating the efficacy of this compound.
The effectiveness of this compound is influenced by several factors, including soil type, temperature, moisture, and organic matter content.[2][4] Therefore, a well-designed experimental protocol is crucial for obtaining reliable and reproducible data on its performance. These application notes will guide users through the necessary steps for a comprehensive efficacy study, from experimental design to data analysis and interpretation.
Mechanism of Action
This compound (sodium N-methyldithiocarbamate) itself is not the primary biocidal agent.[2] Its activity is dependent on its rapid conversion to methyl isothiocyanate (MITC) in the presence of soil moisture.[2][5] This chemical transformation is fundamental to its fumigant action.
The primary mode of action of MITC involves the inactivation of essential enzymes in soil organisms.[2] Specifically, it targets sulfhydryl groups (-SH) in amino acids, which are vital components of many proteins.[2] By binding to these groups, MITC disrupts cellular respiration and other critical metabolic functions, ultimately leading to cell death.[2]
References
Troubleshooting & Optimization
Technical Support Center: Metam-Sodium to MITC Conversion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the factors influencing the conversion of Metam-sodium to its active form, Methyl isothiocyanate (MITC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental process of this compound conversion to MITC?
A1: this compound, a soil fumigant, undergoes a rapid abiotic decomposition process in moist soil to form Methyl isothiocyanate (MITC), which is the primary biocidal agent.[1][2][3] This chemical transformation is crucial for its efficacy as a pesticide. The reaction can be summarized as:
CH₃NHCS₂Na (this compound) → CH₃NCS (MITC) + NaHS
In addition to MITC, other byproducts such as hydrogen sulfide and carbon disulfide can also be formed.[4][5]
Q2: How quickly does this compound convert to MITC in soil?
A2: The conversion of this compound to MITC is a very rapid process, typically completed within one hour to one day after application.[1][6] Some studies have observed the complete disappearance of this compound in as little as 30 minutes under saturated soil conditions.[1]
Q3: What are the primary factors that influence the rate and efficiency of this conversion?
A3: The primary factors affecting the conversion of this compound to MITC include:
-
Soil Temperature: Higher temperatures generally accelerate the chemical decomposition process.[1]
-
Soil Moisture: The presence of water is essential for the hydrolysis of this compound to MITC.[1][2][7]
-
This compound Application Rate: The initial concentration of this compound can impact both the rate and the efficiency of its conversion to MITC.[1]
-
Soil Properties: Soil texture and organic matter content can influence the degradation and movement of MITC after its formation.[1][7][8]
Q4: Does soil pH play a role in the conversion process?
A4: While the initial conversion is a rapid abiotic process, soil pH can influence the stability of this compound and the subsequent degradation of MITC. This compound is more stable at a pH greater than 8.8 and readily hydrolyzes at pH 7 and below.[4] The degradation of MITC can also be affected by soil pH.[9]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected MITC concentrations in experimental replicates.
| Potential Cause | Troubleshooting Step |
| Non-uniform soil moisture | Ensure consistent and thorough mixing of water into the soil to achieve the desired moisture content. Inconsistent moisture will lead to variable conversion rates.[1] |
| Temperature fluctuations | Maintain a constant and controlled temperature during the experiment. Temperature variations can significantly affect the rate of conversion.[1] |
| Inaccurate this compound application | Verify the concentration of your this compound stock solution and ensure precise and consistent application to each soil sample. |
| Variability in soil composition | Homogenize the bulk soil sample before distributing it into experimental units to minimize variations in texture and organic matter.[1] |
Issue 2: Rapid disappearance of MITC after initial formation.
| Potential Cause | Troubleshooting Step |
| High soil temperature | Consider conducting experiments at lower temperatures to slow down the degradation and volatilization of MITC, if the experimental design allows.[10][11] |
| High soil organic matter | Be aware that soils with high organic matter content can accelerate the degradation of MITC.[8] Factor this into your sampling time points. |
| Enhanced microbial degradation | If the soil has a history of repeated this compound applications, it may have developed a microbial population capable of accelerated MITC degradation.[12] Consider using sterilized soil as a control. |
| Volatilization loss | Ensure your experimental setup is properly sealed to prevent the loss of volatile MITC, especially at higher temperatures.[1][10] |
Quantitative Data Summary
The following tables summarize quantitative data on the factors affecting this compound conversion to MITC.
Table 1: Effect of this compound Application Rate on Conversion Efficiency and Formation Rate
| Application Rate (mmol kg⁻¹) | Conversion Efficiency (%) | MITC Formation Half-life (h) |
| 0.5 | 95.0 | 0.12 |
| 5.0 | 85.6 | 0.25 |
| 10.0 | 81.2 | 0.33 |
| 20.0 | 78.5 | 0.41 |
| 40.0 | 76.8 | 0.48 |
| Data adapted from a study on Arlington sandy loam.[1] |
Table 2: Influence of Soil Moisture on MITC Formation in Arlington Sandy Loam
| Soil Moisture (% w/w) | Conversion Efficiency (%) |
| 4.5 (Air-dried) | 94.5 |
| 9.5 (Field capacity) | 95.0 |
| 15.0 | 95.2 |
| 30.0 (Saturated) | 94.8 |
| The conversion efficiency of this compound to MITC is high and appears to be independent of soil moisture content.[1] |
Experimental Protocols
Protocol 1: Determination of MITC Formation Rate in Soil
This protocol outlines a headspace gas chromatography (GC) method to determine the formation rate of MITC from this compound in soil.
Materials:
-
20-mL headspace vials with aluminum seals and Teflon-faced septa
-
Soil of interest, sieved
-
This compound stock solution
-
Gas chromatograph with a suitable detector (e.g., NPD, FPD, or MS)
-
Headspace autosampler
Procedure:
-
Weigh 10 g (dry weight equivalent) of soil into each headspace vial.
-
Adjust the soil moisture to the desired level by adding a calculated amount of deionized water.
-
Inject a known volume of the this compound stock solution into the soil to achieve the target concentration.
-
Immediately cap and seal the vials.
-
Incubate the vials at a constant temperature (e.g., 21°C) in the dark.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), transfer the vials to the headspace autosampler.
-
Analyze the headspace for MITC concentration using a validated GC method.
-
The formation rate can be calculated by fitting the data to a first-order kinetics model.[1]
Protocol 2: Extraction of MITC from Soil for Quantification
This protocol describes a solvent extraction method for quantifying the amount of MITC formed in soil.
Materials:
-
Centrifuge tubes (e.g., 50 mL)
-
Ethyl acetate (or another suitable organic solvent)
-
Mechanical shaker
-
Centrifuge
-
Gas chromatograph with a suitable detector
Procedure:
-
Treat a known mass of soil with this compound as described in Protocol 1.
-
At the desired time point, add a known volume of ethyl acetate to the soil sample in a centrifuge tube.
-
Seal the tube and shake vigorously for a specified time (e.g., 1 hour) to extract the MITC.
-
Centrifuge the sample to separate the soil from the solvent.
-
Carefully collect the supernatant (ethyl acetate extract).
-
Analyze the extract for MITC concentration using a validated GC method.[13]
Visualizations
Caption: Chemical conversion pathway of this compound in soil.
Caption: Key factors influencing this compound to MITC conversion.
Caption: General experimental workflow for studying MITC formation.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound | C2H4NNaS2 | CID 5366415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metam sodium - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ndsu.edu [ndsu.edu]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. ars.usda.gov [ars.usda.gov]
- 11. benchchem.com [benchchem.com]
- 12. Accelerated degradation of this compound in soil and consequences for root-disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Accelerated Microbial Degradation of Metam-sodium in Soil
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the accelerated microbial degradation of Metam-sodium (MS) in soil. It includes troubleshooting for common experimental issues and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may arise during laboratory or field experiments on this compound degradation.
| Problem | Possible Causes | Troubleshooting Steps & Recommendations |
| Inconsistent or poor pest control after this compound application. [1] | 1. Accelerated Microbial Degradation: Repeated MS applications can enrich soil with microbes that rapidly degrade the active ingredient, methyl isothiocyanate (MITC).[2][3][4][5] 2. Suboptimal Soil Conditions: Soil moisture, temperature, texture, and organic matter content can affect MS conversion to MITC and its diffusion.[1][5] 3. Improper Application or Sealing: Non-uniform application or inadequate soil sealing can lead to significant MITC loss through volatilization.[1][6] | 1. Assess Degradation Rate: Collect soil samples from the affected field and a control (non-history) field. Conduct a laboratory incubation study to compare MITC dissipation rates (see Experimental Protocols). A significantly faster dissipation in the history soil suggests accelerated degradation.[5] 2. Optimize Soil Conditions: Ensure soil moisture is between 60-80% of field capacity and soil temperature is between 10°C and 32°C for optimal efficacy.[1] 3. Review Application Technique: Verify uniform application depth and immediate, effective soil sealing (e.g., with plastic tarps or a water seal) to minimize gas escape.[1] |
| Rapid and unexpected disappearance of MITC in soil incubation studies. | 1. History of Fumigant Use: The soil may have a history of MS or dazomet application, leading to an enriched population of MITC-degrading microorganisms.[5][7] 2. Cross-Accelerated Degradation: Previous application of dazomet, which also produces MITC, can induce accelerated degradation of MS.[5] | 1. Verify Soil History: Confirm the cropping and fumigation history of the soil source. 2. Conduct Sterilization Control: Compare MITC degradation in non-sterile versus autoclaved soil samples. The absence of rapid degradation in sterilized soil confirms a biological cause.[2][7] 3. Inoculation Test: Inoculate a "non-history" soil with a small amount (e.g., 20% w/w) of the "history" soil. If accelerated degradation is induced in the mixed soil, it confirms the presence of an active microbial population.[2] |
| Failure to isolate MITC-degrading microorganisms from a soil exhibiting accelerated degradation. | 1. Inappropriate Culture Media or Conditions: The specific degrading microorganisms may have unique and unaccommodated growth requirements. 2. Low Abundance of Culturable Degraders: The key degraders may be present but in low numbers or are not easily culturable on standard lab media. | 1. Use Selective Enrichment: Amend culture media with MITC as a sole carbon or nitrogen source to selectively enrich for degrading microbes. 2. Employ Molecular Techniques: Use culture-independent methods like 16S rRNA gene sequencing on soil DNA to identify shifts in the microbial community composition before and after MS application.[3][8] 3. Extract Active Microbial Fraction: A method has been developed to extract and concentrate the active microbial fraction from soil with a history of MS application.[2] |
| Variability in MITC degradation rates between different soil types. | Physicochemical and Biological Soil Properties: Soil texture, organic matter content, pH, and indigenous microbial communities vary significantly and all influence MITC degradation.[5][9] | 1. Characterize Soils Thoroughly: Analyze and document the key physicochemical properties of each soil type being tested. 2. Standardize Pre-Incubation Conditions: Ensure all soil samples are equilibrated to the same moisture and temperature levels before starting the experiment. 3. Include a Standard Reference Soil: Use a well-characterized soil with a known (non-accelerated) degradation rate as a consistent benchmark in all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is accelerated microbial degradation of this compound?
A1: Accelerated microbial degradation is a phenomenon where repeated applications of this compound to soil lead to the proliferation of specific microorganisms that can rapidly break down its active ingredient, methyl isothiocyanate (MITC).[3][5] This rapid degradation reduces the concentration and persistence of MITC in the soil, leading to a loss of efficacy against target pests and pathogens.[2][4]
Q2: How does this compound convert to its active compound, MITC?
A2: In moist soil, this compound (sodium N-methyl dithiocarbamate) rapidly decomposes into methyl isothiocyanate (MITC).[2][3][10] This conversion is primarily an abiotic chemical process that is typically completed within a short period, from hours to a day, after application.[10]
Q3: What is the primary evidence that this accelerated degradation is a microbial process?
A3: The key evidence comes from soil sterilization experiments. When a soil exhibiting accelerated degradation is sterilized (e.g., by autoclaving), the rapid degradation of MITC is nullified, and its persistence becomes similar to that of a non-history soil.[2][7] Furthermore, inoculating a non-history soil with a small amount of history soil can induce accelerated degradation.[2][11]
Q4: Have any specific microorganisms been identified as responsible for MITC degradation?
A4: Yes, research has isolated and identified specific bacteria capable of rapidly degrading MITC. For instance, two strains from the Oxalobacteraceae family, MDB3 and MDB10, were isolated from a soil with a history of this compound applications and were shown to induce accelerated degradation when introduced into a non-history soil.[2][3]
Q5: What factors influence the rate of MITC degradation in soil?
A5: Both biotic and abiotic factors control MITC degradation. The primary factor for accelerated degradation is the presence of an adapted microbial population from previous fumigant use.[2] Other significant factors include soil temperature, moisture, texture, and organic matter content.[5][9] For example, increasing temperature generally accelerates degradation.[9]
Q6: Can the application of other fumigants induce accelerated degradation of this compound?
A6: Yes, this is known as cross-accelerated degradation. Soils previously treated with dazomet, another fumigant that produces MITC, have been shown to rapidly degrade MITC from this compound applications.[5][7]
Q7: How long can the potential for accelerated degradation persist in a field?
A7: The capacity for accelerated MITC degradation can be long-lasting. Studies have shown that this potential can remain in field soils for 18 to 30 months after the last fumigant application.[5][7]
Q8: What strategies can be used to manage or mitigate accelerated degradation?
A8: Management strategies are focused on avoiding the continuous selection pressure for degrading microbes. This can include rotating fumigants with different active ingredients, combining this compound with other control methods like soil solarization, or alternating with non-fumigant pest control strategies.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data on MITC degradation and its impact on pathogen control from various studies.
Table 1: Half-life and Dissipation of MITC in Soils With and Without a History of this compound (MS) Application
| Soil Type / History | Treatment | Max MITC Concentration (µg/g soil) | Time to Undetectable Levels | Half-life (t½) | Reference |
| Non-history soil | MS Application | > 40 | 17 days | Not specified | [7] |
| History soil | MS Application | < 20 | 7 hours | Not specified | [7] |
| Maslul soil | First MS Application | ~25 | > 6 days | Not specified | [12] |
| Maslul soil | Triple MS Application | ~15 | ~3 days | Not specified | [12] |
| En Tamar soil | First MS Application | ~35 | > 6 days | Not specified | [12] |
| En Tamar soil | Triple MS Application | ~25 | > 6 days | Not specified | [12] |
Table 2: Effect of Repeated this compound (MS) Application on Pathogen Mortality
| Soil History | Pathogen | Pathogen Mortality (%) | Reference |
| Single MS Application | Fusarium oxysporum f. sp. radicis-lycopersici | 95% | [12] |
| Repeated MS Applications | Fusarium oxysporum f. sp. radicis-lycopersici | 72% | [12] |
| Non-history soils | Verticillium dahliae, Sclerotium rolfsii, Fusarium oxysporum | High (not quantified) | [5] |
| History soils | Verticillium dahliae, Sclerotium rolfsii, Fusarium oxysporum | Significantly reduced | [5] |
Experimental Protocols
1. Protocol for Assessing MITC Dissipation in Soil
This protocol is adapted from methodologies described in the literature to determine the rate of MITC degradation in soil samples.[12]
-
Objective: To measure and compare the generation and dissipation of MITC in soils with and without a history of this compound application.
-
Materials:
-
Test soil (sieved, <2 mm)
-
This compound (e.g., Vapam)
-
Gas-tight glass containers or vials
-
Incubator
-
Gas chromatograph (GC) with a suitable detector (e.g., FPD or NPD)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Soil Preparation: Adjust the moisture content of the soil samples (e.g., to 70% of field capacity). Place a known amount of soil (e.g., 20 g) into each glass container.
-
MS Application: Apply a standardized dose of this compound to the soil surface and seal the container immediately. The dose should be equivalent to field application rates.
-
Incubation: Incubate the containers at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At specified time intervals (e.g., 0, 2, 6, 24, 48, 72 hours), destructively sample triplicate containers for each soil type.
-
Extraction: Extract MITC from the soil sample by adding a known volume of ethyl acetate and shaking vigorously.
-
Analysis: Analyze the ethyl acetate extract using a GC to quantify the concentration of MITC.
-
Data Analysis: Plot MITC concentration versus time for each soil type. Calculate the concentration × time (C×T) product and the degradation half-life (t½) to compare dissipation rates.
-
2. Protocol for Isolation of MITC-Degrading Bacteria
This protocol outlines a method for enriching and isolating bacteria capable of degrading MITC.[2]
-
Objective: To isolate pure cultures of bacteria that can utilize MITC as a substrate.
-
Materials:
-
Soil with a history of accelerated degradation
-
Mineral salts medium (MSM)
-
MITC (as a carbon/nitrogen source)
-
Agar plates
-
Shaking incubator
-
-
Procedure:
-
Enrichment Culture: Inoculate a flask containing liquid MSM with a small amount of the history soil. Add a low concentration of MITC. Incubate on a shaker at room temperature.
-
Subculturing: After several days, transfer an aliquot of the enrichment culture to a fresh flask of MSM with MITC. Repeat this step 2-3 times to enrich for MITC-degrading microorganisms.
-
Isolation: Serially dilute the final enrichment culture and spread the dilutions onto MSM agar plates. Expose the plates to MITC vapor in a sealed container to provide it as the sole carbon/nitrogen source.
-
Purification: Select morphologically distinct colonies that grow on the plates and streak them onto fresh plates to obtain pure cultures.
-
Confirmation of Degrading Activity: Inoculate pure isolates into liquid MSM with MITC and monitor the disappearance of MITC over time using GC analysis to confirm their degrading capability.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. mbao.org [mbao.org]
- 4. mbao.org [mbao.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Metam Sodium Application Methods for Maximum Efficacy and Minimum Volatilization Losses - TEXAS A & M UNIVERSITY- KINGSVILLE [portal.nifa.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ars.usda.gov [ars.usda.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
Technical Support Center: Reducing Methyl Isothiocyanate (MITC) Emissions
This guide is designed for researchers, scientists, and drug development professionals to provide technical support on minimizing off-gassing and atmospheric emissions of Methyl Isothiocyanate (MITC) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Methyl Isothiocyanate (MITC) and why are its emissions a concern?
A1: Methyl isothiocyanate (C₂H₃NS) is a volatile, colorless liquid with a sharp, pungent odor.[1][2] It is the active ingredient in some fumigants and nematicides and may also be used as a reactive intermediate in chemical synthesis.[2][3] MITC is highly toxic and acts as a potent irritant to the skin, eyes, mucous membranes, and respiratory tract.[1][4] Even small quantities of its vapor can be lethal upon inhalation.[1][2] Due to its high volatility and toxicity, controlling its atmospheric emissions is crucial to prevent occupational exposure and environmental contamination.[5]
Q2: What are the primary strategies for reducing MITC emissions in a laboratory setting?
A2: A multi-layered approach is recommended, combining engineering controls, administrative procedures, and direct emission capture/neutralization methods.
-
Engineering Controls: The primary line of defense is to conduct all work with MITC inside a certified chemical fume hood.[4] For larger or continuous processes, enclosed operations with local exhaust ventilation at the point of release are recommended.[4]
-
Administrative Controls: Limit the quantity of MITC used to the minimum required for the experiment. Develop and strictly follow Standard Operating Procedures (SOPs) for handling and disposal.[6][7] Ensure all personnel are trained on the hazards of MITC and the proper use of safety equipment.[4][8]
-
Physical Adsorption: Venting the reaction or container headspace through an adsorbent trap, such as activated carbon, can capture volatile MITC before it enters the fume hood exhaust.[9]
-
Chemical Neutralization (Scrubbing): Passing the exhaust stream through a solution containing a chemical scavenger can neutralize MITC. Common principles involve nucleophilic substitution reactions.[10]
Q3: Can I rely on my sense of smell to detect dangerous levels of MITC?
A3: No. While MITC has a sharp odor, it may not provide adequate warning at low but still hazardous concentrations.[1][2] The observed odor threshold for MITC has a geometric mean of 1.7 ppm, but individual perception can range widely from 0.2 to 8 ppm.[2] Therefore, relying solely on smell is not a reliable safety measure.[1]
Troubleshooting Guide
Problem 1: I can smell a sharp, irritating odor in the lab, even though I am working with MITC in the fume hood.
-
Potential Cause 1: Improper Fume Hood Use.
-
Solution: Ensure the fume hood sash is at the lowest practical working height. Avoid rapid movements and placing large equipment near the front of the hood, as this can disrupt airflow. Confirm the fume hood has been recently certified and is functioning correctly.
-
-
Potential Cause 2: Inadequate Containment of the Experimental Apparatus.
-
Solution: Check all joints, seals, and tubing in your setup for leaks. Use ground glass joints with appropriate grease or PTFE sleeves. Ensure septa on reaction vessels have not been punctured excessively and provide a good seal.
-
-
Potential Cause 3: High Concentration or Emission Rate.
-
Solution: Your experiment may be generating MITC at a rate that overwhelms the capture velocity of the fume hood. Reduce the scale of the reaction if possible. Implement a point-of-release control method, such as an activated carbon vent filter or a scrubber, to capture the bulk of the MITC before it can escape into the hood.
-
Problem 2: My activated carbon trap seems ineffective or saturates too quickly.
-
Potential Cause 1: Incorrect Type of Activated Carbon.
-
Solution: Different types of activated carbon have varying pore structures and surface chemistries.[9] For small, volatile molecules like MITC, a microporous, coconut-shell-based activated carbon is often effective. Ensure the carbon is fresh and has been stored in a sealed container to prevent pre-saturation with atmospheric moisture.
-
-
Potential Cause 2: High Gas Flow Rate or Humidity.
-
Solution: High flow rates reduce the residence time of MITC in the carbon bed, decreasing adsorption efficiency. High humidity can also reduce efficiency as water vapor competes for active sites on the carbon surface.[9] If possible, reduce the flow rate of the gas stream passing through the trap and ensure the gas is dry.
-
-
Potential Cause 3: Adsorbent Saturation.
-
Solution: Activated carbon has a finite adsorption capacity.[9] Replace the carbon cartridge regularly. For critical experiments, consider using two traps in series. When the first trap becomes saturated, it can be replaced, and the second trap moved to the first position, ensuring continuous protection.
-
Problem 3: The chemical scrubbing solution is not effectively neutralizing MITC.
-
Potential Cause 1: Incorrect Reagent or Concentration.
-
Solution: The neutralizing agent must be able to react quickly with MITC. Solutions of strong nucleophiles (e.g., amines in a suitable solvent) or oxidizing agents (e.g., bleach, under controlled conditions) can be effective. Ensure the concentration of the scrubbing solution is sufficient to handle the total amount of MITC being generated.
-
-
Potential Cause 2: Poor Gas Dispersion.
-
Solution: The efficiency of a scrubber depends on maximizing the surface area of contact between the gas and the liquid. Use a fritted gas dispersion tube (bubbler) to create very small bubbles, increasing the interfacial area. Ensure the gas flow rate is not so high that it causes large bubbles to channel directly through the solution.
-
-
Potential Cause 3: Depletion of the Reagent.
-
Solution: The neutralizing agent is consumed during the reaction. For long-duration experiments, the solution may need to be replaced periodically. If feasible, use a pH indicator or other analytical method to monitor the activity of the scrubbing solution.
-
Data Presentation: Emission Reduction & Adsorption
Table 1: Efficacy of Emission Reduction Strategies (Agricultural Fumigant Analogs)
The following data from laboratory-based soil column studies on agricultural fumigants illustrates the potential effectiveness of various control principles that can be adapted for research settings.
| Strategy | Target Compound | Emission Reduction (%) vs. Control | Source |
| Physical Barrier | |||
| High-Density Polyethylene (HDPE) Film | Chloropicrin | 94.6% | [10][11] |
| Virtually Impermeable Film (VIF) | 1,3-Dichloropropene | 94.2% | [10][11] |
| Virtually Impermeable Film (VIF) | Chloropicrin | 99.9% | [10][11] |
| Chemical Amendment | |||
| Ammonium Thiosulfate (ATS) Spray | 1,3-Dichloropropene | 26.1% | [10][11] |
| Ammonium Thiosulfate (ATS) Spray | Chloropicrin | 41.6% | [10][11] |
| Ammonium Thiosulfate (ATS) Irrigation | 1,3-Dichloropropene | 42.5% | [10][11] |
| Ammonium Thiosulfate (ATS) Irrigation | Chloropicrin | 87.5% | [10][11] |
Note: This data is provided as an analogy. The effectiveness in a specific laboratory setup will depend on the experimental conditions.
Table 2: General Properties of Activated Carbon Adsorbents
| Parameter | Typical Value Range | Significance for MITC Adsorption | Source |
| Surface Area | 700 - 1500 m²/g | A larger surface area provides more sites for adsorption. | [9] |
| Iodine Number | 800 - 1200 mg/g | Indicates micropore content, which is crucial for adsorbing small molecules like MITC. | [12] |
| Typical Adsorption Capacity (VOCs) | 20 - 25 g per 100 g carbon | Provides a rough estimate of the amount of organic vapor that can be captured. | [9] |
| Optimal Relative Humidity | < 70% | High humidity reduces capacity as water competes for adsorption sites. | [9] |
| Optimal Temperature | < 50 °C | Adsorption capacity decreases as temperature increases. | [9] |
Experimental Protocols
Protocol: Quantification of MITC Emissions using Charcoal Tube Sampling and GC-MS Analysis
This protocol describes a standard method for trapping and quantifying volatile MITC from an experimental apparatus exhaust stream.
1. Objective: To quantify the mass of MITC emitted from a reaction or system over a defined period.
2. Materials:
-
Standard Activated Charcoal Sorbent Tubes (e.g., SKC Cat. No. 226-01 or equivalent).
-
Low-flow personal sampling pump, calibrated.
-
Tubing (e.g., Tygon® or Teflon®).
-
Gas-tight syringe.
-
MITC analytical standard.
-
Carbon Disulfide (CS₂), HPLC grade.
-
Autosampler vials with PTFE-lined septa.
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
3. Procedure:
-
3.1. Sampling Train Assembly:
-
Connect the exhaust port of your experimental apparatus (e.g., condenser outlet, vessel vent) to the charcoal sorbent tube using a short piece of inert tubing.
-
The arrow on the sorbent tube should point towards the sampling pump. The tube contains two sections of charcoal; the larger section is the primary collection medium, and the smaller is the backup.
-
Connect the outlet of the sorbent tube to the calibrated sampling pump.
-
-
3.2. Sample Collection:
-
Start the experimental process and simultaneously turn on the sampling pump.
-
Set the pump to a known, low flow rate (e.g., 50-200 mL/min). Record the exact flow rate.
-
Continue sampling for a predetermined duration of the experiment. Record the total sampling time in minutes.
-
At the end of the sampling period, turn off the pump and the experiment. Record the final time.
-
Remove the charcoal tube and cap both ends securely. Label it with a unique sample ID.
-
-
3.3. Sample Preparation (perform in a fume hood):
-
Carefully break open the ends of the charcoal tube.
-
Transfer the glass wool and the primary (larger) charcoal section into a 2 mL autosampler vial.
-
Transfer the backup (smaller) charcoal section into a separate, labeled autosampler vial.
-
Using a gas-tight syringe, add exactly 1.0 mL of Carbon Disulfide (CS₂) to each vial.
-
Immediately cap the vials and gently agitate for 30 minutes to allow the MITC to desorb from the charcoal.
-
-
3.4. Calibration and Analysis:
-
Prepare a series of calibration standards by spiking known amounts of MITC analytical standard into 1.0 mL of CS₂ in separate vials.
-
Analyze the calibration standards and the samples by GC-MS. A typical method would involve a capillary column (e.g., DB-5ms) and selected ion monitoring (SIM) for the characteristic MITC ions (e.g., m/z 73).
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
-
3.5. Calculation:
-
Use the calibration curve to determine the concentration (µg/mL) of MITC in the primary and backup sample solutions.
-
Calculate the total mass of MITC captured in each section: Mass (µg) = Concentration (µg/mL) x Desorption Volume (1 mL)
-
If the mass in the backup section is >25% of the mass in the primary section, the sample may be invalid due to breakthrough.
-
Calculate the total mass of MITC emitted: Total Mass (µg) = Mass_primary + Mass_backup
-
Calculate the average concentration in the air stream: Air Conc. (µg/L) = Total Mass (µg) / (Flow Rate (L/min) x Time (min))
-
Mandatory Visualizations
Caption: Decision tree for selecting an MITC emission control strategy.
Caption: Experimental workflow for quantifying MITC emissions.
References
- 1. METHYL ISOTHIOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. faculty.ucr.edu [faculty.ucr.edu]
- 4. nj.gov [nj.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. mitosol.com [mitosol.com]
- 7. frederick.cancer.gov [frederick.cancer.gov]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activated carbon adsorption | EMIS [emis.vito.be]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Laboratory assessment of emission reduction strategies for the agricultural fumigants 1,3-dichloropropene and chloropicrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introduction to the main indicators of activated carbon [huameicarbon.com]
Technical Support Center: Metam-Sodium Fumigant Compatibility
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the incompatibility of Metam-sodium with other fumigants. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why am I observing reduced efficacy when tank-mixing this compound with halogenated fumigants like chloropicrin or 1,3-Dichloropropene (1,3-D)?
A1: this compound is chemically incompatible with halogenated fumigants.[1][2] When mixed, a rapid chemical reaction occurs that degrades the halogenated compound, reducing its concentration and overall effectiveness in soil.[1][2][3]
Q2: What is the chemical nature of this incompatibility?
A2: The incompatibility arises from direct chemical reactions between this compound (or its breakdown products) and the halogenated fumigant. With chloropicrin, a rapid oxidation-reduction process takes place.[3][4] For 1,3-D, the degradation is due to an aliphatic SN2 nucleophilic substitution reaction.[3][4][5]
Q3: How quickly does this degradation occur?
A3: The degradation is rapid. Studies have shown that in moist soil, 15-95% of halogenated fumigants can be decomposed within 72 hours when mixed with this compound at a 1:1 molar ratio.[1][2] In some instances, a combined application can lead to the complete disappearance of chloropicrin and a 20-38% loss of 1,3-D within just 8 hours.[1][2]
Q4: Are there any visual cues of this incompatibility in a tank mix?
A4: While the search results do not specify visual cues, the chemical reaction is immediate. Any change in color, precipitate formation, or off-gassing upon mixing could be an indicator of incompatibility. However, the primary evidence of incompatibility will be the reduced pesticidal efficacy observed in your experimental results.
Q5: Does the order of adding chemicals to the tank matter?
A5: Yes, but not in a way that resolves the fundamental incompatibility for simultaneous application. Due to the rapid reaction, tank mixing this compound and halogenated fumigants is not recommended, regardless of the mixing order.[1][2][3]
Q6: Are there other materials or chemicals that are incompatible with this compound?
A6: Yes. This compound solutions are corrosive to copper, zinc, aluminum, and their alloys (e.g., brass, bronze).[6] It may also react with strong oxidizers and acids.[6]
Troubleshooting Guides
Issue: Poor Pest Control Efficacy After Co-application of this compound and a Halogenated Fumigant
Possible Cause: Chemical incompatibility leading to the degradation of the halogenated fumigant.
Troubleshooting Steps:
-
Confirm the fumigants used: Verify that a halogenated fumigant (e.g., chloropicrin, 1,3-D, methyl bromide, methyl iodide) was applied simultaneously with this compound.
-
Review application method: If the fumigants were tank-mixed or applied at the same soil depth at the same time, incompatibility is the likely cause of failure.[1][2]
-
Analyze soil samples (if possible): If post-application soil samples are available, analyze for the concentration of the halogenated fumigant. Lower than expected levels would confirm degradation.
-
Implement a revised application protocol: For future experiments, adopt a sequential application strategy.
Recommended Application Protocol for Combined Use
To avoid incompatibility, a sequential application is recommended:
-
Option 1: Apply this compound first. Allow sufficient time for this compound to convert to its active ingredient, methyl isothiocyanate (MITC), and subsequently dissipate. Research suggests that waiting 24 hours after this compound application before applying chloropicrin can prevent significant degradation of the chloropicrin.[3]
-
Option 2: Apply the halogenated fumigant first.
-
Option 3: Apply at different soil depths. This physically separates the fumigants, reducing the potential for interaction.[1][2]
Data Presentation
Table 1: Degradation of Halogenated Fumigants When Combined with this compound in Soil
| Halogenated Fumigant | Application Details | Degradation Rate | Time Frame |
| Various Halogenated Fumigants | 1:1 molar ratio with this compound | 15-95% decomposition | 72 hours |
| Chloropicrin (from Telone C-35) | Combined application with Vapam (42% this compound) | Complete disappearance | 8 hours |
| 1,3-Dichloropropene (from Telone C-35) | Combined application with Vapam (42% this compound) | 20-38% decomposition | 8 hours |
Data sourced from Guo et al., 2005.[1][2]
Experimental Protocols
Protocol: Assessing Fumigant Compatibility in a Soil Microcosm
This protocol outlines a method to determine the compatibility of this compound with another fumigant in a controlled laboratory setting.
1. Materials:
-
Airtight glass vials or microcosms
-
Moist, sieved soil representative of the experimental field
-
This compound solution
-
Halogenated fumigant (e.g., Chloropicrin, 1,3-D)
-
Gas chromatograph (GC) with an appropriate detector (e.g., ECD for halogenated compounds)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Syringes for spiking fumigants
-
Analytical standards for each fumigant
2. Procedure:
-
Soil Preparation: Add a known weight of moist soil (e.g., 50g) to each microcosm.
-
Treatment Groups:
-
Control 1: Soil + Halogenated fumigant only
-
Control 2: Soil + this compound only
-
Treatment: Soil + Halogenated fumigant + this compound (applied simultaneously)
-
Sequential Treatment (Optional): Soil + this compound, followed by the halogenated fumigant after a set time interval (e.g., 24 hours).
-
-
Fumigant Application:
-
Spike the respective fumigants into the soil of each microcosm at concentrations relevant to field application rates.
-
For the simultaneous treatment, spike both fumigants at the same time.
-
Seal the microcosms immediately after application.
-
-
Incubation: Incubate the microcosms at a constant temperature.
-
Sampling and Extraction:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), sacrifice replicate microcosms from each group.
-
Extract the soil with an organic solvent. This typically involves adding the solvent to the soil, shaking vigorously, and then allowing the soil to settle.
-
-
Analysis:
-
Analyze the solvent extract using a GC to quantify the concentration of the halogenated fumigant.
-
-
Data Interpretation:
-
Compare the concentration of the halogenated fumigant in the treatment group to the control group over time. A significantly faster decline in concentration in the treatment group indicates incompatibility.
-
Visualizations
Caption: Logical workflow for applying this compound with other fumigants.
Caption: Conversion pathway of this compound to its active fumigant, MITC.
References
- 1. researchgate.net [researchgate.net]
- 2. Incompatibility of metam sodium with halogenated fumigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Transformation of chloropicrin and 1,3-dichloropropene by metam sodium in a combined application of fumigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Technical Support Center: Optimizing Soil Moisture for Metam-sodium Application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing soil moisture for the effective application of Metam-sodium. Here you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal soil moisture content for this compound application?
A1: The ideal soil moisture content for this compound application is between 60% and 80% of the soil's water holding capacity (field capacity).[1][2][3] Some studies recommend achieving up to 80% soil moisture throughout the target soil profile.[4] Maintaining this moisture level for 5 to 10 days, and in some cases up to 30 days, prior to application is crucial to activate and sensitize target organisms like weed seeds and soil-borne diseases.[5][6]
Q2: Why is maintaining optimal soil moisture crucial for this compound efficacy?
A2: Proper soil moisture is critical for several reasons:
-
Conversion to MITC: this compound itself is not the primary biocidal agent. It requires water to hydrolyze into its active form, methyl isothiocyanate (MITC).[7][8] This conversion is a rapid abiotic decomposition process.[7][9]
-
Pest Respiration: Adequate moisture encourages soil-borne pests, including weed seeds and pathogens, to be in an active respiratory state, making them more susceptible to the fumigant.[4][5] Dry seeds, for instance, are harder to control.[5]
-
Fumigant Distribution: this compound and its active ingredient, MITC, have limited mobility in the soil.[4][5] Proper moisture facilitates the movement and uniform distribution of the fumigant through the soil profile, ensuring it reaches the target pests.[4][5][10] In dry, compacted soil, movement is inconsistent.[5]
Q3: What happens if the soil is too dry during this compound application?
A3: Applying this compound to dry soil can lead to several issues:
-
Reduced Efficacy: The conversion to the active MITC form will be inefficient, and the fumigant will not be able to move effectively through the soil to reach target pests.[5][10]
-
Volatilization: In dry conditions, the fumigant can rapidly escape from the soil, reducing its concentration in the target zone and leading to poor pest control.[2]
-
Pest Dormancy: Pests in dry soil are often dormant and less susceptible to fumigants.[5]
Q4: What are the consequences of applying this compound to overly wet or saturated soil?
A4: Excessive soil moisture can also negatively impact the effectiveness of this compound:
-
Retarded Fumigant Movement: Saturated soil limits the diffusion of the gaseous MITC through soil pores, preventing it from reaching the target pests.[1][2][10]
-
Reduced Efficacy: The overall effectiveness of the treatment will be diminished due to poor distribution of the fumigant.[1]
-
Longer Waiting Period: Soils with high moisture content, particularly heavy clay soils, will retain the fumigant longer, necessitating a longer waiting period before planting.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Poor weed, nematode, or pathogen control after application. | Soil moisture was too low (<60% field capacity). | Future Prevention: Pre-irrigate the soil to achieve 60-80% field capacity and maintain for at least 5-10 days before application. Use the "feel test" (soil should form a loose ball when squeezed) to gauge moisture.[10][11] |
| Soil was too wet (>80% field capacity or saturated). | Future Prevention: Allow the soil to drain to the optimal moisture range before application. Avoid application immediately after heavy rainfall. | |
| Poor fumigant distribution. | Future Prevention: Ensure proper soil tillage to break up clods and improve aeration, which works in conjunction with optimal moisture for better fumigant movement.[2][6] | |
| Rapid degradation of this compound with reduced efficacy. | Application to heavy clay or high organic matter soils. | Consideration: These soil types can naturally accelerate the breakdown of MITC.[12] Ensure optimal moisture and consider application methods that improve distribution, such as shank injection.[4][6] |
| Inconsistent results across the treated area. | Non-uniform soil moisture. | Future Prevention: Ensure uniform pre-irrigation across the entire experimental plot. In fields with varying soil textures, adjust irrigation for each zone accordingly.[1] |
Data Presentation
Table 1: Recommended Soil Moisture Levels for this compound Application
| Parameter | Recommended Value | Source(s) |
| Soil Moisture | 60% - 80% of Field Capacity | [1][2][3] |
| Pre-application Moistening Period | 5 - 10 days | [6] |
| Pre-application Moistening Period (extended) | Up to 30 days | [4][5] |
Table 2: Impact of Soil Moisture on this compound Efficacy
| Soil Condition | Effect on this compound | Consequence | Source(s) |
| Optimal (60-80% Field Capacity) | Efficient conversion to MITC; Good fumigant movement; Active pest respiration. | High efficacy in controlling soil-borne pests. | [1][2][4][5][7] |
| Too Dry (<60% Field Capacity) | Inefficient conversion to MITC; Poor fumigant movement; Rapid volatilization; Pests are dormant. | Reduced efficacy and poor pest control. | [2][5][10] |
| Too Wet (>80% Field Capacity) | Retarded fumigant movement through soil pores. | Reduced efficacy due to poor distribution. | [1][2][10] |
Experimental Protocols
Protocol: Assessing the Influence of Soil Moisture on this compound Efficacy
1. Objective: To determine the optimal soil moisture content for the conversion of this compound to MITC and its efficacy against a target organism (e.g., a specific weed seed or fungal pathogen).
2. Materials:
-
Target soil type (e.g., sandy loam, clay)
-
This compound solution
-
Target organism (e.g., Fusarium oxysporum spores, weed seeds)
-
Incubation containers (e.g., sealed glass jars)
-
Gas chromatograph (GC) with a suitable detector for MITC analysis
-
Growth media for the target organism
-
Controlled environment chamber or incubator
3. Methodology: a. Soil Preparation: i. Sieve the soil to ensure uniformity and remove large debris. ii. Determine the water holding capacity of the soil. iii. Prepare soil batches at different moisture levels (e.g., 40%, 60%, 80%, and 100% of field capacity). b. Inoculation (if applicable): i. Incorporate a known quantity of the target organism into each soil batch. c. This compound Application: i. Add a standardized concentration of this compound solution to each soil batch and mix thoroughly. ii. Transfer the treated soil to the incubation containers and seal them. d. Incubation: i. Incubate the containers at a constant temperature (e.g., 20-25°C) for a set period (e.g., 24, 48, and 72 hours). e. MITC Analysis: i. At each time point, collect headspace gas samples from the containers. ii. Analyze the samples for MITC concentration using gas chromatography. f. Efficacy Assessment: i. After the incubation period, aerate the soil to allow any remaining fumigant to dissipate. ii. Plate a subsample of the soil onto the appropriate growth medium to assess the viability of the target organism. For weed seeds, conduct a germination test. iii. Compare the viability/germination rates across the different soil moisture levels.
4. Data Analysis:
-
Plot the concentration of MITC over time for each soil moisture level.
-
Correlate the MITC concentration with the efficacy data (viability/germination rates) to determine the optimal soil moisture for this compound performance.
Mandatory Visualizations
Caption: Conversion of this compound to its active form, MITC, in moist soil.
Caption: Workflow for assessing this compound efficacy at different soil moistures.
References
- 1. epa.gov [epa.gov]
- 2. cdn.nufarm.com [cdn.nufarm.com]
- 3. aeciph.com [aeciph.com]
- 4. spudman.com [spudman.com]
- 5. Metam Movement: Field Study Explains Metam Sodium Movement in Soil, Helps Increase Efficacy of Applications - Onion World [onionworld.net]
- 6. Metam Sodium | Eastman [eastman.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ars.usda.gov [ars.usda.gov]
- 10. umass.edu [umass.edu]
- 11. journals.flvc.org [journals.flvc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Mitigation of Metam-sodium's Environmental Impact
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the environmental impact of Metam-sodium during laboratory and field experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its environmental impact a concern?
A1: this compound (sodium N-methyldithiocarbamate) is a widely used soil fumigant.[1][2] It is not the primary biocidal agent itself; its efficacy comes from its rapid decomposition in moist soil into methyl isothiocyanate (MITC).[3][4][5] The primary environmental concern is the high volatility of MITC, which can lead to significant atmospheric emissions.[3][4] These emissions can pose risks to nearby people and the environment.[6] Additionally, under certain conditions, it can break down into other toxic gases like carbon disulfide (CS2) and hydrogen sulfide (H2S).[7][8] Spills of this compound can be highly toxic to aquatic ecosystems.[1]
Q2: What is the primary degradation pathway of this compound in a research setting?
A2: When applied to moist soil or an aqueous solution, this compound rapidly hydrolyzes to produce methyl isothiocyanate (MITC), which is the main active compound.[3][9] The conversion efficiency in soil is generally high, often ranging from 87% to 95%.[3] The rate of this conversion is influenced by factors such as soil temperature, moisture, and texture.[3][5]
Q3: What are the main strategies to reduce MITC emissions during experiments?
A3: Key mitigation strategies focus on limiting the escape of volatile MITC from the soil. These include:
-
Physical Barriers: Applying tarps, especially virtually impermeable films (VIF), immediately after application can reduce volatilization.[10][11]
-
Water Sealing: Applying a layer of water to the soil surface after a subsurface application can significantly reduce MITC emissions.[3][4]
-
Application Method: Subsurface injection of this compound is preferable to surface application (chemigation), as it leads to substantially lower emission rates.[3][12]
-
Soil Management: Proper soil tillage to break up clods and ensuring optimal soil moisture (greater than 75% of field capacity) improves fumigant distribution and sealing.[10][13][14]
-
Bioremediation: Amending soil with organic materials like compost can accelerate the microbial degradation of MITC in the surface layer, reducing overall emissions.[15]
Q4: How do soil properties affect the fate of this compound and MITC?
A4: Soil properties play a critical role. The rate of this compound's conversion to MITC is strongly dependent on soil temperature and moisture.[3][5] High organic matter content can increase the rate of MITC degradation, which can be beneficial for reducing emissions but may also impede its movement through the soil profile, potentially reducing efficacy at depth.[16]
Q5: What are "Good Agricultural Practices" (GAPs) and why are they relevant for researchers?
A5: Good Agricultural Practices (GAPs) are a set of mandatory guidelines established by regulatory bodies like the EPA to ensure the safe and effective use of fumigants.[13][17] For researchers conducting field or mesocosm studies, adhering to these GAPs is crucial for minimizing environmental impact and ensuring experimental reproducibility. Key GAPs for this compound include restrictions on weather conditions (e.g., wind speed must be between 2 and 10 mph, soil temperature not to exceed 90°F), soil preparation requirements, and mandatory soil sealing techniques.[10][13]
Troubleshooting Guide
Problem 1: Low efficacy of this compound in repeated experiments in the same soil.
-
Possible Cause: Accelerated biodegradation. Repeated applications of this compound can enrich soil microbial populations that are capable of rapidly degrading MITC, reducing its concentration and the time it is active in the soil.[18][19] This can lead to a significant loss of efficacy.[16][18]
-
Troubleshooting Steps:
-
Confirm Degradation Rate: Use analytical methods to measure the half-life of MITC in the experimental soil and compare it to soil with no history of this compound use. An unusually short half-life suggests accelerated degradation.
-
Rotate Fumigants: In subsequent experiments, consider using a fumigant with a different mode of action to avoid selecting for the same degrading microorganisms.[14]
-
Sterilize Control Soil: To confirm a biological cause, compare MITC degradation in non-sterile soil versus autoclaved soil; persistence in the sterile soil points to microbial degradation.[3][19]
-
Problem 2: High variability in MITC concentrations detected in air samples above treated soil.
-
Possible Cause 1: Inconsistent soil sealing. If tarps are not properly sealed at the edges or if a water seal is not uniformly applied, "chimney effects" can occur, allowing concentrated plumes of MITC to escape.[10]
-
Troubleshooting Steps: Ensure all edges of tarps are buried and sealed. When using a water seal, ensure the soil surface is level and water is applied evenly to prevent dry spots.
-
Possible Cause 2: Unsuitable weather conditions. Application during high wind speeds (>10 mph) can lead to rapid off-target movement.[10] Temperature inversions (a layer of warm air trapping cooler air near the ground) can cause fumigant vapors to concentrate and move laterally instead of dispersing.[10]
-
Troubleshooting Steps: Always measure and record weather conditions (wind speed, air temperature at multiple heights) before and during the experiment.[20] Avoid applications during forecasted temperature inversions.
Problem 3: Accidental spill of this compound solution in the lab.
-
Immediate Actions:
-
Evacuate: Alert personnel and evacuate the immediate area. Ensure proper ventilation, preferably within a chemical fume hood.[21]
-
PPE: Don appropriate Personal Protective Equipment (PPE), including a full-face respirator with an organic vapor cartridge, chemical-resistant coveralls, gloves, and footwear.[13][21]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand or vermiculite.[22]
-
-
Neutralization and Cleanup:
-
Do not add water directly , as this can accelerate the decomposition to toxic and flammable gases.[23]
-
Neutralization: For small spills, cautiously apply a weak acid like citric acid or a commercial base neutralizer.[24][25] For larger spills, use an absorbent material.
-
Absorption: Cover the spill with an absorbent material (e.g., spill pillow, vermiculite, or sand).[22][25]
-
Disposal: Collect the contaminated material into a sealed, labeled hazardous waste container for disposal according to institutional and local regulations.[25][26]
-
Data Presentation
Table 1: Effect of Application and Sealing Methods on MITC Emissions
| Application Method | Soil Sealing Method | MITC Emission Loss (% of Applied) | Data Source(s) |
| Subsurface Injection | Uncovered | ~35-60% | [3] |
| Subsurface Injection | Surface Water Seal | ~10-20% | [3] |
| Subsurface Drip Irrigation | N/A (inherently sealed) | ~1.4% (within 48h) | [12] |
| Surface Application (Chemigation) | Uncovered | High / Not Recommended | [3] |
| Surface Application (Chemigation) | Surface Water Seal | Ineffective | [3] |
| Subsurface Injection | Polyethylene (PE) Film | Variable, less effective than VIF | [11] |
| Subsurface Injection | Virtually Impermeable Film (VIF) | Significantly reduced vs. PE film | [11] |
Table 2: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Operation | Required PPE | Data Source(s) |
| Routine Handling (Closed System) | Long-sleeved shirt, long pants, chemical-resistant gloves (e.g., Viton), protective eyewear. | [21] |
| Routine Handling (Open Container) | Coveralls over long-sleeved shirt and long pants, chemical-resistant gloves, apron, footwear, and protective eyewear. | [21] |
| Spill Cleanup / Emergency | Full-face respirator with organic vapor cartridge, chemical-resistant coveralls, gloves, footwear, and apron. In major emergencies, a Self-Contained Breathing Apparatus (SCBA) may be required. | [13][21] |
Experimental Protocols
Protocol 1: Quantification of MITC in Soil by Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS/MS
-
Objective: To accurately quantify the concentration of the active ingredient MITC in soil samples following this compound application.
-
Methodology:
-
Sample Preparation: Weigh 5 g of soil into a 20 mL headspace vial. Add 5 mL of deionized water and 1.5 g of NaCl (to increase the ionic strength and promote partitioning of MITC into the headspace).[27]
-
Sealing: Immediately seal the vial with a magnetic screw cap and vortex for 1 minute.[27]
-
Equilibration: Place the vial in a GC autosampler and incubate at 60°C for 10 minutes with agitation to allow MITC to equilibrate between the soil/water matrix and the headspace.[27]
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the vial's headspace for 20 minutes at 60°C to adsorb the volatilized MITC.[27]
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the heated GC inlet (250°C, splitless mode) for thermal desorption of MITC onto the analytical column.[27]
-
GC-MS/MS Analysis:
-
Column: Use a DB-5ms column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[27]
-
Oven Program: Initial temp 40°C (hold 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold 2 min).[27]
-
Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor at least two specific precursor-to-product ion transitions for MITC.[27]
-
-
Quality Control: Analyze a method blank and a matrix-spiked sample with each batch to assess for contamination and recovery. Prepare calibration standards in blank soil matrix.[27]
-
Protocol 2: Laboratory Soil Column Experiment to Measure MITC Volatilization
-
Objective: To quantify the volatilization flux and cumulative emission loss of MITC from a treated soil column under controlled conditions, simulating different mitigation strategies.
-
Methodology:
-
Column Preparation: Use glass or stainless steel columns packed with the experimental soil to a known bulk density. The setup should allow for controlled airflow across the soil surface and a means to trap effluent gases.
-
This compound Application: Apply this compound solution at a rate corresponding to the desired field application rate. For subsurface application simulation, inject the solution at a specific depth (e.g., 20 cm) using a syringe.[3] For surface application, apply the solution evenly to the soil surface.[3]
-
Mitigation Strategy Application:
-
Control: Leave the soil surface uncovered.
-
Water Seal: Gently spray a defined volume of water (e.g., 150 mL for a given column surface area) onto the soil surface immediately after subsurface this compound injection.[3]
-
Tarping: Secure a piece of the desired tarp material (e.g., PE or VIF) over the top of the column, ensuring an airtight seal at the edges.
-
-
Air Sampling: Draw a controlled, constant stream of air across the soil surface. Pass the effluent air through adsorbent tubes (e.g., charcoal tubes) to trap volatilized MITC.[12]
-
Sample Collection: Collect the adsorbent tubes at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours) to measure the flux over time.
-
Analysis: Extract the MITC from the adsorbent tubes using a suitable solvent (e.g., benzyl alcohol or carbon disulfide) and analyze the extract using gas chromatography with a nitrogen-phosphorus detector (NPD) or mass spectrometer (MS).[12]
-
Calculation: Calculate the mass of MITC collected during each interval to determine the volatilization flux (mass per unit area per unit time). Sum the mass over all intervals to determine the cumulative emission loss.
-
Visualizations
Caption: Degradation pathway of this compound in the soil environment.
Caption: Workflow for MITC analysis in soil using HS-SPME-GC-MS/MS.
Caption: Decision framework for selecting MITC emission mitigation strategies.
References
- 1. Metam sodium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. assets.nationbuilder.com [assets.nationbuilder.com]
- 7. Metam sodium intoxication: the specific role of degradation products--methyl isothiocyanate and carbon disulphide--as a function of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C2H4NNaS2 | CID 5366415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. epa.gov [epa.gov]
- 11. metam sodium ms: Topics by Science.gov [science.gov]
- 12. faculty.ucr.edu [faculty.ucr.edu]
- 13. journals.flvc.org [journals.flvc.org]
- 14. benchchem.com [benchchem.com]
- 15. ars.usda.gov [ars.usda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation - Metam Task Force [metamtaskforce.org]
- 18. Accelerated degradation of this compound in soil and consequences for root-disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. oehha.ca.gov [oehha.ca.gov]
- 21. benchchem.com [benchchem.com]
- 22. enhs.uark.edu [enhs.uark.edu]
- 23. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 24. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 25. gmpplastic.com [gmpplastic.com]
- 26. assets.greenbook.net [assets.greenbook.net]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Reduced Efficacy of Metam-Sodium with Repeated Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the reduced efficacy of Metam-sodium observed with repeated applications. This phenomenon is primarily attributed to the accelerated biodegradation of its active ingredient, methyl isothiocyanate (MITC), by adapted soil microorganisms.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the pest control efficacy of this compound in our long-term experimental plots. What is the likely cause?
A1: The most probable cause for diminished efficacy with repeated this compound use is the development of accelerated microbial degradation.[1] Soil microorganisms can adapt to repeated applications, utilizing the active ingredient, methyl isothiocyanate (MITC), as a nutrient source.[2][3] This leads to a more rapid breakdown of the fumigant, reducing its concentration and exposure time in the soil to levels insufficient for effective pest control.[4][5]
Q2: How can we confirm if accelerated biodegradation of MITC is occurring in our soil?
A2: You can confirm accelerated biodegradation by conducting a comparative soil incubation study. This involves treating soil samples from your experimental plots (with a history of this compound use) and control plots (with no or limited exposure) with this compound. You would then measure the dissipation rate of MITC over time in both sets of samples. A significantly faster decline in MITC concentration in the history soil compared to the control soil indicates accelerated degradation.[6] Sterilizing a subsample of the history soil should result in a slower degradation rate, confirming the microbial nature of the process.[7]
Q3: What are the key factors that influence the efficacy of this compound application?
A3: Several factors beyond accelerated degradation can impact the performance of this compound. These include:
-
Soil Moisture: Optimal soil moisture (typically 60-80% of field capacity) is crucial for the conversion of this compound to MITC and for the movement of MITC through the soil.[2]
-
Soil Temperature: The ideal soil temperature range for application is between 10°C and 32°C.[2] Lower temperatures slow down the conversion to MITC, while higher temperatures can lead to rapid volatilization and loss from the soil surface.
-
Soil Preparation: The soil should be well-tilled and free of large clods and undecomposed organic matter to ensure uniform distribution of the fumigant.[2]
-
Application Technique and Sealing: Proper application depth and immediate sealing of the soil surface (e.g., with a water seal or tarping) are critical to prevent the rapid escape of the volatile MITC gas.[2][8]
Q4: Are there specific microorganisms responsible for the accelerated degradation of MITC?
A4: Research has identified certain bacteria as key contributors to the accelerated degradation of MITC. Strains of Oxalobacteraceae have been isolated from soils with a history of this compound application and have been shown to rapidly degrade MITC.[1][6] Repeated applications of this compound can lead to an enrichment of these and other MITC-degrading microorganisms in the soil.[9]
Q5: What strategies can we employ in our research protocols to mitigate the effects of accelerated biodegradation?
A5: To counteract reduced efficacy due to accelerated degradation, consider the following strategies:
-
Fumigant Rotation: Avoid the continuous use of this compound in the same plots. Rotating with fumigants that have different active ingredients and degradation pathways can help prevent the buildup of specific degrading microbial populations.[3]
-
Combination with other control methods: Integrating other pest management strategies, such as soil solarization, can enhance overall pest control and reduce reliance on a single chemical fumigant.[1]
-
Application Method Modification: In some cases, altering the application method or combining this compound with other fumigants (where compatible) may improve efficacy, though careful consideration of potential interactions is necessary.[10][11]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and addressing common issues related to the reduced efficacy of this compound.
Problem: Inconsistent or Poor Pest Control
Initial Assessment:
-
Review Application Parameters: Verify that the application followed established protocols.
-
Was the soil temperature within the optimal range (10°C - 32°C)?[2]
-
Was the soil moisture at 60-80% of field capacity?[2]
-
Was the soil properly tilled and free of debris?[2]
-
Was the application depth correct for the target pest?
-
Was the soil surface sealed immediately and effectively after application?[2]
-
-
Examine History of Use:
-
How many times has this compound been applied to this plot previously?
-
Have other dithiocarbamate-based fumigants been used?
-
If application parameters were optimal and there is a history of repeated use, proceed to investigate accelerated biodegradation.
Data Presentation
The following tables summarize quantitative data on the loss of this compound efficacy with repeated applications.
Table 1: Effect of Repeated this compound Application on Verticillium Wilt in Potato
| Number of Consecutive Applications | Disease Severity (%) |
| 1 | Significantly Reduced |
| 3 | Efficacy Diminished |
Source: Adapted from studies on the accelerated degradation of this compound in commercial fields.[5]
Table 2: Impact of this compound Application History on Pythium Pod Rot in Peanuts
| Number of Applications | Efficacy in Reducing Pythium Pod Rot |
| 1 | Significant Reduction |
| 2 | Greatly Reduced Effectiveness |
Source: Findings from field experiments on the consequences of accelerated degradation.[5]
Table 3: Half-life of MITC in Soils with and without a History of this compound Application
| Soil History | MITC Half-life (days) |
| No previous application (Non-history) | 10 - 50 |
| Repeated applications (History) | 0.5 - 5 |
Note: The half-life can vary significantly depending on soil type and environmental conditions. Source: Compiled from research on MITC dissipation in various soils.[4]
Experimental Protocols
Protocol 1: Determination of MITC Concentration in Soil by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol outlines a method for quantifying the concentration of MITC in soil samples, which is essential for assessing the rate of degradation.
Materials:
-
Gas Chromatograph with Mass Spectrometer (GC-MS) and headspace autosampler
-
20 mL headspace vials with magnetic screw caps
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
MITC analytical standard
-
Mechanical shaker
-
Centrifuge
Procedure:
-
Sample Collection: Collect soil samples from the desired depth at various time points after this compound application.
-
Sample Preparation: a. Weigh 5 g of soil into a 20 mL headspace vial. b. Add 5 mL of deionized water and 1.5 g of NaCl to the vial. The salt increases the ionic strength, promoting the partitioning of MITC into the headspace. c. Immediately seal the vial. d. Vortex for 1 minute to ensure thorough mixing.[12]
-
Headspace Analysis: a. Place the vial in the GC-MS autosampler. b. Incubate the sample at 60°C for 10 minutes with agitation to allow for the equilibration of MITC between the soil-water matrix and the headspace.[12] c. The autosampler will then inject a sample of the headspace into the GC-MS for analysis.
-
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 2 minutes.
-
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13]
-
-
Quantification: a. Prepare a calibration curve using standard solutions of MITC in a blank soil matrix. b. Analyze the standards under the same GC-MS conditions. c. Determine the concentration of MITC in the soil samples by comparing their peak areas to the calibration curve.[14]
Quality Control:
-
Analyze a method blank with each batch of samples.
-
Analyze a spiked sample in each batch to assess recovery, which should typically be greater than 95%.[12]
Protocol 2: Assessing Accelerated Microbial Degradation of MITC in Soil
This protocol provides a framework for a laboratory experiment to determine if a soil has developed the capacity for accelerated degradation of MITC.
Experimental Design:
-
Treatments:
-
History Soil: Soil from the field with a history of repeated this compound applications.
-
Control Soil: Soil from a nearby field with no history of this compound application.
-
Sterilized History Soil: An autoclaved or gamma-irradiated subsample of the history soil.
-
-
Replication: A minimum of three replicates per treatment.
Procedure:
-
Soil Preparation: a. Sieve the soils to remove large debris and homogenize. b. Adjust the moisture content of all soil samples to 60-80% of field capacity.
-
Fumigant Application: a. Weigh equal amounts of soil from each treatment into airtight containers (e.g., glass jars with septa). b. Apply a known concentration of this compound to each soil sample.
-
Incubation: a. Incubate the samples at a constant temperature (e.g., 25°C) in the dark.
-
Sampling and Analysis: a. At predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days), collect soil subsamples from each container. b. Immediately analyze the subsamples for MITC concentration using the HS-GC-MS protocol described above.
-
Data Analysis: a. Plot the concentration of MITC versus time for each treatment. b. Calculate the half-life (DT50) of MITC for each soil treatment. c. A significantly shorter half-life in the "History Soil" compared to the "Control Soil" and "Sterilized History Soil" confirms accelerated microbial degradation.
Mandatory Visualizations
Caption: this compound conversion and accelerated microbial degradation pathway.
Caption: Workflow for assessing accelerated microbial degradation of MITC.
Caption: Troubleshooting decision tree for reduced this compound efficacy.
References
- 1. mbao.org [mbao.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated degradation of this compound in soil and consequences for root-disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. ars.usda.gov [ars.usda.gov]
- 8. epa.gov [epa.gov]
- 9. "Exploring the Impacts of Repeated or Successive Fumigation with Metam . . ." by Shayli R. Morris [digitalcommons.library.umaine.edu]
- 10. researchgate.net [researchgate.net]
- 11. Effect of application timing and method on efficacy and phytotoxicity of 1,3-D, chloropicrin and this compound combinations in squash plasticulture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Challenges in uniform distribution of Metam-sodium in soil
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the uniform distribution of Metam-sodium in soil during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during or after this compound application, focusing on problems stemming from non-uniform distribution.
Problem: Why is there inconsistent or patchy pest (weeds, nematodes, pathogens) control across the treated area?
Answer: Inconsistent pest control is a primary indicator of poor this compound distribution.[1] The fumigant's efficacy relies on its conversion to its active biocidal agent, methyl isothiocyanate (MITC), and the subsequent uniform movement of this gas through the soil profile.[2][3][4] Patchy results can be traced to several key factors:
-
Soil Conditions: Soil moisture, temperature, texture, and organic matter content are critical. Non-uniformity in any of these can lead to variable MITC concentration.[1]
-
Application Technique: The chosen method (e.g., shank injection, chemigation) and its execution directly impact distribution.[1][5] For example, shank-injected this compound may only move up to 6 inches above and below the injection point, a range that is easily reduced by poor soil conditions.[6] Chemigation, or drenching, often results in the fumigant being concentrated in the top 4 to 6 inches of soil.[6]
-
Soil Preparation: Poor soil preparation, such as the presence of large clods or undecomposed organic matter, is a major cause of fumigation failure.[1] These create physical barriers that MITC gas cannot easily penetrate.[6][7]
-
Surface Sealing: Improper or delayed sealing of the soil surface after application allows the volatile MITC gas to escape into the atmosphere instead of distributing through the soil.[1]
-
Accelerated Degradation: In soils with a history of repeated this compound applications, microorganisms can develop the ability to rapidly degrade MITC, reducing its concentration and contact time with the target pests.[1][8][9]
Problem: Crop injury is observed after the recommended plant-back interval. What could be the cause?
Answer: Crop injury post-fumigation suggests that phytotoxic residues of MITC remain in the soil.[7] This is often due to factors that trap the fumigant in certain soil zones.
-
Excessive Soil Moisture or Compaction: Overly wet or compacted soil layers can restrict the movement and off-gassing of MITC.[6][10] While moisture is necessary for the conversion of this compound to MITC, saturated conditions inhibit the gas's diffusion through soil pores.[1][11]
-
Low Soil Temperatures: Colder soil temperatures slow the rate of MITC dissipation.[1][12] While applications in cooler temperatures can be more effective at reducing certain pathogens, it can also prolong the time required for the fumigant to clear the soil.[13]
-
High Organic Matter or Clay Content: Soils with high organic matter or clay content can adsorb MITC, slowing its release and movement. This can create pockets of high concentration that remain long after the bulk of the soil is safe for planting.
Problem: Efficacy of this compound seems to decrease with repeated applications in the same experimental plot.
Answer: This phenomenon is often due to the development of accelerated degradation (AD) .[8][9][14] With repeated applications, specific soil microbial populations that can use MITC as a food source become established and proliferate.[3][8]
-
Mechanism: These adapted microorganisms rapidly break down MITC, significantly reducing the concentration and exposure time required for effective pest control.[8][9]
-
Consequences: The result is a marked decrease in efficacy, even when application protocols are followed correctly.[8][14] Studies have shown that after repeated applications, the effectiveness against pathogens like Pythium and Verticillium dahliae can be significantly reduced.[8][9]
To investigate this, soil samples from the affected plot can be compared to soils with no history of this compound application in a laboratory bioassay to determine the dissipation rate of MITC.[14]
Factors Influencing this compound Distribution
The uniform distribution of this compound's active ingredient, MITC, is not a simple process. It is a complex interplay of chemical, physical, and biological factors within the soil environment. The following diagram illustrates the key influencing factors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What Makes this compound a Powerful Soil Fumigant for Crop Protection [jindunchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. spudman.com [spudman.com]
- 7. Metam Sodium | Eastman [eastman.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Accelerated degradation of this compound in soil and consequences for root-disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. ndsu.edu [ndsu.edu]
- 14. mbao.org [mbao.org]
Technical Support Center: Metam-Sodium Soil Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of soil pH on the stability and efficacy of Metam-sodium.
Frequently Asked Questions (FAQs)
Q1: How does soil pH affect the stability of this compound?
A1: Soil pH significantly influences the degradation and transformation of this compound. This compound is relatively stable in alkaline conditions (pH > 8.8) but readily hydrolyzes at neutral or acidic pH (pH ≤ 7).[1] Its primary mode of action relies on its conversion to the active biocidal agent, methyl isothiocyanate (MITC), a process that is also pH-dependent. Under acidic conditions, the decomposition of this compound can lead to the formation of various byproducts, including carbon disulfide, hydrogen sulfide, and N,N'-dimethylthiuram disulfide, in addition to MITC.[1]
Q2: What is the optimal soil pH for this compound efficacy?
A2: The relationship between soil pH and this compound efficacy is complex. While the conversion to the active ingredient, MITC, is a rapid abiotic process, the subsequent degradation of MITC is influenced by microbial activity, which is pH-dependent.[2][3] Enhanced biodegradation of this compound has been observed in soils with a pH above 6.5-7.5, particularly when calcium is also present.[4] This accelerated degradation can sometimes reduce the persistence of MITC, potentially impacting its efficacy against target pests. Therefore, the "optimal" pH can depend on the target pest, soil type, and the desired duration of control.
Q3: Can soil pH affect the conversion of this compound to MITC?
A3: Yes, soil pH can influence the rate and pathway of this compound's conversion to MITC. The decomposition of this compound in moist soil to form MITC is a fundamental step for its fumigant activity.[5] While the conversion is generally rapid, the specific chemical environment dictated by the soil pH can affect the equilibrium and the formation of other degradation products.[1]
Q4: How does soil pH interact with other soil properties to affect this compound?
A4: Soil pH does not act in isolation. Its effect on this compound is often interdependent with other soil characteristics like organic matter content, soil texture, and the presence of certain ions like calcium. For instance, enhanced biodegradation of this compound in higher pH soils is crucially linked to the presence of calcium.[4] In some soil types, like acid loam, a change in pH and calcium concentration may not correlate with degradation rates, highlighting the importance of considering the entire soil matrix.[4]
Troubleshooting Guide
Issue 1: Reduced efficacy of this compound in high pH soils.
-
Potential Cause: Accelerated microbial degradation of the active ingredient, MITC. Enhanced biodegradation is often observed in soils with a pH above 6.5-7.5.[4]
-
Troubleshooting Steps:
-
Monitor MITC Concentration: Measure the concentration of MITC in the soil at various time points after application to determine its persistence.
-
Adjust Application Timing/Rate: Consider that in high pH soils, the window of effective MITC concentration might be shorter. Adjusting the timing of planting or a carefully considered rate adjustment may be necessary.
-
Soil Amendments: While altering soil pH on a large scale is often impractical for a single experiment, be aware of the inherent soil properties and their likely impact on your results.
-
Issue 2: Inconsistent results or poor pest control in acidic soils.
-
Potential Cause: Altered degradation pathway of this compound. Under acidic conditions, this compound can decompose into various byproducts, some of which may be less effective against the target pest.[1]
-
Troubleshooting Steps:
-
Analyze Degradation Products: If feasible, analyze soil samples for the presence of this compound and its various degradation products to understand the dominant chemical transformation pathways.
-
Consider pH Buffering: For small-scale lab experiments, consider using buffered soil matrices to maintain a consistent pH and isolate its effect.
-
Alternative Fumigants: If consistent efficacy in highly acidic soils is a challenge, exploring alternative soil fumigants that are more stable under such conditions might be warranted.
-
Issue 3: Unexpectedly rapid disappearance of this compound in repeated applications.
-
Potential Cause: Development of a soil microbial community adapted to degrading this compound. This phenomenon, known as accelerated degradation, can be more pronounced in soils with a history of this compound application and can be influenced by soil pH.[6][7]
-
Troubleshooting Steps:
-
Microbial Community Analysis: Characterize the soil microbial community before and after repeated applications to identify shifts that may correlate with accelerated degradation.
-
Rotation of Fumigants: In a field setting, rotating with fumigants that have a different mode of action can help mitigate the development of adapted microbial populations.
-
Introduce Non-History Soil: In controlled experiments, using soil with no prior exposure to this compound can serve as a crucial control to determine if accelerated degradation is occurring.
-
Quantitative Data
Table 1: Effect of Soil pH on this compound Dissipation in Limed Sand (Monthly Applications for 12 Months)
| Soil pH | Number of Treatments for Complete Dissipation within 24h | Observation |
| 7.8 | 5 | Dissipation complete within 24 hours. |
| 6.8 | 8 | Dissipation complete within 24 hours. |
| 5.8 | Not achieved within 12 treatments | Pesticide concentration was reduced but not eliminated. |
| 4.8 | Not achieved within 12 treatments | Pesticide concentration was unchanged. |
(Data sourced from a study on the enhanced biodegradation of this compound.[4])
Experimental Protocols
Protocol 1: Analysis of Methyl Isothiocyanate (MITC) in Soil by Solvent Extraction and Gas Chromatography (GC)
-
Objective: To quantify the concentration of MITC in soil samples following the application of this compound.
-
Materials:
-
Soil samples
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)
-
-
Procedure:
-
Weigh a known amount of soil (e.g., 10 g) into a centrifuge tube.
-
Add a precise volume of ethyl acetate (e.g., 10 mL).
-
Seal the tube and shake vigorously for 1 hour on a mechanical shaker.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Transfer the ethyl acetate supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The extract is now ready for analysis by GC-NPD or GC-MS.
-
-
Reference: [1]
Protocol 2: Soil Bioassay for Fusarium oxysporum Mortality
-
Objective: To assess the efficacy of this compound treatment by determining the mortality rate of a target soil-borne fungus.
-
Materials:
-
This compound treated and untreated (control) soil samples
-
Cultures of Fusarium oxysporum
-
Petri dishes
-
Selective culture medium (e.g., Potato Dextrose Agar)
-
-
Procedure:
-
Collect soil samples from treated and control plots after a suitable fumigant dissipation period.
-
In a laboratory setting, inoculate a known quantity of Fusarium oxysporum into the soil samples.
-
Incubate the inoculated soil under controlled temperature and moisture conditions for a set period.
-
Plate a specific amount of soil from each sample onto a selective culture medium.
-
Incubate the plates and count the number of colony-forming units (CFUs) that develop.
-
Calculate the percent mortality by comparing the CFU counts from the treated and control soils.
-
-
Reference: [8]
Visualizations
Caption: Factors influencing this compound conversion and degradation in soil.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. The crucial role of calcium interacting with soil pH in enhanced biodegradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Accelerated degradation of this compound in soil and consequences for root-disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mbao.org [mbao.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Pest Control After Metam-sodium Fumigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during soil fumigation experiments with metam-sodium.
Troubleshooting Guide
Question: Why am I observing inconsistent or poor pest control after my this compound application?
Answer: Inconsistent pest control following this compound application is a common issue that can be attributed to a variety of factors. The efficacy of this compound hinges on its conversion to its active compound, methyl isothiocyanate (MITC), and the subsequent distribution and persistence of MITC gas in the soil.[1] Key areas to investigate include soil conditions, application technique, soil sealing, and the potential for accelerated degradation.
Question: How can I troubleshoot poor efficacy that might be related to my soil conditions?
Answer: Soil conditions are critical for successful fumigation. If you suspect soil-related issues, consider the following:
-
Soil Preparation: Improper soil preparation is a primary cause of fumigation failure.[2] Ensure the soil is well-tilled to a fine tilth, free of large clods, and has no undecomposed organic matter.[2][3] Compacted soil layers can also impede the movement of the fumigant.[4]
-
Soil Moisture: Optimal soil moisture is crucial for the conversion of this compound to MITC and for the respiration of target pests, which makes them more susceptible.[3] Aim for a soil moisture content between 60-80% of field capacity.[1] Dry soils can limit the conversion to MITC, while overly saturated soils can restrict its movement through soil pores.[1]
-
Soil Temperature: The ideal soil temperature for this compound application is between 10°C and 32°C.[1] Lower temperatures slow down the conversion to MITC, whereas higher temperatures can cause the gas to dissipate too quickly.[1]
-
Soil Type and Organic Matter: Soils with high organic matter or high clay content can bind the active ingredient (MITC), reducing its availability to target pests.[3] In such cases, adjusting the application rate may be necessary.[3]
Question: What aspects of my application technique should I review if I suspect it's the cause of poor pest control?
Answer: The method of application significantly impacts the distribution and effectiveness of the fumigant.
-
Application Depth: The depth of injection or incorporation is critical. For instance, shank-injected this compound generally moves up to 6 inches above and below the injection point in well-prepared, moist soil.[4] The placement of the product should align with the location of the target pest in the soil profile.[4]
-
Uniformity: Ensure a uniform application across the entire treatment area. Inconsistent application can lead to "hot spots" and areas with sublethal concentrations of MITC, resulting in pest survival.[1]
-
Application Method: The choice of application method, such as shank injection, chemigation, or drip irrigation, will affect the distribution of MITC.[1] Drip irrigation, for example, may provide good vertical penetration but limited lateral movement.[1]
Question: Could improper soil sealing be the reason for the fumigation failure?
Answer: Yes, soil sealing is a critical step. Improper or delayed sealing of the soil surface after application can lead to a rapid loss of the volatile MITC gas, significantly reducing the efficacy of the fumigation.[1] Effective sealing methods include using plastic tarps, mechanical compaction (rolling), or applying a water seal immediately after the application.[1]
Question: I've used this compound in the same soil for multiple experiments and now it seems less effective. What could be the cause?
Answer: Repeated applications of this compound in the same soil can lead to a phenomenon known as accelerated degradation.[1][3] This occurs when microbial populations that can rapidly degrade MITC build up in the soil, reducing the concentration and exposure time of the fumigant.[5] To mitigate this, consider rotating fumigants or implementing other pest management strategies.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary active ingredient of this compound and how is it formed?
A1: The primary biocidal agent is methyl isothiocyanate (MITC).[6] this compound itself is a stabilized aqueous solution that, upon contact with moist soil, rapidly decomposes into MITC.[2][6]
Q2: What are the optimal environmental conditions for this compound application?
A2: For optimal efficacy, apply this compound when soil temperatures are between 10°C and 32°C and soil moisture is at 60-80% of field capacity.[1] It is also advisable to avoid application during periods of high wind to prevent drift and ensure proper sealing.
Q3: How critical is soil sealing after applying this compound?
A3: Soil sealing is extremely important to prevent the rapid escape of the volatile MITC gas.[1] Effective sealing ensures that a lethal concentration of the fumigant is maintained in the soil for a sufficient duration to control the target pests.
Q4: Can the presence of undecomposed organic matter affect fumigation?
A4: Yes, undecomposed plant material can harbor pests that may not be controlled by the fumigation.[7] Additionally, organic matter can bind with the fumigant, making it less available for pest control.[8]
Q5: What is accelerated degradation and how can I prevent it?
A5: Accelerated degradation is the rapid breakdown of MITC by soil microorganisms that have adapted due to repeated applications of this compound.[5][9] This leads to reduced efficacy.[9] To prevent this, it is recommended to rotate with other fumigants or use alternative pest management strategies.[3]
Data Presentation
Table 1: Optimal Soil Conditions for this compound Application
| Parameter | Optimal Range | Rationale |
| Soil Temperature | 10°C - 32°C | Influences the rate of conversion to MITC and its dissipation.[1] |
| Soil Moisture | 60% - 80% of field capacity | Essential for the conversion to MITC and for pest respiration.[1] |
Experimental Protocols
Protocol 1: Determination of Soil Moisture Content (Gravimetric Method)
Objective: To determine the percentage of water in a soil sample to ensure optimal conditions for this compound application.
Materials:
-
Soil sample from the experimental plot
-
Drying oven
-
Weighing scale (accurate to 0.01g)
-
Moisture-resistant containers (e.g., aluminum tins with lids)
-
Tongs
-
Desiccator
Methodology:
-
Sample Collection: Collect a representative soil sample from the depth at which fumigation will occur. Place the sample in a sealed container to prevent moisture loss.
-
Initial Weighing: Weigh a clean, dry, and empty container with its lid (W1). Place a subsample of the moist soil into the container and weigh it with the lid (W2).
-
Drying: Place the container with the soil sample (with the lid placed underneath the container) in a drying oven set at 105°C for 24 hours, or until a constant weight is achieved.
-
Cooling: After drying, use tongs to move the container to a desiccator to cool down to room temperature without absorbing atmospheric moisture.
-
Final Weighing: Once cooled, weigh the container with the dry soil and the lid (W3).
-
Calculation: Calculate the soil moisture content using the following formula:
-
Moisture Content (%) = ((W2 - W3) / (W3 - W1)) * 100
-
Protocol 2: Soil Bioassay for Assessing Fumigation Efficacy
Objective: To assess the effectiveness of the this compound fumigation by observing the germination and growth of sensitive indicator plants in treated and untreated soil.
Materials:
-
Soil samples from both the fumigated and a non-fumigated control area.
-
Pots or containers for planting.
-
Seeds of a sensitive indicator plant (e.g., lettuce, cress).
-
Growth chamber or greenhouse with controlled light and temperature.
-
Water.
Methodology:
-
Soil Collection: After the appropriate aeration period post-fumigation, collect representative soil samples from the treated area. Also, collect soil from an adjacent, untreated area to serve as a control.[10]
-
Potting: Fill an equal number of pots with the treated and untreated soil. Label each pot clearly.[10]
-
Sowing: Plant a predetermined number of indicator seeds in each pot at a consistent depth.[10]
-
Incubation: Place the pots in a growth chamber or greenhouse with optimal conditions for the chosen indicator plant's growth. Water the pots as needed, ensuring consistent moisture for both treated and control groups.[11]
-
Observation: Monitor the pots regularly for seed germination and seedling growth over a period of 2-3 weeks.[11]
-
Evaluation: Compare the germination rate, plant height, root development, and any signs of phytotoxicity (e.g., stunting, discoloration) between the plants in the treated and control soils. A significant reduction in growth or germination in the control soil (if a weed bioassay) or healthy growth in the treated soil (if a crop safety bioassay) indicates effective fumigation.
Mandatory Visualizations
Caption: Chemical conversion of this compound to its active form, MITC, in soil.
Caption: Key factors influencing the efficacy of this compound fumigation.
Caption: A logical workflow for troubleshooting poor this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spudman.com [spudman.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. epa.gov [epa.gov]
- 8. Soil Fumigation [cms.ctahr.hawaii.edu]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Agronomy eUpdate August 29th, 2024 : Issue 1018 [eupdate.agronomy.ksu.edu]
- 11. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
Validation & Comparative
A Comparative Analysis of Metam-sodium and Chloropicrin Efficacy Against Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely used soil fumigants, Metam-sodium and Chloropicrin, in controlling fungal pathogens. The information presented is collated from various experimental studies to aid in research and development decisions.
Overview of this compound and Chloropicrin
This compound and Chloropicrin are broad-spectrum soil fumigants utilized in agriculture to manage a wide range of soil-borne pests, including pathogenic fungi, nematodes, and weeds, before planting crops.[1][2] this compound's fungicidal activity is primarily attributed to its decomposition product, methyl isothiocyanate (MITC).[3][4] Chloropicrin, on the other hand, is known for its multi-site and non-specific mode of action.[5][6] Both have been employed as alternatives to methyl bromide.[7]
Quantitative Efficacy Against Fungal Pathogens
The following table summarizes the quantitative data from various studies on the efficacy of this compound and Chloropicrin against several key fungal pathogens.
| Fungal Pathogen | Fumigant(s) | Application Rate | Efficacy Metric | Result | Study Context |
| Fusarium solani | This compound + Chloropicrin | Not specified | % Survival Reduction | 82% reduction (from 100% to 18% survival) | Combination application evaluation[7] |
| Pythium irregulare | This compound + Chloropicrin | Not specified | % Survival Reduction | 100% reduction (from 100% to 0% survival) | Combination application evaluation[7] |
| Rhizoctonia solani | This compound + Chloropicrin | Not specified | % Survival Reduction | 100% reduction (from 100% to 0% survival) | Combination application evaluation[7] |
| Fusarium spp. | This compound | Not specified | Disease Control | Less effective than MB:PIC and dazomet | Long-term study in strawberry nurseries[8] |
| Phytophthora cactorum | This compound | Not specified | Disease Control | Less effective than MB:PIC | Long-term study in strawberry nurseries[8] |
| Verticillium spp. | This compound | Not specified | Disease Control | Less effective than MB:PIC and PIC | Long-term study in strawberry nurseries[8] |
| Macrophomina phaseolina | Metam potassium (a form of Metam) | 468 L/ha | Inoculum Reduction | Effective at 15.2 cm from injection point, not at 30.5 cm | Small-plot field experiment[9] |
| Macrophomina phaseolina | Chloropicrin | Various rates | Inoculum Reduction | Reduced inoculum compared to non-treated control | Closed-container experiment[9] |
| Fusarium oxysporum | This compound | Not specified | Control | Effective | Field study on pepper[10][11] |
| Pythium spp. | This compound | Not specified | Control | Effective | Field study on pepper[10][11] |
| Rhizoctonia solani | This compound | Not specified | Control | Effective | Field study on pepper[10][11] |
Mechanisms of Action
The fungicidal properties of this compound and Chloropicrin stem from different biochemical interactions within the fungal cells.
This compound (via Methyl Isothiocyanate - MITC):
This compound itself is not the active biocide. In the soil, it decomposes to form methyl isothiocyanate (MITC), the primary agent responsible for its fungicidal activity.[3][4] The mechanism of action of isothiocyanates (ITCs) like MITC is multifaceted and involves:
-
Disruption of Energy Metabolism: ITCs can downregulate genes associated with energy metabolism in fungi.[8]
-
Induction of Oxidative Stress: Exposure to ITCs leads to the intracellular accumulation of reactive oxygen species (ROS), which can damage cellular components.[12]
-
Mitochondrial Dysfunction: ITCs can cause depolarization of the mitochondrial membrane, impairing cellular respiration.[2][12]
-
Enzyme Inhibition: ITCs are known to react with amino groups of proteins and cleave disulfide bonds, leading to enzyme inactivation.[7]
Chloropicrin:
Chloropicrin is a highly reactive compound with a non-specific mode of action.[5][6] Its toxicity to fungal pathogens is attributed to:
-
Reaction with Thiol Groups: As a strong electrophilic agent, Chloropicrin readily reacts with sulfhydryl (thiol) groups of amino acids and proteins, including the vital antioxidant glutathione.[9][13]
-
Oxidative Stress: The depletion of glutathione and direct interaction with other cellular components can lead to significant oxidative stress and subsequent cell death.[1]
-
Macromolecule Modification: Chloropicrin can modify various macromolecules within the cell, disrupting their function.[1]
The following diagram illustrates the proposed mechanisms of action for both compounds.
Experimental Protocols
The methodologies employed in the cited studies share common principles for evaluating soil fumigant efficacy. A generalized experimental workflow is outlined below.
1. Site Selection and Preparation:
-
Selection of a field with a known history of soil-borne fungal pathogens.
-
Soil characterization (e.g., type, pH, organic matter content).
-
Preparation of raised beds, which are often covered with plastic mulch.[7]
2. Fumigant Application:
-
This compound: Typically applied to raised beds and incorporated into the soil.[14] It can also be applied via drip irrigation systems.
-
Chloropicrin: Injected into the soil using chisels to a specific depth.[2] It is often applied in combination with other fumigants like 1,3-Dichloropropene.[7]
-
Application rates are determined based on the target pathogen and soil conditions.
3. Pathogen Inoculum and Assessment:
-
Natural Infestation: Relying on the existing population of fungal pathogens in the soil.
-
Artificial Inoculation: Introducing a known quantity of the target fungus (e.g., on infected plant material or as pure culture) into mesh bags and burying them at different soil depths.[15]
-
Assessment of Efficacy:
-
Fungal Population Density: Soil samples are collected at various time points after fumigation and plated on selective media to determine the number of colony-forming units (CFUs) per gram of soil.[8]
-
Pathogen Viability/Survival: The viability of the artificially introduced inoculum is assessed after a set exposure period.[7]
-
Disease Incidence: The percentage of plants showing disease symptoms in the subsequent crop is recorded.[8]
-
Crop Yield: The final yield of the crop is measured to determine the overall impact of the fumigation treatment.[10][11]
-
4. Data Analysis:
-
Statistical analysis is performed to compare the efficacy of different fumigant treatments against an untreated control.
The following diagram illustrates a typical experimental workflow for evaluating soil fumigant efficacy.
Comparative Logic
The selection between this compound and Chloropicrin, or their combined use, depends on several factors, including the target pathogen spectrum, soil conditions, and regulatory considerations.
Conclusion
Both this compound and Chloropicrin are effective soil fumigants for managing a range of fungal pathogens. The data suggests that their efficacy can be pathogen-specific. For instance, while this compound shows good control of Fusarium, Pythium, and Rhizoctonia, Chloropicrin may be more effective against Verticillium.[8][10][11] Combination applications of this compound and Chloropicrin have demonstrated high efficacy against a broad spectrum of fungal pathogens.[7] The choice of fumigant and application method should be based on a thorough understanding of the target pathogens, soil characteristics, and the specific agricultural system. Further research into the precise molecular targets of these fumigants within fungal cells will be beneficial for developing more targeted and sustainable disease management strategies.
References
- 1. Chloropicrin-induced toxicity in the respiratory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. apsnet.org [apsnet.org]
- 5. Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Antifungal mechanism of isothiocyanates against Cochliobolus heterostrophus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Antifungals cellular targets and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloropicrin [sitem.herts.ac.uk]
- 12. Frontiers | Glucosinolate-derived isothiocyanates impact mitochondrial function in fungal cells and elicit an oxidative stress response necessary for growth recovery [frontiersin.org]
- 13. law.ucla.edu [law.ucla.edu]
- 14. Antifungal peptides at membrane interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of Metam-sodium and Dazomet on Soil Health
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two widely used soil fumigants, Metam-sodium and Dazomet. Both are broad-spectrum biocides employed to manage soil-borne pests and pathogens, ultimately breaking down into the active compound methyl isothiocyanate (MITC).[1][2] This analysis focuses on their respective impacts on crucial aspects of soil health, supported by experimental data to inform research and development in soil science and agricultural chemistry.
Chemical and Physical Distinctions
This compound and Dazomet, while both generating MITC, differ in their formulation and application, which can influence their distribution and efficacy in the soil environment.[2]
-
This compound: Typically formulated as a water-soluble liquid (sodium N-methyldithiocarbamate), it is applied via shank injection or through irrigation systems (chemigation).[2] Its liquid form can facilitate deeper penetration into the soil profile with sufficient water.[2]
-
Dazomet: This fumigant is a granular product (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) that is broadcast over the soil surface and then mechanically incorporated.[2] Proper mixing is essential for its uniform distribution in the topsoil.[2]
Both fumigants necessitate sealing the soil surface post-application, often with plastic tarps or a water seal, to contain the volatile MITC gas and ensure its effectiveness.[2]
Performance Comparison: Effects on Soil Biota and Chemistry
The application of this compound and Dazomet induces significant shifts in the soil's biological and chemical properties. The following tables summarize quantitative data from various studies, though direct comparisons can be challenging due to variations in experimental conditions.
Table 1: Impact on Soil Microbial Communities
| Indicator | This compound | Dazomet | Key Findings & Citations |
| Bacterial Diversity | Decreased diversity observed in several studies.[3][4][5] Long-term shifts in community structure may persist.[3][6] | Significant decrease in microbial diversity post-fumigation.[7] | Both fumigants initially reduce bacterial diversity. Recovery is possible, but community composition can be permanently altered.[3][6][7] |
| Fungal Diversity | Can reduce fungal diversity, particularly impacting beneficial mycorrhizal fungi.[3][4] | Significantly inhibited soil fungal diversity.[8] | Both compounds are detrimental to fungal populations, including beneficial species like arbuscular mycorrhizal fungi.[3] |
| Microbial Biomass | Initial decrease, with recovery dependent on soil type and fumigation history.[3] | Initial reduction, with potential for recovery over time.[7] | An initial shock to the microbial biomass is a common effect of both fumigants.[3][7] |
| Beneficial Microorganisms | Can be detrimental to Arbuscular Mycorrhizal Fungi (AMF) and Trichoderma populations.[3] | Similar to this compound, can reduce AMF populations.[3] Can negatively impact Trichoderma.[3] | Both fumigants negatively affect key beneficial soil microorganisms crucial for nutrient uptake and disease suppression.[3] |
| Pathogen Control | Effective in reducing populations of pathogens like Macrophomina phaseolina, Verticillium dahliae, Sclerotium rolfsii, and Fusarium oxysporum.[9] | Appears to be highly effective against Macrophomina phaseolina, sometimes more so than this compound.[9] Effective against a range of pathogens including Fusarium and Pythium.[7][10] | Both are effective at reducing populations of a broad spectrum of soil-borne pathogens.[9][10] |
| Nematode Control | Effective in reducing root-knot nematode populations.[3][11] | Effective against a range of nematodes.[3] | Both fumigants provide good initial control of plant-parasitic nematodes.[3] |
| Accelerated Degradation | Repeated applications can lead to accelerated microbial degradation of MITC, reducing efficacy.[3][12][13][14] | Repeated use can also lead to accelerated degradation of MITC.[12][13] Cross-accelerated degradation with this compound has been reported.[13] | The efficacy of both fumigants can be compromised over time due to the enrichment of soil microbes capable of degrading MITC.[12][13] |
Table 2: Effects on Soil Chemical Properties and Enzyme Activities
| Indicator | This compound | Dazomet | Key Findings & Citations |
| Nutrient Cycling | Can alter nitrogen cycling by inhibiting nitrification and affecting the abundance of nitrogen-cycling genes.[5][8] May cause a short-term accumulation of NH₄⁺-N.[5] | Can alter soil physical and chemical properties, though these may recover over time.[7] Can increase populations of nitrogen-fixing bacteria in some cases.[15] | Both fumigants can disrupt key nutrient cycles, particularly the nitrogen cycle.[5][15] |
| Soil Enzyme Activities | Can negatively impact heterotrophic activity.[6] | Reduces soil enzyme activities, though they may gradually recover.[7] Application of organic fertilizers post-fumigation can help activate soil enzyme activities.[16][17] | Both fumigants initially suppress the activity of soil enzymes, which are vital for nutrient turnover.[6][7] |
Mechanisms of Action and Degradation
The biocidal activity of both this compound and Dazomet is primarily due to their decomposition in moist soil to form methyl isothiocyanate (MITC).[1][2] This volatile compound is a potent inhibitor of respiratory enzymes in a wide range of soil organisms.[6]
Experimental Protocols
The following outlines a generalized experimental protocol for a comparative analysis of this compound and Dazomet on soil health, based on methodologies described in the cited literature.
1. Experimental Site Selection and Soil Sampling:
-
Select a field with a known history of cropping and pesticide application.
-
Divide the field into plots for each treatment (this compound, Dazomet, and an untreated control) with sufficient replication.
-
Collect baseline soil samples from each plot before fumigation.[18] Samples should be taken from relevant soil depths (e.g., 0-15 cm, 15-30 cm).
2. Fumigant Application:
-
This compound: Apply the liquid formulation at the desired rate using calibrated shank injection equipment or through a drip irrigation system.[2][18]
-
Dazomet: Broadcast the granular formulation evenly over the soil surface and incorporate it into the soil to the desired depth using a rototiller or similar equipment.[2]
-
Immediately after application, seal the soil surface of the treated plots with plastic tarps or by applying a water seal to retain the MITC gas.[2]
-
Maintain the seal for the manufacturer-recommended duration.
3. Post-Fumigation Soil Sampling and Analysis:
-
After the sealing period and a subsequent aeration period, collect soil samples from each plot at various time points (e.g., 7, 30, 60, and 90 days post-application) to assess the short- and long-term effects.
-
Microbial Community Analysis:
-
DNA Extraction and Sequencing: Extract total soil DNA and perform high-throughput sequencing of marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) to determine microbial diversity and community composition.[5][7]
-
Phospholipid Fatty Acid (PLFA) Analysis: To quantify microbial biomass and broad changes in community structure.[6]
-
-
Soil Enzyme Activity Assays:
-
Measure the activity of key soil enzymes involved in nutrient cycling, such as urease, phosphatase, and dehydrogenase, using established spectrophotometric methods.[16]
-
-
Nutrient Analysis:
-
Determine the concentrations of key soil nutrients like ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) using colorimetric or ion chromatography methods.[5]
-
-
Nematode and Pathogen Quantification:
4. Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA, principal component analysis) to compare the effects of the different treatments on the measured soil health parameters over time.[11]
Conclusion
Both this compound and Dazomet are potent, broad-spectrum soil fumigants that effectively control a wide range of soil-borne pests and pathogens through the generation of MITC.[2] However, their application leads to significant, albeit sometimes temporary, disruptions in the soil microbial community, including the reduction of beneficial organisms and the alteration of key nutrient cycles.[3][5][7] Dazomet, in its granular form, may offer more uniform distribution in the upper soil layer when properly incorporated, while the liquid formulation of this compound may allow for deeper penetration in certain application scenarios.[2] A critical consideration for both is the potential for accelerated degradation with repeated use, which can diminish their efficacy over time.[12][13] Future research should focus on strategies to mitigate the negative non-target effects of these fumigants and manage the development of accelerated degradation to ensure their long-term viability in agricultural systems.
References
- 1. Metham sodium, dazomet and methylisothiocyanate chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of fumigation with this compound on soil microbial biomass, respiration, nitrogen transformation, bacterial community diversity and genes encoding key enzymes involved in nitrogen cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of metam sodium fumigation on soil microbial activity and community structure - ProQuest [proquest.com]
- 7. An emerging chemical fumigant: two-sided effects of dazomet on soil microbial environment and plant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rngr.net [rngr.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Accelerated degradation of this compound and dazomet in soil: characterization and consequences for pathogen control [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. mbao.org [mbao.org]
- 15. Frontiers | Responses of Nitrogen-Cycling Microorganisms to Dazomet Fumigation [frontiersin.org]
- 16. Organic fertilizers activate soil enzyme activities and promote the recovery of soil beneficial microorganisms after dazomet fumigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Soil Fumigation Process - INTRESO Group [intreso.com]
Validating Metam-Sodium Application Methods for Consistent Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metam-sodium is a widely used soil fumigant that undergoes conversion to the active compound methyl isothiocyanate (MITC) to control a broad spectrum of soilborne pests.[1][2] However, the efficacy of this compound can be inconsistent, heavily influenced by the application method and various environmental factors.[1] This guide provides a comparative analysis of different this compound application methods, supported by experimental data, to aid in the selection of the most effective strategy for consistent pest control.
Comparative Efficacy of this compound Application Methods
The choice of application method significantly impacts the distribution and concentration of MITC in the soil, directly affecting its ability to control target pests.[3] The following table summarizes quantitative data from various studies comparing the performance of different this compound application techniques.
| Application Method | Target Pest(s) | Efficacy (% Control or Reduction) | Key Findings |
| Shank Injection | Weeds, Diseases, Nematodes | Variable; highly dependent on soil conditions | Precision placement is crucial as MITC movement is limited (approx. 6 inches vertically and horizontally). Efficacy is reduced in dry, cloddy, or compacted soil.[4] |
| Sprinkler Application | Soil pathogens, Weeds | Inconsistent performance due to high volatilization losses of MITC.[1] | Proper sealing practices can reduce volatilization tenfold.[1] |
| Drip Fumigation (Chemigation) | Soil-borne pests in the upper soil layers | Generally more effective and safer than conventional methods.[1] | More uniform distribution of MITC in the wetted zone.[3][5] Subsurface drip irrigation can be significantly more effective at reducing MITC emissions compared to surface applications.[6] |
| Rototill Incorporation | Fusarium oxysporum f. sp. radicis-lycopersici | Consistently reduced disease incidence, equivalent to methyl bromide-chloropicrin.[7][8] | More effective than chemigation or soil injection for controlling Fusarium crown and root rot in some studies.[7][8] |
| Broadcast Application | Fusarium oxysporum f. sp. radicis-lycopersici | Variable results in reducing disease incidence.[7][8] | MITC is primarily retained in the shallow soil layer (0-20 cm) with limited downward movement.[3] |
Mode of Action: From this compound to Pest Inactivation
The efficacy of this compound is dependent on its conversion to the biocidal agent methyl isothiocyanate (MITC). This process and its subsequent interaction with target pests are illustrated below.
This compound conversion to MITC and its mode of action.
Experimental Protocols
To ensure the validity and reproducibility of studies comparing this compound application methods, detailed and consistent experimental protocols are essential.
Protocol 1: Comparative Efficacy of Application Methods in Field Plots
Objective: To evaluate the efficacy of different this compound application methods (shank injection, drip irrigation, and sprinkler application) on the control of a target soilborne pathogen (e.g., Verticillium dahliae).
Experimental Design:
-
Layout: Randomized complete block design with a minimum of four replications per treatment.
-
Treatments:
-
Untreated Control
-
This compound via Shank Injection (specify rate and depth)
-
This compound via Drip Irrigation (specify rate and duration)
-
This compound via Sprinkler Irrigation (specify rate and water volume)
-
-
Plot Size: Sufficiently large to minimize edge effects and accommodate commercial-scale application equipment.
Methodology:
-
Soil Preparation: Ensure uniform and optimal soil conditions across all plots, including tillage to reduce clods and achieving 70-80% soil moisture prior to application.[4][9]
-
Fumigant Application: Calibrate all application equipment to ensure accurate and uniform delivery of this compound according to the treatment plan.
-
Soil Sealing: Immediately following application, seal the soil surface for all treatments to minimize MITC volatilization. This can be achieved with plastic tarps or by applying a water seal.[1]
-
Soil Sampling: Collect soil cores from multiple locations within each plot before and at set intervals after fumigation (e.g., 7, 14, and 28 days). Samples should be taken from different soil depths to assess MITC distribution.
-
Pathogen Viability Assay: Analyze soil samples to determine the population density of the target pathogen (e.g., colony-forming units per gram of soil for fungi).
-
Crop Bioassay: Plant a susceptible host crop after the appropriate plant-back interval and assess disease incidence and severity, as well as crop yield and quality at the end of the growing season.
Protocol 2: Quantification of MITC Volatilization
Objective: To quantify and compare the volatilization of MITC from different this compound application methods.
Methodology:
-
Field Setup: Establish plots for each application method as described in Protocol 1.
-
Air Sampling: Place air sampling stations at the center and downwind of each plot to collect air samples at various time points after application.
-
MITC Analysis: Analyze the collected air samples using gas chromatography to determine the concentration of MITC.
-
Flux Calculation: Use the MITC concentration data in conjunction with meteorological data (wind speed, temperature) to calculate the flux of MITC from the soil surface over time.
Experimental Workflow for Validating Application Methods
The following diagram outlines a logical workflow for conducting research to validate and compare the efficacy of different this compound application methods.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Mode of Action | Nemasol | Eastman [eastman.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. This compound (Ref: N 869) [sitem.herts.ac.uk]
- 8. ars.usda.gov [ars.usda.gov]
- 9. californiaagriculture.org [californiaagriculture.org]
Metam-Sodium as an Alternative to Methyl Bromide for Soil Fumigation: A Comparative Guide
Introduction
For decades, methyl bromide was the leading broad-spectrum soil fumigant, valued for its effectiveness against a wide range of pests including fungi, nematodes, insects, and weeds.[1][2] However, due to its significant contribution to the depletion of the stratospheric ozone layer, its use has been phased out under the Montreal Protocol.[3][4][5] This has necessitated the adoption of viable alternatives. Metam-sodium, a dithiocarbamate chemical first marketed in the 1950s, has emerged as a leading cost-effective and technically viable alternative for many high-value fruit, vegetable, and orchard crops.[6]
This guide provides an objective comparison of this compound and methyl bromide, supported by experimental data, detailed methodologies, and an analysis of their mechanisms and environmental impact.
Mechanism of Action
This compound: The efficacy of this compound is not derived from the compound itself but from its primary bioactive agent, methyl isothiocyanate (MITC).[6][7] Upon application to moist soil, this compound rapidly decomposes into MITC.[7][8][9] This conversion is a crucial abiotic process that typically completes within an hour to a day.[7][8] MITC is a volatile and highly reactive compound that acts as a potent, non-selective biocide.[7] Its primary mode of action is the inactivation of essential enzymes in soil organisms by targeting sulfhydryl (-SH) groups in amino acids, which disrupts cellular respiration and other vital metabolic processes, ultimately leading to cell death.[7]
Methyl Bromide: Methyl bromide (CH₃Br) is a gas at normal temperatures and pressures and is applied to the soil as a liquefied gas.[2] It is a broad-spectrum fumigant that is effective against most soil-borne fungi, nematodes, soil insects, and weeds.[1] Its mechanism involves reacting with and disrupting various cellular processes in target organisms.
Data Presentation: Comparative Analysis
The following tables summarize the key properties, efficacy, and environmental profiles of this compound and methyl bromide.
Table 1: General Properties and Application Comparison
| Feature | This compound | Methyl Bromide |
| Active Agent | Methyl isothiocyanate (MITC) after decomposition[6][7] | Methyl Bromide (CH₃Br)[2] |
| Primary Use | Broad-spectrum soil fumigant for fungi, nematodes, and weeds[10] | Broad-spectrum soil fumigant for fungi, nematodes, insects, and weeds[1] |
| Application Method | Water-soluble; applied via irrigation (drip, sprinkler), shank injection, or drench[6][11] | Shank-injected as a liquid, which vaporizes in soil; requires tarping[2][4] |
| Typical Application Rate | Varies widely: 60 - 935 L/ha. E.g., 240 lbs/acre for strawberries[6][11][12] | 100 - 400 lbs/acre. E.g., 325 lbs/acre for strawberries[2][6] |
| Cost | Generally lower; application costs can be 1/3 to 1/2 that of methyl bromide[6] | Higher; historically $800 - $1,000 per acre[1] |
Table 2: Summary of Efficacy from Experimental Data
| Crop | Target Pest / Disease | This compound Rate | Methyl Bromide Rate | Results | Reference |
| Strawberries | Annual Weeds | 240 lbs/acre | 325 lbs/acre | Early season yields were 26% greater with this compound; overall season yields were 14% greater with methyl bromide.[6] | [6] |
| Strawberries | Phytophthora cactorum | Various | Various | Methyl Bromide:Chloropicrin mix was the most effective treatment against P. cactorum.[13] | [13] |
| Tomatoes | General Soil Pests | N/A | N/A | Yields and fruit quality obtained with this compound were equivalent to those achieved with methyl bromide.[6] | [6] |
| Tomatoes, Watermelon | Pythium, Fusarium, Verticillium dahliae | 25 GPA | 300-400 lbs/acre | Both fumigants resulted in similar, significant reductions in fungi and significantly higher yields than the untreated control.[14] | [14] |
| Tomatoes | Fusarium Crown and Root Rot | 935 L/ha (rotovated) | 336-448 kg/ha | Reductions in disease incidence were equivalent between the two treatments.[12] | [12] |
| General | Nutsedge | 320 kg/ha (+ pebulate) | 400 kg/ha | Control of nutsedge was equivalent to methyl bromide.[3] | [3] |
Table 3: Environmental and Safety Profile
| Aspect | This compound | Methyl Bromide |
| Ozone Depletion | No effect on the atmospheric ozone layer[6] | Significant contributor to stratospheric ozone depletion[3][4] |
| Toxicity to Non-Target Organisms | Highly toxic to fish and aquatic organisms.[10][15] Kills beneficial mycorrhizal fungi and nitrogen-fixing bacteria.[15][16] | Broad-spectrum activity severely impacts soil microbial communities.[5] |
| Human Health Concerns | EPA classified as a "probable human carcinogen" and "developmental toxicant".[15] Can cause skin and eye irritation.[10][15] | Highly toxic to humans, affecting the central nervous and respiratory systems.[3] |
| Atmospheric Emission | The active agent, MITC, is volatile; 10-60% can be lost from soil.[8] | High emission potential; up to 65% can escape to the atmosphere with conventional tarps.[4] |
Experimental Protocols
Effective comparison of soil fumigants requires standardized experimental protocols. Below is a generalized methodology derived from various cited studies.
Generalized Experimental Workflow for Fumigant Efficacy Trial
-
Site Selection & Preparation:
-
Select a field with a known history of the target pest(s) (e.g., Fusarium, Verticillium, root-knot nematodes).[14]
-
Prepare the soil to a depth of 30-50 cm to ensure a fine tilth, removing undecomposed plant matter.[11]
-
Ensure soil moisture is adequate, typically between 60-80% of field capacity, several days prior to application.[2][11]
-
For methyl bromide, soil temperatures should be above 40°F (4.4°C).[2]
-
-
Experimental Design:
-
Use a randomized complete block design with multiple replications (e.g., four replications).[14]
-
Establish plots of a defined size (e.g., 7 feet wide by 60 feet long).[14]
-
Include the following treatments at a minimum:
-
Untreated Control
-
This compound at a specified rate (e.g., 25 GPA)
-
Methyl Bromide at a specified rate (e.g., 300 lbs/acre)
-
-
-
Fumigant Application:
-
This compound: Apply via the chosen method (e.g., broadcast spray in water, followed by rototilling to incorporate; or injection via drip irrigation system).[6][14]
-
Methyl Bromide: Inject as a liquid to a specified depth (e.g., 8-10 inches) using shanks. Immediately cover the treated area with a polyethylene tarp, securing the edges.[2][14]
-
-
Post-Application & Planting:
-
This compound: Observe a required waiting period (aeration) of 7-21 days to allow for gas dissipation before planting.[11] A bioassay with a sensitive indicator crop like lettuce can confirm the soil is safe for planting.[17]
-
Methyl Bromide: Tarps can typically be removed after 48 hours or when air concentrations fall below a safe level (e.g., 5 ppm).[2]
-
Transplant seedlings of the desired crop (e.g., tomato, strawberry) into the plots.[14]
-
-
Data Collection and Assessment:
-
Pest Levels: Collect soil samples before and after fumigation to quantify pathogen populations (e.g., colony-forming units per gram of soil) or nematode counts.[13]
-
Disease Incidence: Periodically assess plants for symptoms of disease (e.g., wilting, root galls) and calculate the percentage of affected plants.[6][13]
-
Plant Vigor: Measure plant height and overall growth at set intervals.[16]
-
Yield: At harvest, measure the total and marketable yield (weight and/or number of fruits) from each plot.[14]
-
Statistical Analysis: Analyze collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Conclusion
This compound presents itself as a viable and widely adopted alternative to methyl bromide for soil fumigation.[6] Experimental data consistently show that its efficacy in controlling a broad spectrum of soil-borne pathogens and weeds can be comparable to that of methyl bromide, often resulting in equivalent or, in some cases, improved early-season crop yields.[6][14] Its primary advantages include a significantly lower cost, application flexibility through existing irrigation systems, and the crucial benefit of having no ozone-depleting potential.[6]
However, the transition is not without challenges. The efficacy of this compound is highly dependent on soil conditions and application technique.[7][11] Furthermore, like methyl bromide, it is a non-selective biocide that negatively impacts beneficial soil microorganisms, which can affect plant health and may require adjustments in fertilization practices.[15][16] Its active ingredient, MITC, is volatile and poses health and environmental risks that must be managed carefully.[8][15] Ultimately, while this compound is a powerful tool, its successful use as a methyl bromide alternative often requires an integrated approach, potentially including modifications to cropping systems and careful management of soil and application parameters to maximize efficacy and minimize risks.[6]
References
- 1. rngr.net [rngr.net]
- 2. Methyl Bromide Fumigation | Turfgrass [extension.iastate.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. mbao.org [mbao.org]
- 7. benchchem.com [benchchem.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. aeciph.com [aeciph.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of chemical alternatives to methyl bromide on soil-borne disease incidence and fungal populations in Spanish strawberry nurseries: A long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mbao.org [mbao.org]
- 15. lib.ncfh.org [lib.ncfh.org]
- 16. my.ucanr.edu [my.ucanr.edu]
- 17. titanag.com.au [titanag.com.au]
Long-Term Effects of Metam-Sodium on Soil Microbial Diversity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The application of soil fumigants is a critical practice in modern agriculture for managing soil-borne pathogens and pests. However, the broad-spectrum activity of these agents raises concerns about their long-term impact on the delicate and vital soil microbiome. This guide provides a comprehensive comparison of the long-term effects of Metam-sodium and its alternatives on soil microbial diversity, supported by experimental data.
Executive Summary
This compound, a widely used soil fumigant, demonstrates a significant, and at times persistent, negative impact on soil microbial diversity. While its efficacy in controlling target pests is well-documented, its long-term consequences on the soil's ecological balance necessitate a careful evaluation of alternative management strategies. This guide compares the durational effects of this compound with other chemical fumigants like Chloropicrin and Dazomet, as well as non-chemical alternatives such as Anaerobic Soil Disinfestation (ASD), Soil Solarization, and Steam Sterilization. Furthermore, the restorative potential of soil amendments like compost and biochar is examined.
Our findings indicate that while most fumigants initially reduce microbial diversity, the recovery trajectory and long-term ecological footprint vary significantly. Non-chemical methods present a different set of impacts, with some offering a more sustainable approach to soil health. Soil amendments, in contrast, consistently demonstrate a positive and restorative effect on microbial communities.
Comparison of Long-Term Effects on Soil Microbial Diversity
The following tables summarize the long-term quantitative effects of this compound and its alternatives on key indicators of soil microbial diversity.
Table 1: Impact on Bacterial and Fungal Alpha-Diversity Indices (Long-Term)
| Treatment | Duration of Study | Bacterial Diversity (Shannon Index) | Bacterial Richness (Chao1 Index) | Fungal Diversity (Shannon Index) | Fungal Richness (Chao1 Index) | Reference(s) |
| This compound | > 1 year | Significant long-term decrease[1][2] | Reduced in the short-term (<6 weeks), long-term effects vary[3][4] | Generally decreased, but can be context-dependent[5] | Not consistently reported | [1][2][3][4][5] |
| Chloropicrin | 1-3 years | Decreased, with potential for recovery over time[6][7][8][9] | Significantly reduced with continuous fumigation[6][7] | Reduced, recovery possible[8][9] | Reduced | [6][7][8][9] |
| Dazomet | > 1 year | Initially decreased, with recovery observed over time[10] | Initially decreased, with recovery observed over time | Initially decreased, with recovery observed over time | Initially decreased, with recovery observed over time | [10] |
| Anaerobic Soil Disinfestation (ASD) | 1.5 years | Significantly reduced initially, but recovered to pre-treatment levels after 1.5 years[11][12] | Reduced initially, followed by recovery[11][12] | Significantly reduced initially, but recovered to pre-treatment levels after 1.5 years[11][12] | Reduced initially, followed by recovery | [11][12] |
| Soil Solarization | > 1 year | Negatively affected in the long term[13] | Negatively affected in the long term[13] | Reduced | Reduced | [13] |
| Steam Sterilization | > 4 months | Severe and persistent reduction | Severe and persistent reduction | Severe and persistent reduction | Severe and persistent reduction | [9] |
| Compost Amendment | > 10 years | Generally increased or unchanged[1][14][15] | Significantly increased with high dosages[16][17] | Significantly increased with high dosages[16][17] | Significantly increased with high dosages | [1][14][15][16][17] |
| Biochar Amendment | > 1 year | Variable effects, but long-term, low-rate application tends to increase diversity | Variable effects | No significant long-term differences observed in some studies[18] | Variable effects | [18] |
Table 2: Long-Term Changes in Soil Microbial Biomass and Community Composition
| Treatment | Duration of Study | Microbial Biomass | Key Changes in Bacterial Phyla | Key Changes in Fungal Phyla | Reference(s) |
| This compound | > 60 days | Short-term inhibition[1][2] | Shift in predominant populations, with an increase in genera like Paenibacillus and Luteimonas[1][2] | Decrease in Basidiomycete yeasts in previously fumigated soils[3][4] | [1][2][3][4] |
| Chloropicrin | 3 years | Long-term impacts on microbial biomass[9] | Increased relative abundance of Actinobacteria and Saccharibacteria with continuous fumigation[6][7] | Not consistently reported | [6][7][9] |
| Dazomet | 18 months | Not specified | Increase in beneficial bacteria such as Ramlibacter, Burkholderia, and Rhodanobacter[3][10] | Decrease in pathogenic fungi like Fusarium, Plectosphaerella, and Ilyonectria[3][10] | [3][10] |
| Anaerobic Soil Disinfestation (ASD) | > 3 months | Not specified | Lasting increase in Bacteroidetes and decrease in Acidobacteria, Planctomycetes, Nitrospirae, Chloroflexi, and Chlorobi[19] | Not consistently reported | [19] |
| Soil Solarization | > 3 months | Did not show full recovery three months after treatment[20] | Long-term negative effects on Alphaproteobacteria, Acidobacteria, and Actinobacteria; positive effects on Bacilli and Gammaproteobacteria[13] | Reduction in fungal populations[21] | [13][20][21] |
| Steam Sterilization | > 4 months | 51% reduction after second sterilization; effects persisted for 4 months[9][13][22][23] | Severe and persistent effects | Severe and persistent effects | [9][13][22][23] |
| Compost Amendment | > 6 years | Increased bacterial and fungal populations | Increased relative abundance of Acidobacteria, Proteobacteria, Actinobacteria, Bacteroidetes, and Firmicutes[17] | Shift in fungal community composition towards more saprotrophic fungi | [17] |
| Biochar Amendment | > 150 years | Overwritten by land management practices in the long term[24][25] | Long-term effects are likely overwritten by management practices[24][25] | Increased Ascomycota and decreased Basidiomycota with increasing biochar rate[18] | [18][24][25] |
Experimental Protocols
A generalized workflow for assessing the impact of soil treatments on microbial diversity is outlined below. Detailed methodologies for two common high-throughput techniques are also provided.
Detailed Methodology: 16S rRNA and ITS Amplicon Sequencing
This technique is widely used for profiling bacterial (16S rRNA) and fungal (Internal Transcribed Spacer - ITS) communities.
-
Soil Sampling and DNA Extraction:
-
Soil cores are collected from multiple locations within each experimental plot at various time points post-treatment.
-
Samples are homogenized, and a subsample is stored at -80°C for DNA extraction.
-
Total genomic DNA is extracted from 0.25-0.5g of soil using a commercially available soil DNA isolation kit, following the manufacturer's instructions.[26] The protocol often includes mechanical lysis (bead-beating) to disrupt microbial cells.[26]
-
DNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
PCR Amplification and Library Preparation:
-
The hypervariable regions of the 16S rRNA gene (e.g., V3-V4) for bacteria and the ITS region (e.g., ITS1 or ITS2) for fungi are amplified using specific primers with attached Illumina adapters.
-
PCR reactions are performed in triplicate for each sample to minimize amplification bias.
-
The triplicate PCR products are pooled and purified using magnetic beads.
-
A second PCR step is performed to attach dual indices and sequencing adapters.
-
The final library is purified, and its quality is checked using gel electrophoresis and quantified.
-
-
Sequencing and Bioinformatic Analysis:
-
The pooled libraries are sequenced on an Illumina platform (e.g., MiSeq or NovaSeq) to generate paired-end reads.
-
Raw sequences are processed using bioinformatics pipelines such as QIIME 2 or Mothur. This includes quality filtering, denoising (e.g., with DADA2 or Deblur), merging of paired-end reads, and chimera removal.
-
The resulting high-quality sequences are clustered into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Taxonomy is assigned to each ASV/OTU by aligning against a reference database (e.g., SILVA or Greengenes for 16S rRNA, UNITE for ITS).
-
Alpha-diversity (e.g., Shannon, Chao1) and beta-diversity (e.g., Bray-Curtis, Jaccard) analyses are performed to compare microbial community structure between treatments.
-
Detailed Methodology: Phospholipid Fatty Acid (PLFA) Analysis
PLFA analysis provides a quantitative measure of the viable microbial biomass and a broad overview of the microbial community structure.
-
Soil Sampling and Lipid Extraction:
-
Fractionation and Derivatization:
-
The extracted lipids are fractionated on a solid-phase extraction (SPE) column to separate neutral lipids, glycolipids, and phospholipids.
-
The phospholipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).
-
-
GC-MS Analysis and Quantification:
-
The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS).
-
Individual FAMEs are identified based on their retention times and mass spectra compared to known standards.
-
The abundance of each FAME is quantified relative to an internal standard.
-
Specific PLFAs are used as biomarkers for different microbial groups (e.g., Gram-positive and Gram-negative bacteria, fungi, actinomycetes).
-
Signaling Pathways and Logical Relationships
The application of soil treatments initiates a cascade of effects that alter the soil's physicochemical properties and, consequently, its microbial community.
Conclusion
The long-term health of agricultural soils is intrinsically linked to the diversity and functionality of their microbial communities. While this compound is an effective fumigant, its prolonged use can lead to a significant and lasting reduction in microbial diversity. This comparative guide highlights that alternatives to this compound present a range of impacts on the soil microbiome.
Chemical alternatives like Chloropicrin and Dazomet also cause initial disruptions, with varying recovery rates. Non-chemical methods such as ASD and soil solarization have profound and lasting effects, fundamentally altering the microbial landscape. In contrast, the consistent application of organic amendments like compost and biochar offers a promising strategy for not only mitigating the negative impacts of harsh treatments but also for actively enhancing soil microbial diversity and, by extension, soil health.
For researchers and professionals in drug development, understanding these microbial shifts is crucial. The soil microbiome is a vast and largely untapped resource for novel bioactive compounds. Practices that preserve or enhance this diversity may, in the long run, prove more beneficial than those that diminish it. Future research should focus on integrated strategies that combine targeted pest management with practices that foster a resilient and diverse soil microbiome.
References
- 1. Effects of fumigation with this compound on soil microbial biomass, respiration, nitrogen transformation, bacterial community diversity and genes encoding key enzymes involved in nitrogen cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fs.usda.gov [fs.usda.gov]
- 3. Legacy effects of fumigation on soil bacterial and fungal communities and their response to metam sodium application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct soil microbial diversity under long-term organic and conventional farming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Legacy effects of continuous chloropicrin-fumigation for 3-years on soil microbial community composition and metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Legacy effects of continuous chloropicrin-fumigation for 3-years on soil microbial community composition and metabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment and assessment of an amplicon sequencing method targeting the 16S-ITS-23S rRNA operon for analysis of the equine gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Dazomet fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Principles and Workflow of 16S/18S/ITS Amplicon Sequencing - CD Genomics [cd-genomics.com]
- 15. meetings.copernicus.org [meetings.copernicus.org]
- 16. Frontiers | Long-Term Successive Biochar Amendments Alter the Composition and α-Diversity of Bacterial Community of Paddy Soil in Rice-Wheat Rotation [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Long-Term Application of Bio-Compost Increased Soil Microbial Community Diversity and Altered Its Composition and Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Legacy effects of anaerobic soil disinfestation on soil bacterial community composition and production of pathogen-suppressing volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | The Long-Term Effect of Biochar on Soil Microbial Abundance, Activity and Community Structure Is Overwritten by Land Management [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Impact of Fumigants on Soil Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Metam-sodium and Alternative Soil Fumigants
For Researchers, Scientists, and Drug Development Professionals
The selection of a soil fumigant is a critical decision in modern agriculture, balancing the immediate need for pest and disease control with long-term economic and environmental sustainability. Metam-sodium has long been a widely used broad-spectrum fumigant; however, a range of alternatives are available, each with distinct cost-benefit profiles. This guide provides an objective comparison of the cost-effectiveness of this compound and its primary alternatives, supported by experimental data and detailed methodologies to aid in informed decision-making.
Performance and Cost Comparison
The economic viability of a soil fumigant is determined by a combination of its application cost, efficacy in controlling target pests, and the resulting impact on crop yield and quality. The following tables summarize available quantitative data to facilitate a direct comparison between this compound and its alternatives.
Table 1: Comparative Efficacy of Soil Fumigants Against Key Pests
| Fumigant | Target Pest | Efficacy (% mortality or reduction) | Soil Type/Conditions |
| This compound | Pythium spp. | 64% reduction (first application), 41% (second application) | Not specified[1] |
| Fusarium oxysporum | 95% mortality (single application), 72% (repeated applications) | Not specified[1] | |
| Fungal pathogens | 90.6% reduction | Greenhouse soil[1] | |
| Root-knot nematodes | Effective, but efficacy can decline with repeated use | General[2] | |
| Purple Nutsedge | Reduction in population | Lakeland fine sand[2] | |
| Dazomet | Nematodes | Effective, similar to this compound | General[2] |
| Soil-borne fungi | Effective | General[2] | |
| Chloropicrin | Fungal pathogens | Generally high | Various |
| Nematodes | Has nematicidal activity, often used in combination | General[2] | |
| 1,3-Dichloropropene (1,3-D) | Nematodes | High | Various |
| Purple Nutsedge | Significant reduction when combined with Chloropicrin | Lakeland fine sand[2] | |
| Methyl Bromide (historical) | Fungal pathogens | 96.5% reduction | Greenhouse soil[1] |
Table 2: Economic Analysis of Soil Fumigant Applications
| Fumigant/Treatment | Application Cost (per acre) | Impact on Crop Yield | Key Economic Considerations |
| This compound | $145 (2004 dollars) - $375 | Can be equivalent to Methyl Bromide for some crops and seasons.[3] | Application cost is reportedly 40% cheaper than Dazomet and one-third less than Methyl Bromide.[2][3] |
| Dazomet | $873 | Can provide similar yields to this compound. | Higher application cost compared to this compound.[2] |
| 1,3-Dichloropropene + Chloropicrin | $684 | Can outperform this compound and Dazomet in nematode control, leading to higher yields.[4] | Higher initial cost may be offset by greater efficacy and yield increases. |
| Solarization + this compound | Slightly more expensive than Methyl Bromide | Yield decrease of 8% compared to Methyl Bromide in one study.[5] | Combines chemical and non-chemical methods. |
| Solarization + 1,3-Dichloropropene | Slightly more expensive than Methyl Bromide | Yield decrease of 4% compared to Methyl Bromide in one study.[5] | Combines chemical and non-chemical methods. |
Experimental Protocols
To ensure accurate and reproducible comparisons of the cost-effectiveness of soil fumigants, a standardized experimental protocol is essential. The following methodology is based on a partial budget analysis framework, a widely used tool in agricultural economics.
Objective: To determine the most cost-effective soil fumigant treatment by comparing the net financial impact of each alternative relative to a control (no fumigation) or a standard practice.
Experimental Design:
-
Site Selection and Plot Establishment:
-
Select a field with a known history of the target pests (e.g., nematodes, specific fungal pathogens).
-
Establish a randomized complete block design with a minimum of four replications for each treatment.
-
Each plot should be of a sufficient size to allow for commercial-scale application techniques and to minimize edge effects.
-
-
Treatment Groups:
-
Control (untreated).
-
This compound at the recommended application rate.
-
Alternative fumigant 1 (e.g., Dazomet) at the recommended rate.
-
Alternative fumigant 2 (e.g., 1,3-Dichloropropene + Chloropicrin) at the recommended rate.
-
Other relevant treatments (e.g., integrated pest management strategies).
-
-
Fumigant Application:
-
Apply each fumigant according to the manufacturer's instructions and local regulations, using commercial application equipment.
-
Record all details of the application, including date, time, soil temperature, moisture, and application depth.
-
For treatments requiring soil sealing (e.g., with plastic tarps), ensure consistent application and removal across all relevant plots.
-
-
Data Collection:
-
Cost Data:
-
Material Costs: Record the purchase price of each fumigant.
-
Application Costs: Document labor hours and wages for equipment operation and any manual tasks.
-
Machinery Costs: Calculate fuel, lubricant, and maintenance costs for tractors and application rigs.
-
Other Costs: Include costs for personal protective equipment, plastic tarps, and any other required materials.
-
-
Efficacy Data:
-
Collect soil samples before and after fumigation to assess the reduction in target pest populations (e.g., nematode counts, fungal colony-forming units).
-
Conduct weed counts and biomass measurements at regular intervals throughout the growing season.
-
-
Crop Data:
-
Measure crop stand (plant population) after emergence.
-
Record crop vigor and any signs of phytotoxicity.
-
At harvest, measure the total and marketable yield for each plot.
-
Assess crop quality based on relevant market standards (e.g., size, grade, absence of blemishes).
-
-
Revenue Data:
-
Determine the market price for the harvested crop at the time of sale.
-
-
-
Data Analysis (Partial Budget Analysis):
-
For each fumigant treatment, calculate the following relative to the control group:
-
Positive Changes (Benefits):
-
Added Revenue: The increase in income due to higher yield and/or improved quality.
-
Reduced Costs: Any cost savings compared to the control (unlikely in this scenario but possible in other comparisons).
-
-
Negative Changes (Costs):
-
Added Costs: The total cost of the fumigant and its application.
-
Reduced Revenue: Any decrease in income due to phytotoxicity or other negative impacts.
-
-
-
Net Effect: Calculate the net change in profit for each treatment by subtracting the total negative changes from the total positive changes.
-
Step 1: Define Treatment Groups The initial step involves establishing the different fumigant treatments to be compared, including a control group that receives no fumigation.
Step 2: Calculate Revenue Changes This step focuses on quantifying the change in revenue for each treatment compared to the control, primarily based on differences in crop yield and quality.
Step 3: Calculate Cost Changes Here, all additional costs associated with each fumigant application are calculated, including materials, labor, and machinery.
Step 4: Determine Net Effect The final step is to calculate the net financial impact by subtracting the total added costs from the total added revenue for each treatment.
Visualizing Key Processes
To better understand the chemical transformations and experimental workflows involved in this comparative analysis, the following diagrams are provided.
Caption: Decomposition pathways of this compound and Dazomet to the active compound MITC.
Caption: Experimental workflow for assessing the cost-effectiveness of soil fumigants.
References
- 1. FE1161/FE1161: An Introduction to Economic Analysis of Pest Management: A Case Study of Nematode Management [edis.ifas.ufl.edu]
- 2. svaec.ifas.ufl.edu [svaec.ifas.ufl.edu]
- 3. Effect of Fumigation with 1,3-Dichloropropene and Chloropicrin on Fomesafen Dissipation in Eggplant Plasticulture Production | Weed Science | Cambridge Core [cambridge.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Effect of application timing and method on efficacy and phytotoxicity of 1,3-D, chloropicrin and this compound combinations in squash plasticulture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Standards for Metam-Sodium Residue Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of standards used in Metam-sodium residue testing. This compound, a widely used soil fumigant, rapidly degrades into the volatile and toxic compound methyl isothiocyanate (MITC). Consequently, accurate and reliable analytical methods are crucial for monitoring its residues in various environmental matrices to ensure food safety and environmental protection. This document outlines key performance characteristics of prevalent analytical techniques, detailed experimental protocols, and the validation of the analytical standards themselves.
Comparison of Analytical Methods for MITC Residue Analysis
The determination of this compound residues predominantly focuses on the analysis of its primary active metabolite, MITC. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common and robust techniques employed for this purpose. The choice of method often depends on the matrix, required sensitivity, and laboratory resources.
| Parameter | GC-MS/MS | LC-MS/MS | GC-NPD |
| Principle | Separation of volatile compounds followed by mass-based detection and fragmentation for high selectivity. | Separation of polar and non-polar compounds in the liquid phase followed by mass-based detection. | Separation of volatile compounds with a detector specific for nitrogen- and phosphorus-containing compounds. |
| Selectivity | Very High | Very High | High |
| Sensitivity | High | High | Moderate |
| **Linearity (r²) ** | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/g (soil), <1 ng/L (water) | 0.1 - 1 ng/g (soil), <1 ng/L (water) | ~1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/g (soil), 0.1 µg/L (water)[1] | 0.5 - 5 ng/g (soil), <5 ng/L (water) | ~5 ng/mL |
| Accuracy (Recovery %) | 70-120%[1] | 70-120% | 80-110% |
| Precision (RSD %) | <20% | <20% | <15% |
| Matrices | Soil, Water, Air, Food | Soil, Water, Food | Air, Water |
| Sample Preparation | Headspace-SPME, QuEChERS, Liquid-Liquid Extraction | QuEChERS, Liquid-Liquid Extraction | Solvent Extraction |
| Advantages | Excellent for volatile compounds like MITC, high sensitivity and selectivity.[2] | Suitable for a wide range of pesticide polarities, less sample volatilization issues.[3] | Cost-effective for routine analysis, good selectivity for nitrogen-containing compounds like MITC. |
| Disadvantages | May require derivatization for less volatile compounds, potential for thermal degradation of analytes.[4] | Can be affected by matrix effects, requiring more extensive sample cleanup.[3] | Less sensitive and selective than MS-based methods. |
Experimental Workflow for this compound Residue Analysis
The following diagram illustrates a typical workflow for the analysis of MITC residues in environmental samples.
Caption: A typical workflow for the analysis of MITC residues.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are summarized protocols for common analytical techniques used in MITC residue analysis.
Sample Preparation: QuEChERS Method for Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food.[5][6]
Materials:
-
Homogenized sample (e.g., 10-15 g)
-
Acetonitrile (with 1% acetic acid)
-
Magnesium sulfate (anhydrous)
-
Sodium acetate (or sodium citrate)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (for high-fat matrices)
-
Centrifuge tubes
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add the appropriate salt mixture (e.g., 4 g MgSO₄ and 1 g sodium acetate).
-
Shake vigorously for 1 minute and centrifuge.
-
Transfer an aliquot of the supernatant to a dSPE (dispersive solid-phase extraction) tube containing PSA and MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS Method for MITC in Soil
This method is suitable for the sensitive and selective determination of MITC in soil samples.
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier gas: Helium.
GC Conditions:
-
Inlet temperature: 250°C
-
Oven program: Initial temperature of 40°C, hold for 2 minutes, ramp to 220°C at 15°C/min, hold for 5 minutes.
-
Injection mode: Splitless.
MS/MS Conditions:
-
Ionization mode: Electron Ionization (EI).
-
Monitor the precursor ion for MITC (m/z 73) and at least two product ions for quantification and confirmation.
Instrumental Analysis: LC-MS/MS Method for MITC in Water
This method is applicable for the analysis of MITC in water samples.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
LC Conditions:
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
Column temperature: 40°C.
MS/MS Conditions:
-
Ionization mode: Electrospray Ionization (ESI) in positive mode.
-
Monitor the precursor ion for MITC and at least two product ions.
Validation of Analytical Standards
The quality and proper validation of analytical standards are fundamental to achieving accurate and reliable residue analysis results.
Characteristics of a Validated Analytical Standard
-
Purity: The purity of the analytical standard should be high (typically ≥95%) and accurately determined.[7] The certificate of analysis (CoA) should specify the purity and the method used for its determination.
-
Identity Confirmation: The identity of the standard must be unequivocally confirmed using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. The CoA should include data confirming the structure.
-
Stability: The stability of the standard under specified storage conditions (e.g., temperature, light) must be established to ensure its integrity over time.[8] The expiry date on the label should be respected.
-
Traceability: The standard should be traceable to a national or international standard where possible.
Validation Process for Analytical Standards
The validation of an analytical standard involves a series of experiments to demonstrate its suitability for its intended use. This process is guided by regulatory documents such as those from the EPA and the European Union.[9][10][11][12]
Key Validation Parameters:
-
Linearity and Range: A calibration curve is generated by analyzing a series of standard solutions at different concentrations. The relationship between the instrument response and the concentration should be linear over the expected range of sample concentrations, with a correlation coefficient (r²) typically >0.99.
-
Accuracy (Trueness): Accuracy is assessed by determining the recovery of the analyte in a spiked matrix. This is done by adding a known amount of the analytical standard to a blank matrix and analyzing the sample. The recovery should typically be within 70-120%.[1]
-
Precision: Precision is the measure of the repeatability of the method. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. For residue analysis, the RSD should generally be ≤20%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The LOQ is a critical parameter for ensuring that the analytical method is sensitive enough to measure residues at or below the maximum residue limits (MRLs).
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method validation parameters and the overall reliability of the residue analysis results.
Caption: Validation parameters ensuring reliable results.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Optimizing Food Safety Testing with QuEChERS Extraction Modifications [labx.com]
- 6. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metam Sodium – CRM LABSTANDARD [crmlabstandard.com]
- 8. This compound | C2H4NNaS2 | CID 5366415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. food.ec.europa.eu [food.ec.europa.eu]
- 11. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 12. epa.gov [epa.gov]
Efficacy of Metam-Sodium in Combination with Other Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Metam-sodium in combination with other soil fumigants, supported by experimental data. The focus is on the efficacy of these combinations against key agricultural pests and the critical importance of application methodology for optimal results.
Executive Summary
This compound, a broad-spectrum soil fumigant, is frequently used in combination with other pesticides, notably chloropicrin and 1,3-dichloropropene (1,3-D), to enhance its efficacy and broaden its pest control spectrum. Upon application to moist soil, this compound converts to its active ingredient, methyl isothiocyanate (MITC), which is effective against a wide range of soil-borne pathogens, nematodes, and weeds.[1][2]
Crucially, efficacy is highly dependent on the application strategy. Studies have demonstrated a chemical incompatibility between this compound and halogenated fumigants like chloropicrin and 1,3-D.[3] Simultaneous application leads to rapid degradation of the halogenated compounds, reducing their availability and overall effectiveness.[3] Therefore, a sequential application, with chloropicrin or a 1,3-D/chloropicrin mix applied first, followed by this compound several days later, is the recommended and most effective approach.[4][5] This sequential method allows for the distinct modes of action of each fumigant to be fully expressed, leading to improved control of a wider range of soil-borne pests.
Data Presentation: Efficacy of Sequential Fumigant Applications
The following tables summarize quantitative data from field studies comparing the efficacy of sequential applications of this compound with other fumigants against various pests in strawberry cultivation.
Table 1: Control of Verticillium dahliae in Strawberry
| Treatment | Inoculum Density (CFU/g of soil) | Plant Injury (%) - 14 Days After Fumigation |
| Non-treated control | High (specific values vary by study) | N/A |
| Crop termination (Metam potassium) + Bed fumigation (Chloropicrin) | Lowest density | 73-89 |
| Crop termination (Metam sodium) + Bed fumigation | Reduced density | 73-89 |
Data synthesized from a study on sequential fumigation for crop termination and bed fumigation in strawberry.[6][7]
Table 2: Weed Control Efficacy in Strawberry Production
| Treatment | Weed Control (%) |
| This compound alone | Fair |
| Drip applied Chloropicrin or 1,3-D | Good |
| Drip applied Chloropicrin or 1,3-D followed by this compound | Better |
Based on findings from field trials evaluating drip irrigation application of fumigants.[8]
Table 3: Strawberry Yield Response to Different Fumigation Strategies
| Treatment Comparison | Yield Increase with MB:CP |
| MB:CP vs. Chloropicrin alone | 14.4% |
| MB:CP vs. This compound alone | 29.8% |
This meta-analysis highlights the yield benefits of combination fumigation, with the industry standard of Methyl Bromide and Chloropicrin (MB:CP) showing significant advantages over single-component treatments.[9] Sequential applications of currently registered fumigants aim to approach the efficacy of historical MB:CP treatments.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on field studies of sequential soil fumigation.
Protocol 1: Sequential Drip Fumigation for Strawberry
This protocol is adapted from studies on managing soil-borne pathogens and weeds in California strawberry production.[4][5]
-
Soil Preparation: Prepare and till the soil to a fine tilth. Form raised beds and ensure they are firmly packed, eliminating large clods. If the soil is dry, pre-irrigate to initiate weed seed germination.
-
Drip Tape Installation: Install two drip tapes per bed at a depth of 2 to 5 cm.
-
Fumigant Application - Step 1 (Chloropicrin or 1,3-D/Chloropicrin): Apply chloropicrin or a mixture of 1,3-dichloropropene and chloropicrin (e.g., InLine) through the drip irrigation system. The application rate will vary depending on the specific product and target pests. It is crucial to use an appropriate amount of water to ensure even distribution of the fumigant throughout the soil profile.
-
Interval: Wait for a period of 5 to 7 days. This interval is critical to allow for the dissipation of the first fumigant and to avoid the chemical incompatibility with this compound.[4]
-
Fumigant Application - Step 2 (this compound): Apply this compound or metam-potassium through the same drip irrigation system. A minimum of one inch of water is generally recommended for this sequential application to facilitate the conversion of this compound to MITC.
-
Post-Application: Keep the beds covered with polyethylene mulch to retain the fumigant in the soil. Adhere to the specified plant-back interval on the product labels before planting the crop.
Protocol 2: Shank Injection for Nematode and Verticillium Wilt Control
This protocol is a generalized representation based on research into shank injection applications for crops like potatoes.[10][11][12]
-
Soil Conditions: Ensure the soil has adequate moisture and is at a suitable temperature for fumigation as specified by the product label.
-
Application Equipment: Utilize a tractor-mounted shank injection rig calibrated to deliver the correct fumigant rate at the desired depth.
-
Fumigant Injection (e.g., Telone II): Inject 1,3-dichloropropene (Telone II) into the soil at the recommended depth and spacing. Application rates will depend on the target nematode species and population density.[10]
-
Sequential Application (if applicable): If a sequential treatment with this compound is planned for broader spectrum control, it would typically follow the 1,3-D application after an appropriate interval, though this is less common with shank injection compared to drip fumigation.
-
Soil Sealing: Immediately after injection, seal the soil surface to prevent the fumigant from escaping. This can be achieved with a roller or bed shaper.
Mandatory Visualization
Diagram 1: Chemical Interaction and Application Logic
Caption: Logical flow of simultaneous vs. sequential fumigant application.
Diagram 2: Experimental Workflow for Sequential Drip Fumigation Trial
Caption: Workflow for a sequential drip fumigation field experiment.
Diagram 3: Conceptual Mechanism of Action
Caption: Individual mechanisms of action for this compound and 1,3-D.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. cwss.org [cwss.org]
- 5. Drip Fumigation / Strawberry / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mbao.org [mbao.org]
- 9. hort [journals.ashs.org]
- 10. cotton.org [cotton.org]
- 11. researchgate.net [researchgate.net]
- 12. ndsu.edu [ndsu.edu]
A Comparative Guide to Non-Chemical Alternatives for Soil Disinfestation
For Researchers, Scientists, and Drug Development Professionals
The increasing regulatory pressure on chemical fumigants, such as Metam-sodium, has necessitated the development and evaluation of effective non-chemical alternatives for soil disinfestation. This guide provides an objective comparison of the performance of several leading non-chemical methods, supported by experimental data, to aid researchers and professionals in making informed decisions for sustainable pest and pathogen management. The alternatives covered include Soil Solarization, Anaerobic Soil Disinfestation (ASD), Soil Steaming, Biofumigation, and Hot Water Treatment.
Comparative Performance of Non-Chemical Soil Disinfestation Methods
The efficacy of non-chemical soil disinfestation methods varies depending on the target pest, soil type, and environmental conditions. The following tables summarize quantitative data from various studies, comparing the performance of these alternatives in controlling soilborne pathogens and weeds, and their impact on crop yield.
Table 1: Efficacy Against Soilborne Pathogens
| Method | Target Pathogen | Pathogen Reduction (%) | Crop | Reference |
| Soil Solarization | Fusarium oxysporum f. sp. lycopersici, Pyrenochaeta lycopersici | Better control than Chloropicrin + 1,3-D | Tomato | [1] |
| Verticillium dahliae | 100% mortality at 25 cm depth after 8 days | N/A | [2] | |
| Fusarium oxysporum | Reduced to below limit of quantification after 5 weeks | Tomato | [3] | |
| Anaerobic Soil Disinfestation (ASD) | Verticillium dahliae | Comparable to fumigant control | Strawberry | [4] |
| Fusarium oxysporum, Rhizoctonia solani, Verticillium dahliae | Significant control | N/A | [5] | |
| Sclerotinia sclerotiorum | 79% reduction in sclerotia survival | Tomato | [6] | |
| Soil Steaming | Pythium spp. | 99% reduction | N/A | [7] |
| Fusarium oxysporum | 90% reduction at 158°F or higher | N/A | [7] | |
| Nematodes and Bacteria | 93.99% and 97.49% removal, respectively | N/A | [8] | |
| Biofumigation | Verticillium dahliae | 64.74% decrease in abundance (Brassica napiformis) | Eggplant | [9] |
| Verticillium dahliae | 69.3% to 81.3% reduction in viable microsclerotia (Brassica juncea) | N/A | [10] | |
| Hot Water Treatment | Fusarium oxysporum | Density declined to below detection limit | Melon | [11] |
Table 2: Weed Control Efficacy
| Method | Target Weed(s) | Weed Control (%) | Crop | Reference |
| Soil Solarization | General weed population | 94-96% reduction in emergence | Nursery | [12] |
| Anaerobic Soil Disinfestation (ASD) | Carolina geranium, cudweed, white clover | 36-69%, 41-67%, 48-68% reduction, respectively | Strawberry | [13] |
| Soil Steaming | Sowthistle, burclover, purple cudweed, etc. | >90% control | Strawberry | [14] |
| Biofumigation | General weed population | Can reduce weed burdens | N/A | |
| Hot Water Treatment | General weed population | Effective for weed control | N/A | [11] |
Table 3: Impact on Crop Yield
| Method | Crop | Yield Impact | Comparison | Reference |
| Soil Solarization | Pepper | 56.6% increase | Compared to control | [15][16] |
| Tomato | More beneficial than CP+1,3-D fumigation | Compared to fumigant | [1] | |
| Anaerobic Soil Disinfestation (ASD) | Strawberry | 47.2–131.9% increase | Compared to control | [17] |
| Tomato | Higher than chemical soil fumigation | Compared to fumigant | [18] | |
| Soil Steaming | Strawberry | Similar to fumigated strawberries | Compared to fumigant | [14] |
| Biofumigation | Eggplant | Improved yield | Compared to control | [9] |
| Hot Water Treatment | Melon | Vigorous growth and successful harvest | Compared to untreated | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Soil Solarization
-
Objective: To evaluate the effect of soil solarization on soilborne pathogens and pepper yield.
-
Experimental Design: Randomized block design.
-
Procedure:
-
The experimental area was prepared by tilling and forming beds.
-
The soil was irrigated to a depth of 12-15 inches.
-
Transparent polyethylene film (1 mil thickness) was laid over the plots for 4, 6, or 8 weeks during the summer.
-
Soil temperature was recorded daily at 5 and 10 cm depths.
-
Control plots were left un-solarized.
-
After the solarization period, pepper seedlings were transplanted into the plots.
-
Disease incidence and crop yield were monitored throughout the growing season.[5]
-
Anaerobic Soil Disinfestation (ASD)
-
Objective: To assess the efficacy of ASD on Sclerotinia sclerotiorum and tomato health in a high tunnel.
-
Procedure:
-
The treatment area was tilled to a depth of 6-8 inches.
-
Wheat middlings were applied at a rate of 0.58 lbs per square foot and incorporated to a depth of 6 inches.
-
Molasses, diluted with water (1:2 ratio), was sprayed onto the treated areas at a rate of 0.175 lbs of actual molasses per square foot.
-
The soil was irrigated to saturation.
-
The treated area was covered with 3 mil plastic sheeting for 3 months.[6][19]
-
Sclerotia of S. sclerotiorum in mesh bags were buried at different depths to assess viability post-treatment.
-
Tomato seedlings were planted after the treatment period, and plant health was monitored.
-
Soil Steaming
-
Objective: To determine the effective soil temperature and exposure duration for killing weed seeds.
-
Experimental Design: Laboratory experiment with controlled temperature and duration.
-
Procedure:
-
Seeds of target weed species were placed in polypropylene-fleece bags.
-
Bags were buried at a 7-cm depth in soil-filled containers.
-
Soil was steamed to target temperatures of 60, 70, 80, and 99°C.
-
Exposure durations of 30, 90, and 180 seconds were tested at 99°C.
-
After treatment, seeds were retrieved and placed in pots to assess germination and viability.[19]
-
Biofumigation
-
Objective: To evaluate the biofumigation potential of different Brassica species against Verticillium dahliae.
-
Procedure:
-
Nineteen cultivars of Brassica juncea, Raphanus sativus, and Sinapis alba were grown in the field.
-
At the bud-raised growth stage, the aerial parts of the plants were harvested, freeze-dried, and ground.
-
The plant material was incorporated into sterile quartz sand infested with microsclerotia of V. dahliae.
-
The mixture was moistened to activate the enzymatic reaction.
-
The number of viable microsclerotia was determined after a set incubation period.[10]
-
Hot Water Treatment
-
Objective: To control Fusarium oxysporum in melon cultivation.
-
Procedure:
-
Hot water (95 to 100°C) was applied to the soil surface.
-
The application aimed to raise the soil temperature to a lethal level for the pathogen up to a 30 cm depth.
-
Melon plants were then cultivated in the treated and untreated blocks.
-
The incidence of Fusarium wilt and crop growth were observed.[20]
-
Mechanisms of Action & Signaling Pathways
The following diagrams illustrate the key mechanisms and pathways involved in the non-chemical disinfestation methods.
Caption: Mechanism of Soil Solarization.
Caption: Mechanism of Anaerobic Soil Disinfestation (ASD).
Caption: Mechanism of Soil Steaming.
Caption: Biochemical Pathway of Biofumigation.
Conclusion
Non-chemical alternatives to this compound offer viable and, in many cases, equally effective solutions for soil disinfestation. Soil solarization and steaming are effective physical methods that rely on thermal energy to control a broad spectrum of soilborne pests. Anaerobic soil disinfestation and biofumigation are biological approaches that harness the power of microbial activity and natural plant compounds, respectively, to suppress pathogens and improve soil health. The choice of the most appropriate method will depend on various factors, including the target pests, crop, climate, and economic considerations. This guide provides a foundation for researchers and professionals to explore these sustainable alternatives further and integrate them into effective pest management programs.
References
- 1. Biofumigation cover crops: Enhancing soil health and combating pests | OSU Extension Service [extension.oregonstate.edu]
- 2. Soil solarization - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. plantarchives.org [plantarchives.org]
- 6. extension.umd.edu [extension.umd.edu]
- 7. Soil Disinfestation with Steam in Vegetable Crops | Progressive Crop Consultant [progressivecrop.com]
- 8. mdpi.com [mdpi.com]
- 9. Soil Steaming 101 | Mississippi State University Extension Service [extension.msstate.edu]
- 10. ucanr.edu [ucanr.edu]
- 11. open.clemson.edu [open.clemson.edu]
- 12. Frontiers | Soil solarization as a non-chemical weed control method in tree nursery production systems of the Pacific Northwest, USA [frontiersin.org]
- 13. Steaming soil is effective in eliminating invasive alien plants (IAPs) – part II: effect of soil type - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utia.tennessee.edu [utia.tennessee.edu]
- 15. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Defining anaerobic soil disinfestation through changes in the microbiome | International Society for Horticultural Science [ishs.org]
- 19. Soil steaming to disinfect barnyardgrass-infested soil masses | Weed Technology | Cambridge Core [cambridge.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Resistance of Soil Pathogens to Metam-Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Metam-sodium with alternative fungicides, focusing on the critical issue of cross-resistance in key soil-borne pathogens: Fusarium oxysporum, Rhizoctonia solani, and Pythium spp. Due to a notable gap in publicly available research directly quantifying cross-resistance profiles involving this compound, this document synthesizes established principles of fungicide resistance, details the methodologies for assessing fungicide sensitivity, and presents a framework for future cross-resistance studies.
Introduction to this compound and Fungicide Resistance
This compound is a widely used broad-spectrum soil fumigant. Upon application to moist soil, it decomposes into its primary active ingredient, methyl isothiocyanate (MITC)[1][2]. MITC is a highly reactive compound that acts as a general biocide, affecting a wide range of soil organisms, including fungi, nematodes, and weeds. Its mode of action is non-specific, involving the denaturation of essential enzymes and proteins within the target organisms.
Fungicide resistance in plant pathogens is a growing concern that can lead to the failure of disease management strategies[3]. Resistance can develop through several mechanisms, including alterations of the fungicide's target site, increased efflux of the toxic compound out of the fungal cell, or metabolic breakdown of the fungicide into non-toxic substances[4][5].
Cross-resistance occurs when a pathogen's resistance to one fungicide confers resistance to another, often chemically related, fungicide. A more concerning phenomenon is multidrug resistance (MDR) , where a single mechanism, such as the overexpression of efflux pumps, can lead to resistance to a wide range of chemically unrelated compounds[6]. Understanding the potential for cross-resistance with this compound is crucial for developing sustainable, long-term disease control programs.
Quantitative Data on Fungicide Efficacy
While direct comparative data on cross-resistance involving this compound is scarce, the following tables summarize the efficacy (EC₅₀ values) of various fungicides against Fusarium oxysporum, Rhizoctonia solani, and Pythium spp. These values, gathered from various studies, establish a baseline for sensitivity and can be used as a reference in resistance monitoring. It is important to note that EC₅₀ values can vary significantly between isolates of the same species.
Table 1: In Vitro Efficacy (EC₅₀) of Various Fungicides against Fusarium Species
| Fungicide | Chemical Class | Fusarium Species | EC₅₀ (mg/L or µg/mL) | Reference |
| Metconazole | DMI | F. graminearum, F. culmorum, F. sporotrichioides, F. avenaceum | < 2.9 | [7] |
| Prothioconazole | DMI | F. graminearum, F. culmorum, F. sporotrichioides, F. avenaceum | 0.12 - 23.6 | [7] |
| Tebuconazole | DMI | F. graminearum, F. culmorum, F. sporotrichioides, F. avenaceum | 0.09 - 15.6 | [7] |
| Carbendazim | Benzimidazole | F. avenaceum | 2.1 | [8] |
| Propiconazole | DMI | F. avenaceum | 2.6 | [8] |
Table 2: In Vitro Efficacy (EC₅₀) of Various Fungicides against Rhizoctonia solani
| Fungicide | Chemical Class | EC₅₀ (µg/mL) | Reference |
| Azoxystrobin | QoI | 1.508 | [9] |
| Pencycuron | Phenylurea | 0.1 x 10⁻³ | [10] |
| Fludioxonil | Phenylpyrrole | 0.06 x 10⁻³ | [10] |
| Hexaconazole | DMI | 0.0386 | [9] |
| Thifluzamide | SDHI | 0.0659 | [9] |
| Difenoconazole | DMI | 0.663 | [9] |
| Tebuconazole | DMI | - | [11] |
| Propiconazole | DMI | - | [12] |
Note: Some studies indicated complete inhibition at certain concentrations without providing a specific EC₅₀ value.
Table 3: Fungicide Efficacy against Pythium Species
| Fungicide | Chemical Class | Pythium Species | Efficacy Notes | Reference |
| Mefenoxam | Phenylamide | P. aphanidermatum | Insensitivity is common | [13] |
| Etridiazole | Thiadiazole | P. aphanidermatum | Effective control | [13] |
| Cyazofamid | Qil | P. aphanidermatum | Effective control | [13] |
| Fenamidone | QoI | P. aphanidermatum | Effective control | [13] |
| Azoxystrobin | QoI | P. aphanidermatum | Reduced disease on some cultivars | [13] |
| Pyraclostrobin | QoI | P. aphanidermatum | Reduced disease on some cultivars | [13] |
Experimental Protocols
Accurate assessment of fungicide sensitivity is fundamental to resistance monitoring and cross-resistance studies. The following are detailed methodologies for key experiments.
In Vitro Fungicide Sensitivity Testing (Mycelial Growth Inhibition Assay)
This method is widely used to determine the EC₅₀ (Effective Concentration to inhibit growth by 50%) of a fungicide against a specific fungal isolate.
Protocol:
-
Fungicide Stock Solution Preparation: Prepare a high-concentration stock solution of the test fungicide by dissolving it in an appropriate solvent (e.g., ethanol, acetone, or sterile water)[8].
-
Media Preparation: Autoclave a suitable growth medium, such as Potato Dextrose Agar (PDA), and cool it to 50-55°C in a water bath.
-
Poisoned Media Preparation: Add the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare control plates with the solvent alone at the same concentration used in the treated plates[8].
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing margin of a pure culture of the test pathogen onto the center of the fungicide-amended and control agar plates[11][14].
-
Incubation: Incubate the plates at an optimal temperature for the specific pathogen (e.g., 24-28°C) in the dark.
-
Data Collection: Measure the colony diameter of the fungal growth on both control and treated plates after a set incubation period (e.g., 48-72 hours), or when the mycelium on the control plate has reached a specific diameter[11].
-
Calculation of EC₅₀: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration[7].
Protocol for Generating Fungicide-Resistant Mutants in the Laboratory
To study cross-resistance, it is often necessary to first generate resistant strains.
Protocol:
-
Spore Suspension: Prepare a spore suspension (conidia or zoospores) from a sensitive wild-type fungal isolate.
-
UV Mutagenesis (Optional): Expose the spore suspension to UV light for a duration determined to achieve a specific kill rate (e.g., 90-99%) to increase the mutation frequency.
-
Selection Plates: Spread the (mutagenized) spore suspension onto agar plates amended with a discriminatory concentration of the fungicide (e.g., the EC₉₀ of the wild-type).
-
Incubation and Isolation: Incubate the plates until resistant colonies appear. Isolate these colonies by transferring them to fresh fungicide-amended plates for purification.
-
Stability Test: To ensure the resistance is stable, repeatedly subculture the resistant isolates on fungicide-free media for several generations and then re-test their sensitivity to the fungicide[6].
Mechanisms of Resistance and Potential for Cross-Resistance
While direct evidence is lacking for this compound, understanding the general mechanisms of fungicide resistance can help predict the likelihood of cross-resistance.
Resistance to this compound (Methyl Isothiocyanate)
The non-specific, multi-site mode of action of MITC makes the development of resistance through target-site modification less likely compared to single-site inhibitor fungicides. However, resistance could potentially arise from:
-
Enhanced Detoxification: Fungi possess detoxification systems, such as the glutathione S-transferase (GST) pathway, which can conjugate toxic compounds to glutathione, rendering them less harmful. Upregulation of these pathways could confer resistance to MITC[15].
-
Increased Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, can actively pump fungicides out of the cell before they reach their target[4][15]. This is a common mechanism for multidrug resistance.
Signaling Pathways in Fungicide Resistance
The development of fungicide resistance is often regulated by complex signaling pathways that respond to chemical stress.
Potential for Cross-Resistance
If resistance to this compound develops via the upregulation of broad-spectrum detoxification or efflux systems, it is plausible that these mechanisms could confer resistance to other fungicides. For example, an ABC transporter that is upregulated in response to MITC might also be capable of exporting azole or strobilurin fungicides, leading to multidrug resistance[6]. A study on Rhizoctonia solani showed that resistance induced by the fungicide SYP-14288 resulted in positive cross-resistance to fungicides with different modes of action, demonstrating the potential for MDR development[6].
Proposed Experimental Workflow for Cross-Resistance Studies
To address the current knowledge gap, the following experimental workflow is proposed:
Conclusion and Future Directions
While this compound remains an effective soil fumigant, the potential for resistance development and subsequent cross-resistance to other fungicides cannot be ignored. The lack of specific research in this area highlights a critical need for studies to:
-
Generate this compound resistant strains of key soil pathogens and screen them against a panel of fungicides with different modes of action.
-
Investigate the molecular mechanisms underlying any observed resistance to determine if they involve broad-spectrum systems like efflux pumps.
-
Develop integrated disease management strategies that incorporate non-chemical control methods and rotate fungicide modes of action to mitigate the risk of resistance.
By undertaking such research, the agricultural and scientific communities can ensure the long-term efficacy of this compound and other valuable fungicides in controlling devastating soil-borne diseases.
References
- 1. Metam sodium intoxication: the specific role of degradation products--methyl isothiocyanate and carbon disulphide--as a function of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanisms of Developing Fungicide Resistance in Fusarium graminearum Causing Fusarium Head Blight and Fungicide Resistance Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungicide SYP-14288 Inducing Multidrug Resistance in Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 9. Resistance risk assessment of Rhizoctonia solani to four fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchtrend.net [researchtrend.net]
- 12. biochemjournal.com [biochemjournal.com]
- 13. Evaluating Fungicide Selections to Manage Pythium Root Rot on Poinsettia Cultivars with Varying Levels of Partial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing Fungal Sensitivity to Isothiocyanate Products on Different Botrytis spp - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Metam-Sodium: A Guide for Laboratory Professionals
Metam-sodium is a potent soil fumigant and biocide that requires strict adherence to safety and disposal protocols due to its high toxicity and hazardous decomposition products. For researchers, scientists, and drug development professionals, understanding these procedures is critical to ensure a safe laboratory environment and maintain regulatory compliance. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. This compound is corrosive, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., tested according to EN 374).[1]
-
Eye Protection: Safety glasses with side shields or chemical goggles. A face shield may also be necessary.
-
Clothing: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or mists.[1][3] If sensory irritation (tearing, burning of the eyes or nose) occurs, respiratory protection may be required, or work must cease.[5]
Incompatible Materials: this compound is incompatible with acids, peroxides, and acid halides.[6] Contact with acids will liberate toxic gas (methyl isothiocyanate and hydrogen sulfide).[1][6] It may also be corrosive to metals.[2][4][7]
Step-by-Step Disposal and Waste Management Plan
Important Note: There is no standard, recommended chemical neutralization procedure for this compound in a laboratory setting. Its decomposition upon dilution or contact with acid generates highly toxic and flammable gases.[6] Therefore, do not attempt to neutralize this compound waste with acids or other chemicals. The primary and safest disposal method is through a licensed hazardous waste management company.
Step 1: Segregate this compound Waste
-
All materials contaminated with this compound, including unused product, solutions, grossly contaminated PPE, and spill cleanup materials, must be collected as hazardous waste.
-
Use a dedicated, properly labeled, and sealed waste container. The container must be made of a compatible material and approved for hazardous waste.[1]
Step 2: Labeling and Storage of Waste
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., corrosive, toxic, environmentally hazardous).
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, particularly acids.[8] The storage area should be locked to prevent unauthorized access.[2][3][8]
Step 3: Managing Spills In the event of a spill, immediate action is required to contain the material and protect personnel.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For small spills, use a non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite to contain the spillage.[2][4][7] Do not use combustible materials.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[2][4][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step 4: Arranging for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Dispose of the contents and the container at an approved waste disposal plant or through an industrial combustion plant.[1][4]
-
Do not empty this compound waste into drains or release it into the environment.[1][8] It is very toxic to aquatic life.[1][2][3]
Step 5: Container Decontamination
-
Empty containers must be handled in the same way as the substance itself and should be taken to an approved waste handling site for recycling or disposal.[1][2][4][7]
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, with the rinsate collected as hazardous waste.[8]
Quantitative Data Summary
The following table summarizes key hazard and classification data for this compound.
| Parameter | Value | Reference |
| UN Number | 3267 | [1][4] |
| UN Proper Shipping Name | CORROSIVE LIQUID, BASIC, ORGANIC, N.O.S. | [1][4] |
| GHS Hazard Statements | H302, H314, H317, H318, H332, H351, H361, H373, H410 | [2][3][4] |
| EU Hazard Statement | EUH031: Contact with acids liberates toxic gas. | [1][4] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe management and disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 3. esd.uga.edu [esd.uga.edu]
- 4. ars.usda.gov [ars.usda.gov]
- 5. epa.gov [epa.gov]
- 6. Metam Sodium | Eastman [eastman.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound (Ref: N 869) [sitem.herts.ac.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Metam-Sodium
For laboratory professionals, including researchers, scientists, and those in drug development, the paramount concern is the safe handling of chemicals. This guide provides essential, immediate safety and logistical information for managing Metam-sodium, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these procedural steps is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound products.
| Operation | Personal Protective Equipment (PPE) |
| Routine Handling & Mixing (Closed System) | - Long-sleeved shirt and long pants[1] - Chemical-resistant gloves (e.g., barrier laminate or Viton ≥14 mils)[1] - Chemical-resistant apron[1] - Protective eyewear (safety glasses with side shields or goggles)[1] |
| Routine Handling & Mixing (Open Container) | - Long-sleeved shirt and long pants[1] - Coveralls[1] - Chemical-resistant gloves (e.g., barrier laminate or Viton ≥14 mils)[1] - Chemical-resistant apron[1] - Chemical-resistant footwear[1] - Protective eyewear (safety glasses with side shields or goggles)[1] |
| Spill Cleanup | - Full-face respirator with an organic vapor cartridge and a pre-filter approved for pesticides[1] - Chemical-resistant coveralls[1] - Chemical-resistant gloves[1] - Chemical-resistant footwear[1] - Chemical-resistant apron[1] - Protective eyewear (face-shield)[1] |
| Emergency Situations | - Positive pressure self-contained breathing apparatus (SCBA)[1] - Chemical protective clothing specifically recommended by the manufacturer[1] |
Note: Always inspect gloves prior to use and wash hands thoroughly after handling.[1][2] Contaminated work clothing should not be allowed out of the workplace.[1][2]
Experimental Protocol: Safe Handling of this compound in a Laboratory Setting
This protocol outlines the step-by-step process for the safe handling of this compound.
1. Preparation:
-
Ensure adequate ventilation, such as a chemical fume hood.[1][3]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary PPE as specified in the table above.
-
Have a chemical spill kit readily available.[1]
2. Handling and Mixing:
-
Avoid all personal contact, including inhalation of vapors or mists.[1][4]
-
When transferring liquids, use a closed system whenever possible to minimize exposure.[1]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated place.[1]
-
Keep containers tightly closed when not in use.[1]
-
Store away from incompatible materials such as acids and oxidizing agents.[1] Contact with acids liberates toxic gas.[1][3]
4. Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Empty containers should be triple rinsed and may need to be disposed of as hazardous waste.[5]
-
Do not contaminate water, food, or feed by storage or disposal.
This compound Spill Response Workflow
Prompt and appropriate action is crucial in the event of a chemical spill. The following workflow outlines the procedure for a this compound spill.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Waste Collection and Storage:
-
All this compound waste, including contaminated materials from spill cleanup, must be collected in designated, properly labeled, and sealed containers.
-
Store waste containers in a well-ventilated, secure area away from incompatible materials.
-
Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.
Disposal Procedures:
-
All disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[2]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Maintain a record of all hazardous waste generated and disposed of.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
